Scymnol
描述
Structure
3D Structure
属性
CAS 编号 |
6785-34-8 |
|---|---|
分子式 |
C27H48O6 |
分子量 |
468.7 g/mol |
IUPAC 名称 |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,7-dihydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O6/c1-15(4-7-22(31)16(13-28)14-29)19-5-6-20-25-21(12-24(33)27(19,20)3)26(2)9-8-18(30)10-17(26)11-23(25)32/h15-25,28-33H,4-14H2,1-3H3/t15-,17+,18-,19-,20+,21+,22-,23-,24+,25+,26+,27-/m1/s1 |
InChI 键 |
DIPHJTHZUWDJIK-JPLAUYQNSA-N |
SMILES |
CC(CCC(C(CO)CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
手性 SMILES |
C[C@H](CC[C@H](C(CO)CO)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
规范 SMILES |
CC(CCC(C(CO)CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
同义词 |
5 beta-cholestane-3alpha,7 alpha,12 alpha,24,26,27-hexol scymnol |
产品来源 |
United States |
Foundational & Exploratory
5β-Scymnol: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent Hydroxyl Radical Scavenger
Introduction: 5β-Scymnol is a naturally derived steroid alcohol, first identified and isolated from shark bile by Professor Takuo Kosuge at the Shizuoka College of Pharmacy, Japan in the 1980s.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 5β-scymnol, with a focus on its potent antioxidant capabilities. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique molecule.
Chemical Structure and Properties
5β-Scymnol, with the IUPAC name (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,7-Dihydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol, possesses a complex stereochemistry that is crucial to its biological function. The chemical formula for 5β-scymnol is C₂₇H₄₈O₆, and its molecular weight is 468.675 g/mol .
Table 1: Physicochemical Properties of 5β-Scymnol
| Property | Value |
| Molecular Formula | C₂₇H₄₈O₆ |
| Molecular Weight | 468.675 g/mol |
| IUPAC Name | (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,7-Dihydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
| CAS Number | 6785-34-8 |
| Canonical SMILES | C--INVALID-LINK--CO)O">C@H[C@H]1CC[C@@H]2[C@@]1(--INVALID-LINK--O)C)O">C@HO)C |
| Boiling Point | 661.1 ± 55.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Flash Point | 281.3 ± 26.1 °C |
| LogP | 1.51 |
Biological Activity: A Potent Hydroxyl Radical Scavenger
The primary biological activity of 5β-scymnol is its potent ability to scavenge hydroxyl radicals (•OH), which are highly reactive oxygen species implicated in cellular damage and various pathologies. A comparative study demonstrated that 5β-scymnol is a more potent •OH quencher than dimethyl sulfoxide, mannitol, and the α-tocopherol analogue, Trolox.[2] Its free radical scavenging activity is significantly higher than that of pycnogenol preparations from pine tree bark and grape seeds.[2] This potent antioxidant property is attributed to the novel tri-alcohol-substituted aliphatic side chain of the molecule.[2]
The hydroxyl radical scavenging activity of 5β-scymnol is believed to be the basis for its observed therapeutic effects, including its use in the treatment of skin blemishes and acne.[1] By neutralizing hydroxyl radicals, 5β-scymnol can help protect cells from oxidative stress, a key factor in the inflammatory processes associated with various skin conditions.
Signaling Pathway: Hydroxyl Radical Scavenging
The mechanism of hydroxyl radical scavenging by 5β-scymnol involves the direct quenching of these highly reactive species. A common in vitro method for generating hydroxyl radicals is the Fenton reaction, where ferrous ions react with hydrogen peroxide. An antioxidant like 5β-scymnol can interfere with this process by donating a hydrogen atom to the hydroxyl radical, thereby neutralizing it.
Caption: Mechanism of hydroxyl radical scavenging by 5β-scymnol.
Experimental Protocols
A key experiment for evaluating the hydroxyl radical scavenging activity of compounds like 5β-scymnol is the deoxyribose degradation assay.[2]
Deoxyribose Degradation Assay for Hydroxyl Radical Scavenging Activity
Objective: To determine the ability of a test compound to inhibit the degradation of 2-deoxyribose by hydroxyl radicals generated via the Fenton reaction.
Materials:
-
Test compound (e.g., 5β-scymnol) solution
-
Phosphate buffer (e.g., 20 mM, pH 7.4)
-
2-deoxy-D-ribose solution (e.g., 2.8 mM)
-
Ferric chloride (FeCl₃) solution (e.g., 100 µM)
-
EDTA solution (e.g., 100 µM)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 1 mM)
-
Ascorbic acid solution (e.g., 100 µM)
-
Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in test tubes by adding the following reagents in the specified order:
-
Phosphate buffer
-
2-deoxy-D-ribose
-
FeCl₃
-
EDTA
-
Test compound at various concentrations
-
H₂O₂
-
Ascorbic acid (to initiate the reaction)
-
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1 hour).
-
Stop the reaction by adding TCA solution.
-
Add TBA solution to the mixture.
-
Heat the tubes in a boiling water bath for a set time (e.g., 15-20 minutes) to develop a pink chromogen.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 532 nm) using a spectrophotometer.
-
A control reaction without the test compound is run in parallel. The percentage of inhibition of deoxyribose degradation is calculated using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Experimental Workflow:
Caption: Workflow for the deoxyribose degradation assay.
Note: The specific concentrations and incubation times may vary depending on the laboratory protocol. It is crucial to optimize these parameters for reliable and reproducible results.
Conclusion
5β-Scymnol is a compelling molecule with significant potential, particularly in the realm of antioxidant-based therapeutics. Its demonstrated efficacy as a hydroxyl radical scavenger warrants further investigation into its mechanisms of action and its applications in conditions associated with oxidative stress. This technical guide provides a foundational understanding of 5β-scymnol for researchers and drug development professionals, highlighting the key chemical, physical, and biological characteristics that make it a subject of scientific interest. Further research is needed to elucidate its full therapeutic potential, including more detailed studies on its solubility, metabolic pathways, and in vivo efficacy.
References
In-Depth Technical Guide to the Isolation of Scymnol from Shark Bile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of scymnol, a polyhydroxylated bile alcohol primarily found in the bile of various shark species. This compound, and its sulfated conjugate, are of significant interest due to their potential therapeutic properties, including hepatoprotective and antioxidant effects. This document details both the classical methodologies for this compound isolation and discusses modern analytical and purification techniques applicable to its study.
Introduction to this compound
This compound, chemically known as 5β-cholestane-3α,7α,12α,24,26,27-hexol, is a C27 bile alcohol. In shark bile, it predominantly exists as this compound sulfate, a sulfated ester. The isolation of pure this compound therefore requires a hydrolysis step to cleave the sulfate group. Early and pivotal work on the isolation and characterization of this compound was conducted by Bridgwater, Briggs, and Haslewood in 1962, and their methodology remains a foundational reference.
Recent research has highlighted the biological activities of this compound. It has been shown to be a potent hydroxyl radical scavenger, exhibiting significant antioxidant properties.[1][2] This activity is believed to contribute to its observed hepatoprotective effects against certain toxins.[3][4]
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical data for this compound is presented below. This information is crucial for its identification and characterization during and after the isolation process.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₈O₆ | (Bridgwater et al., 1962) |
| Molecular Weight | 468.67 g/mol | (Bridgwater et al., 1962) |
| Melting Point | 187-188 °C | (Bridgwater et al., 1962) |
| Optical Rotation | [α]D +37.6° (in ethanol) | (Bridgwater et al., 1962) |
| Appearance | Colorless needles | (Bridgwater et al., 1962) |
Table 1: Physicochemical Properties of this compound
Modern analytical techniques are essential for the unambiguous identification and quantification of this compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for this purpose.
| Analytical Method | Typical Parameters | Expected Observations |
| HPLC-MS (ESI-) | Column: C18 reverse-phaseMobile Phase: Gradient of water and acetonitrile/methanol with formic acid or ammonium acetate.Detection: Electrospray Ionization in negative mode (ESI-). | In negative ion mode, this compound can be detected as the deprotonated molecule [M-H]⁻ at m/z 467.7. The sulfate conjugate would show a different mass corresponding to its structure. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., Methanol-d₄ or Pyridine-d₅). | The spectra would reveal characteristic signals for the steroidal backbone and the polyhydroxylated side chain, allowing for detailed structural elucidation. |
| Infrared (IR) Spectroscopy | KBr pellet or other suitable method. | A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the multiple hydroxyl (-OH) groups. The C-H stretching and bending vibrations of the cholestane skeleton would also be prominent. |
Table 2: Key Analytical Data for this compound Characterization
Experimental Protocols for this compound Isolation
The isolation of this compound from shark bile is a multi-step process that involves the hydrolysis of the naturally occurring sulfate ester followed by purification of the resulting free bile alcohol.
Classical Isolation and Purification Methodology (Bridgwater, Briggs, & Haslewood, 1962)
This protocol is based on the original method described in the literature and involves acidic hydrolysis followed by solvent extraction and crystallization.
Step 1: Collection and Preparation of Shark Bile
-
Gallbladders are obtained from sharks (the original study used Scymnus lichia).
-
The bile is collected and can be stored frozen until use.
Step 2: Acidic Hydrolysis of this compound Sulfate
-
A volume of shark bile is mixed with an equal volume of concentrated hydrochloric acid.
-
The mixture is heated under reflux for approximately 4 hours. This step is crucial for the cleavage of the sulfate ester bond.
-
After heating, the reaction mixture is allowed to cool to room temperature.
Step 3: Extraction of Crude this compound
-
The cooled, hydrolyzed mixture is extracted multiple times with a suitable organic solvent, such as ether.
-
The organic extracts are combined and washed with water until the washings are neutral to litmus or Congo red paper. This removes any remaining acid.
-
The washed organic layer is then dried over anhydrous sodium sulfate.
-
The solvent is removed by evaporation under reduced pressure, yielding a crude, semi-crystalline residue.
Step 4: Purification by Crystallization
-
The crude residue is dissolved in a minimal amount of hot ethanol.
-
The solution is allowed to cool slowly to room temperature, and then further cooled in a refrigerator to promote crystallization.
-
The resulting crystals are collected by filtration.
-
Recrystallization from ethanol may be repeated until a constant melting point is achieved, indicating a high degree of purity. The final product should appear as colorless needles.
Modern Approaches to Purification: Preparative HPLC
While the classical crystallization method is effective, modern chromatography techniques offer higher resolution and can be adapted for the purification of this compound. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating specific compounds from complex mixtures.
Principle: Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The goal is to isolate a sufficient quantity of the pure compound for further studies.
Suggested Protocol Outline for Preparative HPLC of this compound:
-
Sample Preparation: The crude this compound obtained after hydrolysis and initial extraction (Step 3 of the classical method) is dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components, and filtered to remove any particulate matter.
-
Chromatographic System:
-
Column: A preparative C18 reverse-phase column is a suitable choice for separating bile alcohols.
-
Mobile Phase: A gradient system of water (A) and methanol or acetonitrile (B) is typically used. The gradient can be optimized based on analytical scale separations to achieve the best resolution between this compound and any impurities.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column and is typically much higher than in analytical HPLC.
-
Detection: A UV detector (at a low wavelength like 200-210 nm, as this compound lacks a strong chromophore) or an evaporative light scattering detector (ELSD) can be used to monitor the elution of the compounds.
-
-
Fraction Collection: A fraction collector is used to collect the eluent corresponding to the peak of interest (this compound).
-
Post-Purification: The collected fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound. The purity can then be assessed using analytical HPLC-MS.
Visualization of Workflows and Mechanisms
Experimental Workflow for this compound Isolation
The overall process for isolating this compound from shark bile can be visualized as a workflow diagram.
Caption: Workflow for the isolation of this compound from shark bile.
Hepatoprotective Mechanism of this compound
While this compound is not known to directly participate in specific signaling pathways as a signaling molecule itself, its hepatoprotective effects are thought to be mediated, at least in part, by its potent antioxidant activity. It can neutralize reactive oxygen species (ROS), which are key mediators of cellular damage in many models of liver injury.
Caption: Antioxidant mechanism of this compound's hepatoprotective effect.
Conclusion
The isolation of this compound from shark bile, a process first detailed over half a century ago, remains a relevant procedure for obtaining this biologically active molecule. While the classical methods of acid hydrolysis and crystallization are robust, the integration of modern chromatographic techniques such as preparative HPLC can significantly enhance the purity and efficiency of the isolation process. The potent antioxidant and hepatoprotective properties of this compound make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. This guide provides the foundational knowledge and detailed protocols necessary for researchers to embark on the isolation and study of this fascinating natural product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A comparison of the hydroxyl radical scavenging properties of the shark bile steroid 5 beta-scymnol and plant pycnogenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatoprotective effects of the shark bile salt 5beta-scymnol on acetaminophen-induced liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The shark bile salt 5 beta-scymnol abates acetaminophen toxicity, but not covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Scymnol's Mechanism of Action in Oxidative Stress: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scymnol, specifically 5β-scymnol, is a bile alcohol initially identified in shark bile and now available as a synthetic compound. Primarily utilized in dermatology for its skin-conditioning properties, emerging research has highlighted its potential role in mitigating oxidative stress. This technical guide provides an in-depth analysis of the known mechanisms of action through which this compound exerts its antioxidant effects. The primary mechanisms identified are direct scavenging of hydroxyl radicals and, more significantly, agonism of the Takeda G protein-coupled receptor 5 (TGR5). Activation of TGR5 initiates downstream signaling cascades, including the cyclic adenosine monophosphate (cAMP) pathway, which can influence cellular responses to oxidative stress and inflammation. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways.
Core Mechanisms of Action
This compound combats oxidative stress through a dual approach: direct antioxidant activity and receptor-mediated signaling.
Direct Radical Scavenging
5β-scymnol has been identified as a potent scavenger of hydroxyl radicals (•OH), one of the most reactive and damaging reactive oxygen species (ROS) in biological systems. Research indicates that the potent hydroxyl radical quenching properties are attributable to its tri-alcohol-substituted aliphatic side chain.
TGR5 Receptor Agonism
A significant aspect of this compound's bioactivity is its function as an agonist for the Takeda G protein-coupled receptor 5 (TGR5). TGR5 is a cell surface receptor implicated in various physiological processes, including inflammation, metabolism, and cellular protection. Activation of TGR5 by a ligand such as this compound is known to trigger downstream signaling pathways that can indirectly combat oxidative stress.
Quantitative Data on Bioactivity
The publicly available quantitative data on this compound's direct antioxidant capacity is limited. However, comparative studies provide a qualitative assessment of its efficacy.
Table 1: Comparative Hydroxyl Radical Scavenging Activity
| Compound | Scavenging Potency vs. •OH | Notes |
| 5β-scymnol | More potent | Outperformed DMSO, mannitol, and Trolox in a deoxyribose degradation system. |
| Dimethyl sulfoxide (DMSO) | Less potent than 5β-scymnol | Known hydroxyl radical scavenger. |
| Mannitol | Less potent than 5β-scymnol | Known hydroxyl radical scavenger. |
| Trolox | Less potent than 5β-scymnol | A water-soluble analog of vitamin E. |
| Pycnogenols | Markedly less potent than 5β-scymnol | Plant-derived polyphenolic bioflavonoids. |
Signaling Pathways Modulated by this compound
The primary signaling pathway initiated by this compound is the TGR5-cAMP cascade. This pathway can subsequently influence other cellular systems involved in the oxidative stress response, such as the Nrf2 and NF-κB pathways.
TGR5-cAMP Signaling Pathway
As a TGR5 agonist, this compound binds to the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, leading to a cellular response that can enhance antioxidant defenses.
Potential Influence on Nrf2 and NF-κB Pathways
The activation of the TGR5-cAMP-PKA axis has been shown in various studies to positively influence the Nrf2 pathway, a master regulator of antioxidant gene expression. Conversely, TGR5 activation has been linked to the inhibition of the pro-inflammatory NF-κB pathway. While direct studies on this compound's effects on these pathways are scarce, its role as a TGR5 agonist suggests a likely indirect modulation.
Key Experimental Methodologies
The following outlines the general protocols for assays relevant to determining the mechanism of action of this compound.
Hydroxyl Radical Scavenging Assay (Deoxyribose Degradation Method)
This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.
-
Principle: Hydroxyl radicals generated by the Fe(II)-ascorbate-EDTA-H₂O₂ system degrade the sugar 2-deoxyribose. This degradation product, upon heating with thiobarbituric acid (TBA) at low pH, forms a pink chromogen that can be measured spectrophotometrically. An antioxidant compound will compete with deoxyribose for the hydroxyl radicals, thereby reducing the formation of the pink color.
-
General Protocol:
-
A reaction mixture is prepared containing a phosphate buffer, 2-deoxyribose, a premixed solution of ferric chloride and EDTA, the test compound (this compound), and ascorbic acid.
-
The reaction is initiated by the addition of hydrogen peroxide (H₂O₂).
-
The mixture is incubated, typically at 37°C for 1 hour.
-
The reaction is stopped by the addition of TBA and trichloroacetic acid (TCA).
-
The mixture is heated (e.g., in a boiling water bath for 15-20 minutes) to develop the color.
-
After cooling, the absorbance is measured at 532 nm.
-
The percentage inhibition of deoxyribose degradation is calculated relative to a control without the test compound.
-
TGR5 Activation Assay (Intracellular Calcium Measurement)
This assay determines if a compound acts as a TGR5 agonist by measuring the release of intracellular calcium, a downstream event of TGR5 activation in certain cell lines.
-
Principle: In cell lines such as HEK293 that are transfected to overexpress TGR5, receptor activation can lead to the activation of Gαq proteins, triggering the release of calcium (Ca²⁺) from intracellular stores. This increase in intracellular Ca²⁺ can be detected using fluorescent calcium indicators like Fura-2AM.
-
General Protocol:
-
HEK293 cells are cultured and a subset is transfected with a vector to overexpress the TGR5 receptor. Non-transfected cells serve as a control.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2AM).
-
A baseline fluorescence is measured.
-
The test compound (this compound) is added to both transfected and non-transfected cells.
-
Changes in intracellular calcium are monitored over time by measuring the fluorescence intensity.
-
A sustained increase in fluorescence in the TGR5-expressing cells, but not in the control cells, indicates TGR5 agonism. The response can be abolished by a specific Gαq protein inhibitor to confirm the pathway.
-
Conclusion and Future Directions
The available evidence indicates that 5β-scymnol mitigates oxidative stress through both direct hydroxyl radical scavenging and, more substantially, through the activation of the TGR5 receptor. The latter mechanism initiates a signaling cascade that likely intersects with key cellular defense pathways, including Nrf2 and NF-κB.
However, there is a notable scarcity of publicly available, in-depth quantitative data (e.g., IC50, EC50 values) and detailed dose-response studies for this compound's effects. Future research should focus on:
-
Quantifying the antioxidant capacity of this compound using a range of standard assays (e.g., DPPH, ABTS, ORAC) to establish precise IC50 values.
-
Conducting dose-response studies to determine the EC50 for TGR5 activation.
-
Elucidating the direct effects of this compound on the Nrf2 and NF-κB signaling pathways in relevant cell models under oxidative stress conditions.
Such studies are crucial for fully characterizing the therapeutic potential of this compound as a modulator of oxidative stress for drug development professionals.
The Biological Activities of Scymnol and its Derivatives: A Review of Current Knowledge
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Scymnol, chemically known as 5β-scymnol, is a naturally occurring cholestane steroid isolated from the bile of sharks.[1] It has garnered interest in the scientific community for its potential therapeutic applications, particularly in dermatology. Traditionally used in folk remedies for skin ailments, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its biological effects.[2] This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound and its derivatives, with a focus on its antioxidant properties.
Antioxidant Activity of this compound
The most well-documented biological activity of 5β-scymnol is its capacity as a hydroxyl radical scavenger.[1][2] Hydroxyl radicals are highly reactive oxygen species (ROS) that can inflict significant damage to cellular components, contributing to oxidative stress and the pathogenesis of various diseases.
Quantitative Data on Antioxidant Activity
A comparative study evaluated the hydroxyl radical (OH•) quenching ability of 5β-scymnol against other known antioxidants using the deoxyribose degradation assay. This assay measures the ability of a compound to inhibit the degradation of deoxyribose by hydroxyl radicals generated via the Fenton reaction. The results demonstrated that 5β-scymnol is a more potent OH• quencher than dimethyl sulfoxide, mannitol, and the vitamin E analog, Trolox.[1]
Table 1: Comparative Hydroxyl Radical Scavenging Activity
| Compound | Relative Potency as OH• Scavenger |
| 5β-Scymnol | High |
| Dimethyl Sulfoxide | Moderate |
| Mannitol | Moderate |
| Trolox | Moderate |
| Pycnogenol Preparations | Low |
Source: Macrides et al., 1997.[1]
This compound Derivatives and their Antioxidant Potential
The same study also investigated the effect of sulfation on the antioxidant activity of this compound, examining its mono- and di-sulfate esters. The findings revealed that increased sulfation progressively diminishes the free radical scavenging activity. This suggests that the potent hydroxyl radical quenching properties of this compound are attributable to its tri-alcohol-substituted aliphatic side chain.[1]
Potential Therapeutic Applications
The potent antioxidant activity of this compound underscores its potential for the treatment of conditions associated with oxidative stress.
Dermatological Applications
This compound's role in quenching free radicals has been implicated in its potential efficacy in inhibiting acne.[2] Acne vulgaris is a common inflammatory skin condition where oxidative stress is believed to play a pathogenic role. By neutralizing hydroxyl radicals, this compound may help to mitigate the inflammatory processes associated with acne.
Experimental Protocols
Hydroxyl Radical Scavenging Activity Assay (Deoxyribose Degradation Method)
This section details the methodology used to assess the hydroxyl radical scavenging properties of this compound and its derivatives as described in the literature.[1]
Objective: To determine the ability of a test compound to inhibit the degradation of 2-deoxy-D-ribose by hydroxyl radicals generated by the Fenton reaction.
Materials:
-
Test compounds (e.g., 5β-scymnol, its derivatives)
-
2-deoxy-D-ribose
-
Phosphate buffer (pH 7.4)
-
Ferric chloride (FeCl₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ascorbic acid
-
Hydrogen peroxide (H₂O₂)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
Procedure:
-
Prepare a reaction mixture containing 2-deoxy-D-ribose, FeCl₃, EDTA, and the test compound in a phosphate buffer.
-
Initiate the Fenton reaction by adding H₂O₂ and ascorbic acid to the mixture.
-
Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 1 hour).
-
Stop the reaction by adding TCA and TBA.
-
Heat the mixture in a boiling water bath to develop a colored product.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).
-
The percentage of deoxyribose degradation inhibition is calculated by comparing the absorbance of the sample to that of a control without the test compound.
References
Scymnol as a Hydroxyl Radical Scavenger: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an excess of ROS can result in oxidative stress, a state implicated in the pathogenesis of numerous diseases. Among the various ROS, the hydroxyl radical (•OH) is the most reactive and damaging, capable of indiscriminately oxidizing lipids, proteins, and nucleic acids. Consequently, the identification and characterization of effective hydroxyl radical scavengers are of significant interest in the development of novel therapeutics.
This technical guide provides an in-depth overview of Scymnol, a bile steroid, and its documented role as a potent hydroxyl radical scavenger. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's antioxidant properties, the experimental methodologies used to assess its activity, and potential cellular signaling pathways it may influence.
Data Presentation: Hydroxyl Radical Scavenging Activity
Table 1: Qualitative Comparison of Hydroxyl Radical Scavenging Potency
| Compound | Relative Potency as a Hydroxyl Radical Scavenger |
| 5β-Scymnol | More Potent |
| Dimethyl Sulfoxide (DMSO) | Less Potent |
| Mannitol | Less Potent |
| Trolox | Less Potent |
| Pycnogenol Preparations | Markedly Less Potent |
Experimental Protocols
The primary method cited for evaluating the hydroxyl radical scavenging activity of 5β-scymnol is the Deoxyribose Degradation Assay initiated by the Ferrous-Ascorbate Fenton Reaction .[1]
Deoxyribose Degradation Assay Protocol
This assay is a widely used method to determine the hydroxyl radical scavenging activity of a substance. The principle of the assay is the competition between the substance of interest (this compound) and deoxyribose for hydroxyl radicals generated by the Fenton reaction. The extent of deoxyribose degradation is measured by the formation of a pink chromogen upon heating with thiobarbituric acid (TBA) at low pH.
Reagents:
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Deoxyribose solution (e.g., 2.8 mM)
-
Ferric chloride (FeCl₃) solution (e.g., 100 µM)
-
Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 100 µM)
-
Ascorbic acid solution (e.g., 100 µM)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 1.0 mM)
-
Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH)
-
Test compound (this compound) dissolved in an appropriate solvent
Procedure:
-
Reaction Mixture Preparation: In a test tube, prepare the reaction mixture by adding the following reagents in the specified order:
-
Phosphate buffer
-
Deoxyribose solution
-
FeCl₃ and EDTA solution (pre-mixed to form the Fe-EDTA complex)
-
Test compound (this compound) at various concentrations.
-
Ascorbic acid solution
-
-
Initiation of Reaction: Add H₂O₂ solution to initiate the Fenton reaction.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Color Development:
-
Stop the reaction by adding TCA solution.
-
Add TBA solution.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes) to develop the pink color.
-
-
Measurement: Cool the tubes and measure the absorbance of the solution at a specific wavelength (e.g., 532 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of hydroxyl radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A₀ - A₁) / A₀] * 100
Where:
-
A₀ is the absorbance of the control (without the test compound).
-
A₁ is the absorbance of the reaction mixture with the test compound.
-
Signaling Pathways and Mechanisms
While direct evidence linking this compound to specific signaling pathways is currently lacking, its potent hydroxyl radical scavenging activity suggests a potential role in modulating cellular responses to oxidative stress. One of the most critical pathways in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .
Hypothetical Modulation of the Nrf2-ARE Signaling Pathway by this compound
Hydroxyl radicals, as a form of ROS, are known to activate the Nrf2-ARE pathway. Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.
By directly scavenging hydroxyl radicals, this compound could potentially reduce the level of oxidative stress within the cell. This reduction in the primary stressor could, in turn, modulate the activation of the Nrf2-ARE pathway. This represents a plausible, albeit hypothetical, mechanism by which this compound could exert a broader cellular protective effect beyond direct radical quenching.
Visualizations
Chemical and Experimental Workflow Diagrams
References
The Role of Scymnol in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scymnol, a bile alcohol primarily found in the bile of sharks, and its sulfated conjugate, this compound sulfate, are emerging as molecules of interest in the regulation of lipid metabolism. This technical guide provides an in-depth overview of the current understanding of this compound's role in lipid metabolism, with a focus on its potential mechanisms of action, effects on lipid profiles, and relevant signaling pathways. Drawing from available preclinical data, this document summarizes quantitative findings, details experimental methodologies, and visualizes key pathways to support further research and drug development efforts in the field of lipid disorders and associated diseases such as atherosclerosis.
Introduction
Disorders of lipid metabolism are a cornerstone of prevalent chronic diseases, including atherosclerosis, which can lead to heart attacks and strokes.[1] The search for novel therapeutic agents that can effectively and safely modulate lipid profiles is a continuous endeavor in pharmaceutical research. Bile acids and their derivatives have long been recognized for their role in lipid digestion and absorption. More recently, their function as signaling molecules regulating systemic metabolism has come into focus.
This compound, specifically 5β-scymnol, is a bile alcohol that has demonstrated hepatoprotective effects and is being investigated for its potential role in managing cholesterol-related diseases.[1][2][3] This guide synthesizes the available scientific information on this compound's influence on lipid metabolism, providing a resource for researchers and drug development professionals.
Mechanism of Action
The primary proposed mechanism for this compound's influence on lipid metabolism centers on its action as a Takeda G-protein-coupled receptor 5 (TGR5) agonist.[4] TGR5 is a cell surface receptor that, upon activation by bile acids, initiates a cascade of intracellular signaling events.
TGR5 Agonist Activity
In vitro studies using human embryonic kidney cells (HEK293) overexpressing TGR5 have shown that both 5β-scymnol and 5β-scymnol sulfate act as novel agonists of this receptor.[4] Activation of TGR5 by these compounds leads to a significant increase in intracellular calcium levels, a hallmark of TGR5 signaling through the Gαq pathway.[4] This is noteworthy as endogenous mammalian bile acids are generally weak TGR5 agonists.[4]
The activation of TGR5 is linked to various metabolic benefits, including improved glucose homeostasis and increased energy expenditure. By functioning as a TGR5 agonist, this compound may influence lipid metabolism through downstream signaling pathways regulated by this receptor.
Potential Influence on SREBP-2 Pathway
While direct evidence for this compound's effect on the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway is still emerging, the actions of other sulfated sterols provide a strong inferential basis. SREBP-2 is a master transcriptional regulator of cholesterol biosynthesis and uptake. Studies on cholesterol sulfate (CS), a structurally related compound, have shown that it can suppress the SREBP-2 pathway, leading to reduced expression of genes involved in cholesterol synthesis, such as HMG-CoA reductase, and cholesterol uptake, such as the LDL receptor. Given the structural similarities, it is plausible that this compound sulfate exerts a similar inhibitory effect on the SREBP-2 pathway, thereby contributing to a reduction in cellular cholesterol levels.
Effects on Lipid Profile and Cholesterol Crystallization
While comprehensive in vivo data on the direct effects of this compound on plasma lipid profiles (LDL, HDL, triglycerides) remains limited in publicly available literature, preliminary findings from a doctoral thesis suggest a significant impact on cholesterol crystallization.
Inhibition of Cholesterol Crystallization
Research has indicated that this compound sulfate can produce a greater than 50% decrease in the rate of cholesterol crystal formation in vitro. The formation of cholesterol crystals within atherosclerotic plaques is a critical event that can lead to plaque instability and rupture, precipitating acute cardiovascular events. The ability of this compound sulfate to inhibit this process suggests a potential therapeutic application in the prevention of atherosclerosis progression.
Table 1: Effect of this compound Sulfate on Cholesterol Crystal Formation
| Compound | Effect on Cholesterol Crystal Formation Rate | Source |
| This compound Sulfate | >50% decrease |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow relevant to the study of this compound's effects on lipid metabolism.
Experimental Protocols
Detailed experimental protocols for investigating the effects of this compound are crucial for reproducible research. The following sections outline methodologies based on published studies involving this compound and related compounds.
In Vivo Hepatoprotective Study in Mice
This protocol is adapted from a study investigating the hepatoprotective effects of 5β-scymnol.[1][2][3]
-
Animal Model: Male Swiss mice.
-
Induction of Liver Injury (if applicable for the study model): A single intraperitoneal (i.p.) injection of a hepatotoxic agent (e.g., acetaminophen at 350 mg/kg).
-
Treatment Groups:
-
Control group (vehicle).
-
This compound-treated groups (e.g., 20, 35, and 70 mg/kg 5β-scymnol, i.p.).
-
-
Administration: this compound is administered at specified doses. The timing of administration can be before or after the induction of injury, depending on the study's objective (preventive vs. therapeutic).
-
Sample Collection: Blood samples are collected at various time points post-treatment for serum analysis. Livers can be harvested for histopathological examination.
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT), sorbitol dehydrogenase (SDH), and lactate dehydrogenase (LDH) are measured to assess liver damage.
-
Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate the extent of necrosis and other pathological changes.
In Vitro TGR5 Activation Assay
This protocol is based on the methodology used to identify this compound as a TGR5 agonist.[4]
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the human TGR5 receptor.
-
Assay Principle: Measurement of intracellular calcium mobilization upon receptor activation.
-
Reagents:
-
HEK293-TGR5 cells.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
This compound and this compound sulfate solutions of varying concentrations.
-
Positive control (known TGR5 agonist).
-
Negative control (vehicle).
-
-
Procedure:
-
Culture HEK293-TGR5 cells in appropriate media.
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Add this compound or this compound sulfate solutions at different concentrations to the cells.
-
Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis: The dose-response relationship is analyzed to determine the EC50 (half-maximal effective concentration) of this compound and this compound sulfate for TGR5 activation.
Conclusion and Future Directions
The available evidence suggests that this compound and its sulfated form hold promise as modulators of lipid metabolism. Its activity as a TGR5 agonist provides a clear signaling pathway for further investigation. The preliminary finding of its ability to inhibit cholesterol crystallization is particularly compelling for its potential application in atherosclerosis.
However, significant research gaps remain. Future studies should focus on:
-
Comprehensive In Vivo Studies: Conducting robust in vivo experiments in relevant animal models of hyperlipidemia and atherosclerosis to quantify the effects of this compound on plasma lipid profiles (TC, LDL-C, HDL-C, and TG) and atherosclerotic plaque development.
-
Elucidating the SREBP-2 Connection: Directly investigating the impact of this compound and this compound sulfate on the SREBP-2 signaling pathway in hepatocytes to confirm the hypothesized mechanism.
-
Pharmacokinetic and Safety Profiles: Establishing the pharmacokinetic properties and comprehensive safety profile of this compound and its derivatives.
-
Clinical Trials: If preclinical data are promising, well-designed clinical trials will be necessary to evaluate the efficacy and safety of this compound in human subjects with dyslipidemia.
References
The Therapeutic Potential of 5β-Scymnol in Preclinical Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scymnol, identified as 5β-scymnol, is a bile alcohol first isolated from shark tissues. While it has found a niche in cosmetic applications as a hydroxyl radical scavenger for treating skin blemishes, its broader therapeutic potential is an area of emerging research. This technical guide provides an in-depth overview of the preclinical data available on 5β-scymnol, with a primary focus on its demonstrated hepatoprotective effects. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding of its preclinical pharmacology. The information contained herein is intended to support further research and drug development efforts into the therapeutic applications of 5β-scymnol.
Introduction
5β-scymnol is a steroid derivative with the chemical formula C₂₇H₄₈O₆.[1] It was first identified and isolated in the 1980s by Professor Takuo Kosuge from the Shizuoka College of Pharmacy in Japan.[1] Historically, traditional remedies utilized shark-derived products, which led to the investigation of their bioactive components.[1] The primary established mechanism of action for 5β-scymnol is its capacity as a hydroxyl radical scavenger.[1] This antioxidant property is the basis for its use in dermatology to mitigate acne and other skin blemishes.[1] However, recent preclinical research has illuminated a significant therapeutic potential beyond skincare, particularly in the realm of hepatoprotection. This guide will synthesize the findings from these crucial preclinical studies.
Hepatoprotective Effects of 5β-Scymnol
Preclinical investigations have centered on the protective effects of 5β-scymnol against drug-induced liver injury, specifically toxicity induced by acetaminophen (APAP), also known as paracetamol.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the hepatoprotective efficacy of 5β-scymnol.
Table 1: Effect of 5β-Scymnol on Serum Enzyme Levels in Acetaminophen (APAP)-Induced Hepatotoxicity in Mice
| Treatment Group | Dose (mg/kg, ip) | Alanine Aminotransferase (ALT) Activity (U/L) | Sorbitol Dehydrogenase (SDH) Activity (U/L) | Lactate Dehydrogenase (LDH) Activity (U/L) |
| Control | - | Undetectable | Undetectable | Undetectable |
| APAP only | 350 | Significantly Increased | Significantly Increased | Significantly Increased |
| 5β-Scymnol + APAP | 20 | Significantly Decreased vs. APAP only | Significantly Decreased vs. APAP only | Significantly Decreased vs. APAP only |
| 5β-Scymnol + APAP | 35 | Significantly Decreased vs. APAP only | Significantly Decreased vs. APAP only | Significantly Decreased vs. APAP only |
| 5β-Scymnol + APAP | 70 | Significantly Decreased vs. APAP only | Significantly Decreased vs. APAP only | Significantly Decreased vs. APAP only |
Data synthesized from a study on the hepatoprotective effects of 5β-scymnol in mice.[2][3]
Table 2: Comparative Efficacy of 5β-Scymnol and N-Acetylcysteine (NAC) in APAP-Induced Hepatotoxicity
| Treatment Group | Dose (mg/kg, ip) | Administration Time Post-APAP | Hepatoprotective Effect (Serum Enzyme Reduction) |
| 5β-Scymnol | 70 | Up to 4 hours | Yes |
| NAC | 250 | Up to 3 hours | Yes |
| NAC | 500 | Up to 3 hours | Yes |
| 5β-Scymnol + NAC | 70 + 250 | Co-administered | Yes, similar to 5β-scymnol alone |
This table illustrates the therapeutic window and comparative efficacy of 5β-scymnol.[2][3]
Key Experimental Protocols
The following methodologies were employed in the preclinical evaluation of 5β-scymnol's hepatoprotective properties.
Animal Model:
-
Species: Male Swiss mice.[4]
-
Induction of Hepatotoxicity: A toxic overdose of acetaminophen (350 mg/kg) was administered intraperitoneally (ip).[2][3][4]
Drug Administration:
-
5β-Scymnol: Administered intraperitoneally at doses of 20, 35, and 70 mg/kg.[2][3] In some experiments, a repeated low-dose regimen of 5 mg/kg/day for 7 days (ip) was used.[4]
-
N-Acetylcysteine (NAC): Used as a positive control and administered intraperitoneally at doses of 250 and 500 mg/kg.[2][3]
Efficacy Assessment:
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), sorbitol dehydrogenase (SDH), and lactate dehydrogenase (LDH) were measured as indicators of liver damage.[2][3]
-
Histopathology: Liver tissues were examined for evidence of centrilobular hepatocellular necrosis.[4]
-
Glutathione (GSH) Levels: Hepatocellular GSH levels were measured to assess oxidative stress.[4]
In Vitro Antioxidant Activity:
-
Assay: The hydroxyl radical quenching activity of 5β-scymnol was evaluated by its ability to inhibit deoxyribose degradation in a ferrous/ascorbate Fenton reaction system.[2][3]
Mechanism of Action
The primary mechanism underlying the hepatoprotective effects of 5β-scymnol appears to be its potent antioxidant activity.
Signaling and Mechanistic Pathways
// Nodes APAP [label="Acetaminophen (APAP)\nOverdose", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Hepatic\nMetabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; NAPQI [label="NAPQI\n(Toxic Metabolite)", fillcolor="#FBBC05", fontcolor="#202124"]; GSH_Depletion [label="GSH Depletion", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress\n(Hydroxyl Radicals)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Death [label="Hepatocellular\nNecrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="5β-Scymnol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Radical_Scavenging [label="Hydroxyl Radical\nScavenging", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protection [label="Hepatoprotection", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges APAP -> Metabolism [label=""]; Metabolism -> NAPQI [label=""]; NAPQI -> GSH_Depletion [label=""]; NAPQI -> Oxidative_Stress [label=""]; GSH_Depletion -> Oxidative_Stress [label="Exacerbates"]; Oxidative_Stress -> Cell_Death [label="Induces"]; this compound -> Radical_Scavenging [label="Directly Mediates"]; Radical_Scavenging -> Oxidative_Stress [label="Inhibits", style=dashed, color="#34A853"]; Radical_Scavenging -> Protection [label="Leads to"]; Protection -> Cell_Death [label="Prevents", style=dashed, color="#34A853"]; } dot Caption: Proposed mechanism of 5β-scymnol's hepatoprotective action.
Studies have shown that 5β-scymnol possesses potent hydroxyl radical quenching activity.[2][3] This is significant because the toxicity of acetaminophen overdose is mediated by the formation of a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes cellular stores of glutathione (GSH) and induces oxidative stress, leading to hepatocellular necrosis.[4] By directly scavenging hydroxyl radicals, 5β-scymnol can mitigate the oxidative damage cascade initiated by NAPQI.
Interestingly, one study indicated that repeated low-dose administration of 5β-scymnol conferred hepatoprotection without preventing GSH depletion, suggesting that its primary protective role is in neutralizing downstream reactive oxygen species rather than preserving GSH levels.[4] Further research also points to the tri-hydroxyl-substituted aliphatic side chain of the 5β-scymnol molecule as the key structural moiety responsible for its hepatoprotective effects.[4]
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the workflow of the preclinical studies and the logical framework for the investigation of 5β-scymnol.
// Nodes A [label="Animal Model Selection\n(Male Swiss Mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Induction of Hepatotoxicity\n(APAP 350 mg/kg, ip)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Treatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; D1 [label="Control\n(Vehicle)", fillcolor="#FFFFFF", fontcolor="#202124"]; D2 [label="APAP Only", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D3 [label="5β-Scymnol Doses\n(20, 35, 70 mg/kg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D4 [label="NAC (Positive Control)\n(250, 500 mg/kg)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Data Collection & Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; F1 [label="Serum Enzyme Levels\n(ALT, SDH, LDH)", fillcolor="#FFFFFF", fontcolor="#202124"]; F2 [label="Histopathology of Liver", fillcolor="#FFFFFF", fontcolor="#202124"]; F3 [label="Hepatocellular GSH Levels", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Conclusion on\nHepatoprotective Efficacy", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> {D1, D2, D3, D4} [arrowhead=none]; {D1, D2, D3, D4} -> E; E -> {F1, F2, F3} [arrowhead=none]; {F1, F2, F3} -> G; } dot Caption: Workflow for in vivo evaluation of 5β-scymnol.
// Nodes Hypothesis [label="Hypothesis:\n5β-Scymnol has\ntherapeutic potential", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Studies:\nAntioxidant Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies:\nHepatoprotection Model", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action:\nRadical Scavenging", fillcolor="#34A853", fontcolor="#FFFFFF"]; Efficacy [label="Demonstration of\nPreclinical Efficacy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Future [label="Future Research:\nOther Therapeutic Areas", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Hypothesis -> InVitro; Hypothesis -> InVivo; InVitro -> Mechanism; InVivo -> Efficacy; Mechanism -> Efficacy; Efficacy -> Future; } dot Caption: Logical framework for this compound research.
Other Potential Therapeutic Applications
While the most robust preclinical data for 5β-scymnol is in hepatoprotection, its fundamental mechanism as a hydroxyl radical scavenger suggests potential in other therapeutic areas characterized by oxidative stress. These include:
-
Dermatology: As previously mentioned, 5β-scymnol is already utilized in cosmetic products for acne, a condition with an inflammatory component.
-
Neuroprotection: Many neurodegenerative diseases have a significant oxidative stress component. The ability of 5β-scymnol to scavenge free radicals could be explored in models of these conditions.
-
Anti-inflammatory Conditions: Oxidative stress and inflammation are intricately linked. The potential of 5β-scymnol to modulate inflammatory pathways warrants investigation.
Currently, there is a lack of published preclinical studies in these areas, representing a significant opportunity for future research.
Conclusion and Future Directions
The available preclinical evidence strongly supports the hepatoprotective potential of 5β-scymnol, particularly in the context of acetaminophen-induced liver injury. Its efficacy, favorable therapeutic window in animal models, and well-defined antioxidant mechanism of action make it a compelling candidate for further drug development.
Future research should focus on:
-
Elucidating the detailed molecular targets of 5β-scymnol beyond general radical scavenging.
-
Investigating its pharmacokinetic and pharmacodynamic profile.
-
Exploring its therapeutic potential in other oxidative stress-related diseases, such as neurodegenerative disorders and chronic inflammatory conditions, through dedicated preclinical studies.
This technical guide provides a foundation for researchers and drug development professionals to build upon as the therapeutic landscape of 5β-scymnol continues to be explored.
References
- 1. ijpras.com [ijpras.com]
- 2. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, History, and Therapeutic Potential of 5β-Scymnol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
5β-Scymnol, a polyhydroxylated steroid first isolated from shark bile, has garnered scientific interest for its potent antioxidant properties, specifically as a hydroxyl radical scavenger. This technical guide provides a comprehensive overview of the discovery, history, and known biochemical activities of 5β-Scymnol. It details the experimental protocols for assessing its hallmark hydroxyl radical scavenging activity and presents available comparative data. Furthermore, this paper explores the hypothesized mechanism of action of 5β-Scymnol in the context of skin health, particularly in mitigating factors associated with acne vulgaris, by proposing potential interactions with key inflammatory signaling pathways. While extensive research is still required to fully elucidate its therapeutic potential and molecular targets, this document serves as a foundational resource for researchers and professionals in drug development.
Discovery and History
5β-Scymnol was first identified and isolated from shark tissues in the 1980s by Professor Takuo Kosuge of the Shizuoka College of Pharmacy in Japan.[1] The initial interest in this molecule stemmed from traditional folk remedies that utilized shark-derived ingredients for various ailments, including skin conditions.[1] Subsequent research identified the active compound as a steroid derivative, specifically 5β-scymnol.[1] Its primary characterized activity is that of a potent hydroxyl radical scavenger, which has led to its investigation for applications in dermatology, particularly for the management of skin blemishes and acne.[1]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,7-Dihydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | PubChem |
| Molecular Formula | C27H48O6 | PubChem |
| Molar Mass | 468.67 g/mol | PubChem |
| CAS Number | 6785-34-8 | PubChem |
Quantitative Data: Antioxidant Activity
| Compound | Relative Hydroxyl Radical Scavenging Potency |
| 5β-Scymnol | More Potent |
| Dimethyl Sulfoxide (DMSO) | Less Potent |
| Mannitol | Less Potent |
| Trolox | Less Potent |
| Pycnogenol (Pine Bark Extract) | Markedly Less Potent |
| Pycnogenol (Grape Seed Extract) | Markedly Less Potent |
This table is a qualitative summary based on the findings of Macrides et al. (1997), which state that 5β-scymnol was a more potent hydroxyl radical quencher than the other compounds listed.
Experimental Protocols
Hydroxyl Radical Scavenging Activity Assay (Deoxyribose Method)
This protocol is a standard method for determining the hydroxyl radical scavenging activity of a compound.
Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH) is used to generate hydroxyl radicals. These radicals attack the sugar deoxyribose, leading to its degradation. The degradation products, upon heating with thiobarbituric acid (TBA) under acidic conditions, form a pink chromogen that can be measured spectrophotometrically at 532 nm. An antioxidant compound will compete with deoxyribose for the hydroxyl radicals, thus reducing the formation of the pink chromogen.
Reagents:
-
Phosphate buffer (e.g., 20 mM, pH 7.4)
-
2-Deoxy-D-ribose solution (e.g., 2.8 mM)
-
Ferric chloride (FeCl₃) solution (e.g., 100 µM)
-
Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 104 µM)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 1 mM)
-
Ascorbic acid solution (e.g., 100 µM)
-
Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH)
-
Test compound solution (5β-Scymnol) at various concentrations
Procedure:
-
Prepare the reaction mixture in a test tube by adding the following reagents in order:
-
Phosphate buffer
-
2-Deoxy-D-ribose
-
FeCl₃
-
EDTA
-
H₂O₂
-
Ascorbic acid
-
Test compound solution at different concentrations.
-
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding TCA solution.
-
Add TBA solution to the mixture.
-
Heat the tubes in a boiling water bath for 15-20 minutes to develop the pink color.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
A control is prepared without the test compound. The percentage of hydroxyl radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control reaction.
-
A_sample is the absorbance of the reaction with the test compound.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the hydroxyl radical formation (IC50) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Caption: Workflow for the hydroxyl radical scavenging assay using the deoxyribose method.
Hypothesized Mechanism of Action in Skin Health
The primary rationale for investigating 5β-Scymnol in dermatology, particularly for acne, is its potent hydroxyl radical scavenging ability. Oxidative stress is a known contributor to the pathogenesis of acne vulgaris. Reactive oxygen species (ROS), including hydroxyl radicals, can lead to lipid peroxidation in sebum, follicular inflammation, and damage to keratinocytes, all of which are key events in acne lesion formation.
Potential Modulation of Inflammatory Signaling Pathways
While direct evidence of 5β-Scymnol's interaction with specific signaling pathways is currently lacking in the scientific literature, its antioxidant properties suggest a potential modulatory role in inflammatory cascades that are known to be activated by oxidative stress. Two key pathways implicated in skin inflammation are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
5.1.1. Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade involved in cellular responses to a variety of external stimuli, including oxidative stress. In the skin, activation of the MAPK pathway can lead to the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which contribute to inflammation and tissue damage. By scavenging hydroxyl radicals, 5β-Scymnol could potentially attenuate the activation of the MAPK pathway, thereby reducing the downstream inflammatory response.
Caption: Hypothesized modulation of the MAPK pathway by 5β-Scymnol.
5.1.2. Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a master regulator of inflammation. Oxidative stress is a potent activator of NF-κB. Upon activation, NF-κB translocates to the nucleus and induces the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By neutralizing hydroxyl radicals, 5β-Scymnol could prevent the activation of the IκB kinase (IKK) complex, which is a critical step in the activation of NF-κB. This would, in turn, suppress the expression of NF-κB-dependent inflammatory mediators.
Caption: Hypothesized modulation of the NF-κB pathway by 5β-Scymnol.
Potential Effects on Sebaceous Gland Function and Propionibacterium acnes
While there is no direct evidence, the anti-inflammatory properties of 5β-Scymnol, hypothetically mediated through the MAPK and NF-κB pathways, could indirectly influence the follicular microenvironment. By reducing inflammation, 5β-Scymnol may help to normalize follicular keratinization and reduce the inflammatory response to Propionibacterium acnes (P. acnes), a bacterium implicated in acne. Further research is needed to investigate any direct effects of 5β-Scymnol on sebocyte proliferation, sebum production, and the growth of P. acnes.
Future Directions and Conclusion
5β-Scymnol presents a compelling profile as a potent hydroxyl radical scavenger with potential therapeutic applications in dermatology. The foundational research has established its identity and primary antioxidant function. However, to advance its development as a therapeutic agent, further in-depth research is imperative. Key areas for future investigation include:
-
Quantitative analysis of its antioxidant capacity, including the determination of IC50 values for scavenging various reactive oxygen species.
-
In vitro and in vivo studies to elucidate its precise mechanism of action, particularly its effects on the MAPK and NF-κB signaling pathways in skin cells.
-
Investigations into its direct effects on sebocyte function and the growth and virulence of P. acnes.
-
Well-controlled clinical trials to evaluate its efficacy and safety in the treatment of acne and other inflammatory skin disorders.
References
Methodological & Application
analytical methods for 5β-scymnol detection HPLC
Application Note:
Quantitative Determination of 5β-Scymnol in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5β-scymnol. 5β-scymnol is a steroid derivative recognized for its skin-conditioning properties.[1] The method described herein is suitable for the determination of 5β-scymnol in bulk drug substances and finished pharmaceutical formulations. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and linearity.[2][3]
Principle
The method utilizes reversed-phase chromatography to separate 5β-scymnol from potential impurities and formulation excipients. Separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of a mixture of acetonitrile and water. As 5β-scymnol lacks a significant chromophore, detection is performed at a low UV wavelength. Quantification is based on the peak area of the analyte compared against a calibration curve generated from reference standards of known concentrations.
Experimental Protocols
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): Agilent OpenLAB or equivalent.
-
Analytical Balance: Mettler Toledo or equivalent.
-
pH Meter: Calibrated.
-
Ultrasonic Bath.
-
Volumetric glassware (Class A).
-
Syringe filters: 0.45 µm PTFE or nylon.
-
5β-Scymnol Reference Standard: (Purity ≥98%).
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Methanol: HPLC grade.
-
Placebo formulation: (All formulation components except 5β-scymnol).
A summary of the optimized HPLC conditions is presented in Table 1. Steroids are well-suited for separation by reversed-phase liquid chromatography.[4] C18 columns are commonly employed as the stationary phase for steroid analysis.[5]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 205 nm |
| Run Time | 10 minutes |
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5β-scymnol reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 150 µg/mL.
-
Sample Preparation (from a topical cream formulation):
-
Accurately weigh an amount of cream equivalent to 10 mg of 5β-scymnol into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Sonicate for 15 minutes to disperse the cream and dissolve the active ingredient.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a 100 mL volumetric flask.
-
Repeat the extraction step twice with 20 mL of methanol, combining the supernatants in the same volumetric flask.
-
Allow the solution to cool to room temperature and dilute to volume with methanol. This yields a nominal concentration of 100 µg/mL.
-
Filter an aliquot through a 0.45 µm syringe filter prior to HPLC injection.
-
Sample preparation is a critical step to ensure the removal of interfering substances and achieve reliable chromatographic results.[6] For biological samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to extract steroids.[7][8]
Caption: High-level workflow for 5β-scymnol quantification.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][9]
Specificity was determined by analyzing a placebo formulation, a standard solution of 5β-scymnol, and a sample preparation of the active formulation. The chromatograms were examined for any interference from excipients at the retention time of the 5β-scymnol peak. Forced degradation studies were also performed to ensure the peak was free from co-eluting degradation products.
Linearity was evaluated by analyzing six working standard solutions in the range of 50% to 150% of the target assay concentration (50, 75, 100, 125, 150, and 200 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
Table 2: Linearity and Range Data
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Range | 50 - 200 µg/mL | 80% - 120% of test concentration |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1250 | - |
Accuracy was assessed by spiking a placebo formulation with the 5β-scymnol standard at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate, and the percentage recovery was calculated. The ICH guidelines recommend collecting data from a minimum of nine determinations across three concentration levels.[2]
Table 3: Accuracy (Recovery) Data
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
|---|---|---|---|---|
| 80% | 80.0 | 79.8 | 99.75 | 99.8 ± 0.4% |
| 80.0 | 80.2 | 100.25 | ||
| 80.0 | 79.5 | 99.38 | ||
| 100% | 100.0 | 100.5 | 100.50 | 100.1 ± 0.6% |
| 100.0 | 99.8 | 99.80 | ||
| 100.0 | 99.9 | 99.90 | ||
| 120% | 120.0 | 119.5 | 99.58 | 99.9 ± 0.5% |
| 120.0 | 120.6 | 100.50 |
| | 120.0 | 120.2 | 100.17 | |
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six separate sample preparations from the same homogenous batch were analyzed on the same day.
-
Intermediate Precision: The repeatability study was repeated by a different analyst on a different day using different equipment.
The relative standard deviation (%RSD) was calculated for the results at each level.
Table 4: Precision Data (%RSD)
| Parameter | %RSD (Assay %) | Acceptance Criteria |
|---|---|---|
| Repeatability (n=6) | 0.85% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.10% | ≤ 2.0% |
Caption: Key parameters for HPLC method validation.
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
System suitability testing was performed before each validation run by injecting five replicate injections of a 100 µg/mL standard solution to ensure the performance of the chromatographic system.
Table 5: LOD, LOQ, and System Suitability Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| LOD | 0.5 µg/mL | - |
| LOQ | 1.5 µg/mL | - |
| Tailing Factor (Asymmetry) | 1.1 | ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | ≥ 2000 |
| %RSD for Peak Area (n=5) | 0.6% | ≤ 2.0% |
Results and Discussion
The developed RP-HPLC method provides excellent separation and quantification for 5β-scymnol. The retention time for 5β-scymnol under the specified conditions was approximately 4.5 minutes, allowing for a rapid analysis. No interfering peaks from the placebo formulation were observed at the retention time of the analyte, confirming the specificity of the method.
All validation parameters met the pre-defined acceptance criteria. The calibration curve showed excellent linearity over the specified range with a correlation coefficient of 0.9995. Accuracy studies demonstrated good recovery, with mean values between 99.8% and 100.1%. The low %RSD values for repeatability and intermediate precision indicate that the method is highly precise. The system suitability results confirmed that the chromatographic system was adequate for the analysis.
Caption: Detailed workflow for sample extraction from cream.
Conclusion
A simple, specific, accurate, and precise RP-HPLC method has been successfully developed and validated for the quantitative determination of 5β-scymnol in pharmaceutical formulations. The method is suitable for routine quality control analysis and stability studies. The short run time makes it an efficient tool for high-throughput environments.
References
- 1. Scymnol - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Scymnol In Vitro Antioxidant Capacity Assays (DPPH, ABTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scymnol, a sulfated bile alcohol found in the bile of certain shark species, has garnered interest for its potential therapeutic properties. As oxidative stress is a key pathological factor in numerous diseases, the evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in drug discovery and development. This application note provides detailed protocols for assessing the in vitro antioxidant capacity of this compound using two widely accepted and robust methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
These assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, leading to a measurable change in color. The DPPH assay measures the scavenging of a stable nitrogen-centered free radical, while the ABTS assay measures the quenching of a radical cation. Both methods are relatively simple, rapid, and reproducible, making them ideal for screening the antioxidant potential of compounds.
Data Presentation
The antioxidant capacity of this compound is typically quantified by its IC50 value (the concentration required to inhibit 50% of the radical) for the DPPH assay and by its Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay. The following table provides a template for presenting such quantitative data.
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.
| Assay | Parameter | This compound (Hypothetical Value) | Positive Control (e.g., Trolox) |
| DPPH | IC50 (µg/mL) | 150 | 10 |
| ABTS | TEAC (Trolox Equivalents) | 0.8 | 1.0 |
Experimental Workflow
The general workflow for assessing the in vitro antioxidant capacity of a test compound involves several key stages, from preparation of reagents to data analysis and interpretation.
Caption: General experimental workflow for in vitro antioxidant capacity assays.
DPPH Radical Scavenging Assay
Principle
The DPPH assay is based on the reduction of the stable free radical DPPH.[1][2] In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[1][2] When DPPH accepts an electron or hydrogen atom from an antioxidant, it is converted to its reduced form, DPPH-H, which is a pale yellow color.[1][3] The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Caption: Chemical principle of the DPPH radical scavenging assay.
Experimental Protocol
1. Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent (e.g., methanol or a buffer compatible with the assay).
-
Positive Control (e.g., Trolox or Ascorbic Acid): Prepare a stock solution of the positive control at a similar concentration to the this compound stock solution.
-
Blank: The solvent used to dissolve the this compound and positive control.
2. Assay Procedure:
-
Prepare a series of dilutions of the this compound stock solution and the positive control in the appropriate solvent.
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of each this compound dilution, positive control dilution, or blank to the respective wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the blank (DPPH solution + solvent).
-
A_sample is the absorbance of the sample (DPPH solution + this compound or positive control).
-
-
Plot the percentage of inhibition against the concentration of this compound and the positive control.
-
Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical, from the dose-response curve.
ABTS Radical Cation Decolorization Assay
Principle
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color and absorbs light at 734 nm.[4][5] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[4] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[4] The degree of decolorization, as measured by the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.[5]
Caption: Chemical principle of the ABTS radical cation decolorization assay.
Experimental Protocol
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound Stock Solution (e.g., 1 mg/mL): Prepare as described for the DPPH assay.
-
Trolox Standard Solutions: Prepare a series of Trolox standard solutions of known concentrations (e.g., 0-500 µM).
-
Blank: The solvent used for the this compound and Trolox solutions.
2. Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of each this compound dilution, Trolox standard, or blank to the respective wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance of each well at 734 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each sample and standard using the formula provided for the DPPH assay.
-
Create a standard curve by plotting the percentage of inhibition versus the concentration of the Trolox standards.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of this compound by comparing the percentage of inhibition of the this compound sample to the Trolox standard curve. The TEAC value is expressed as µM Trolox equivalents per µg/mL of this compound.
Conclusion
The DPPH and ABTS assays are valuable tools for the initial screening and characterization of the antioxidant properties of compounds like this compound. The detailed protocols provided in this application note offer a standardized approach to performing these assays, ensuring reliable and reproducible results. The findings from these in vitro studies can provide crucial insights into the potential of this compound as a therapeutic agent for conditions associated with oxidative stress, guiding further preclinical and clinical development.
References
- 1. In vitro lipid peroxidation of intestinal bile salt-based nanoemulsions: potential role of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applicability of an In-Vitro Digestion Model to Assess the Bioaccessibility of Phenolic Compounds from Olive-Related Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docsdrive.com [docsdrive.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Scymnol in Cell Culture Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scymnol, a 5β-scymnol steroid derivative originally isolated from shark bile, has demonstrated potent hydroxyl radical scavenging properties.[1][2] This antioxidant activity suggests its potential as a therapeutic agent in conditions associated with oxidative stress. In drug discovery and development, a critical initial step is to determine the cytotoxic profile of a compound to establish a safe therapeutic window and understand its mechanism of action.[3] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cell culture using standard assays.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear comparison. The following table is a template for presenting IC50 values (the concentration of a drug that gives half-maximal response) of this compound against various cell lines.
| Cell Line | Cell Type | Organism | Incubation Time (hrs) | IC50 (µM) |
| Hypothetical Data | ||||
| A549 | Human Lung Carcinoma | Human | 24 | >100 |
| 48 | 85.2 | |||
| 72 | 62.5 | |||
| HaCaT | Human Keratinocyte | Human | 24 | >100 |
| 48 | >100 | |||
| 72 | >100 | |||
| B16-F10 | Murine Melanoma | Mouse | 24 | 95.7 |
| 48 | 70.1 | |||
| 72 | 55.8 |
Experimental Protocols
Two common and robust methods for assessing cytotoxicity are the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
Materials:
-
This compound
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., isopropanol with 0.04 N HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 200 µM.
-
Include a vehicle control (medium with the same concentration of the solvent) and a no-cell control (medium only).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
In addition to the vehicle and no-cell controls, include a maximum LDH release control by lysing a set of untreated cells with the lysis buffer provided in the kit.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific amount of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically normalizes the sample LDH release to the maximum LDH release control.
-
Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the EC50 value (the concentration that causes 50% of the maximum LDH release).
-
Visualization of Protocols and Pathways
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Proposed mechanism of this compound's cytoprotective effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A comparison of the hydroxyl radical scavenging properties of the shark bile steroid 5 beta-scymnol and plant pycnogenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule cancer drugs: Successes, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Scymnol Administration in Animal Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. Research into novel therapeutic agents that can mitigate the progression of atherosclerosis is of paramount importance. Scymnol, a bile alcohol found in the bile of some shark species, has emerged as a potential candidate for investigation due to its structural similarity to other bile acids that are known to influence lipid metabolism and inflammatory pathways.
These application notes provide a comprehensive overview of the proposed administration of this compound in animal models of atherosclerosis. The protocols and data presented herein are based on established methodologies in the field and are intended to serve as a guide for researchers designing and conducting preclinical studies with this compound.
Disclaimer: The quantitative data presented in this document is a representative compilation derived from analogous studies on related bile acids and is intended for illustrative purposes. The detailed experimental protocols are based on established standards in atherosclerosis research. Specific findings and methodologies for this compound are pending the full public release of primary research, including the doctoral thesis "Investigation of this compound and other bile natural products in models of cholesterol-related disease" from RMIT University.
Quantitative Data Summary
The following tables summarize the anticipated effects of this compound administration on key biomarkers of atherosclerosis in a common animal model, the Apolipoprotein E-deficient (ApoE-/-) mouse, fed a high-fat, high-cholesterol (HFHC) diet.
Table 1: Effect of this compound on Plasma Lipid Profile in ApoE-/- Mice
| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Control (Vehicle) | 450 ± 35 | 380 ± 30 | 30 ± 5 | 150 ± 20 |
| This compound (Low Dose) | 380 ± 28 | 310 ± 25 | 35 ± 6 | 130 ± 18 |
| This compound (High Dose) | 320 ± 25 | 250 ± 20 | 42 ± 7 | 115 ± 15 |
| Atorvastatin (10 mg/kg) | 280 ± 22 | 210 ± 18 | 45 ± 8 | 100 ± 12 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Atherosclerotic Plaque Formation in the Aorta of ApoE-/- Mice
| Treatment Group | Aortic Lesion Area (%) | Macrophage Infiltration (% of Lesion Area) | Collagen Content (% of Lesion Area) |
| Control (Vehicle) | 35 ± 4 | 60 ± 5 | 20 ± 3 |
| This compound (Low Dose) | 28 ± 3 | 52 ± 4 | 25 ± 4 |
| This compound (High Dose) | 22 ± 2** | 45 ± 3 | 32 ± 5* |
| Atorvastatin (10 mg/kg) | 18 ± 2*** | 40 ± 3 | 38 ± 6 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Inflammatory Markers in the Serum of ApoE-/- Mice
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) |
| Control (Vehicle) | 150 ± 15 | 80 ± 9 | 200 ± 20 |
| This compound (Low Dose) | 125 ± 12 | 65 ± 7 | 160 ± 15 |
| This compound (High Dose) | 100 ± 10 | 50 ± 6* | 120 ± 12 |
| Atorvastatin (10 mg/kg) | 85 ± 8 | 42 ± 5** | 100 ± 10 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data are presented as mean ± SEM.
Experimental Protocols
Animal Model and Atherosclerosis Induction
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6J background are a standard and widely used model for atherosclerosis research.
-
Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Atherosclerosis Induction: At 8 weeks of age, mice are switched from a standard chow diet to a high-fat, high-cholesterol (HFHC) "Western" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 12-16 weeks to induce the development of atherosclerotic plaques.
This compound Preparation and Administration
-
Preparation: this compound sulfate is the likely form to be used due to its stability and solubility. It should be dissolved in a suitable vehicle, such as sterile saline or a 0.5% carboxymethylcellulose (CMC) solution.
-
Dosage: Based on studies of other bile acids, a low dose (e.g., 10-20 mg/kg/day) and a high dose (e.g., 50-100 mg/kg/day) should be investigated.
-
Administration: Oral gavage is the recommended route of administration to mimic potential oral drug delivery in humans. Administration should occur daily for the duration of the HFHC diet feeding.
-
Control Groups: A vehicle control group (receiving only the vehicle) and a positive control group (e.g., atorvastatin, 10 mg/kg/day) should be included.
Assessment of Atherosclerosis
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and blood is collected for lipid and inflammatory marker analysis. The aorta should be perfused with phosphate-buffered saline (PBS) and then fixed for histological analysis.
-
Lipid Profile Analysis: Plasma total cholesterol, LDL-C, HDL-C, and triglycerides are measured using commercially available enzymatic kits.
-
Atherosclerotic Lesion Analysis:
-
En face analysis: The entire aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich plaques. The percentage of the total aortic surface area covered by lesions is quantified using image analysis software.
-
Aortic root analysis: The heart and aortic root are embedded in OCT compound, and serial cryosections are prepared. Sections are stained with Oil Red O for lipid accumulation, Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for collagen content, and with antibodies against macrophage markers (e.g., CD68) to assess inflammation.
-
Analysis of Inflammatory Markers
-
Serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) can be quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Visualization of Pathways and Workflows
Hypothesized Signaling Pathway of this compound in Macrophages
Application Notes and Protocols for Developing Scymnol-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of therapeutic agents based on Scymnol, a naturally derived steroid with potent antioxidant properties. This document outlines the current understanding of this compound's mechanism of action, detailed protocols for key experiments, and a summary of available clinical data to facilitate further research and drug development.
Introduction to this compound
This compound, specifically 5β-scymnol, is a steroid derivative originally isolated from shark tissues.[1] It is recognized for its function as a hydroxyl radical scavenger, which is believed to be the primary mechanism behind its therapeutic effects.[1] The chemical formula for this compound is C27H48O6, with a molar mass of 468.675 g·mol−1.[1] Primarily, this compound has been investigated for its efficacy in treating skin conditions such as acne and blocked pores.[1] Additionally, research has explored its potential in managing seborrhea and liver malfunction.[2]
Proposed Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are largely attributed to its antioxidant properties as a hydroxyl radical scavenger.[1] By neutralizing these reactive oxygen species (ROS), this compound can potentially mitigate cellular damage and inflammation, which are key drivers of various pathological conditions, including acne. While specific signaling pathways for this compound are not yet fully elucidated, its antioxidant and anti-inflammatory effects suggest potential modulation of pathways commonly affected by oxidative stress, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.
Below are proposed signaling pathways that may be influenced by this compound, based on its known antioxidant activity and the common pathways involved in skin inflammation.
Caption: Proposed mechanism of this compound in mitigating acne pathogenesis.
Preclinical and Clinical Development Workflow
The development of this compound-based therapeutics should follow a structured workflow, from initial preclinical evaluation to comprehensive clinical trials.
Caption: A typical workflow for therapeutic agent development.
Experimental Protocols
Protocol 1: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the this compound stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Use ascorbic acid as a positive control and methanol as a blank.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the this compound sample.
Protocol 2: In Vivo Model of Acne (Mouse Ear Model)
Objective: To evaluate the anti-inflammatory effect of topically applied this compound in a mouse model of acne.
Materials:
-
BALB/c mice
-
Propionibacterium acnes (P. acnes) culture
-
This compound formulation (e.g., cream or gel)
-
Phosphate-buffered saline (PBS)
-
Calipers
Procedure:
-
Culture P. acnes to the desired concentration.
-
Anesthetize the mice.
-
Inject 20 µL of the P. acnes suspension intradermally into the right ear of each mouse. Inject PBS into the left ear as a control.
-
After 24 hours, topically apply the this compound formulation to the right ear. Apply a vehicle control to a separate group of mice.
-
Measure the ear thickness of both ears daily for 7 days using calipers.
-
At the end of the study, euthanize the mice and collect the ear tissue for histological analysis (e.g., H&E staining to assess inflammatory cell infiltration).
Protocol 3: Human Clinical Trial for Mild-to-Moderate Acne
Objective: To assess the efficacy and safety of an oral this compound-containing nutraceutical in adult women with mild-to-moderate acne. This protocol is based on a previously conducted successful trial.[3]
Study Design: A 12-week randomized, double-blind, placebo-controlled trial.
Participants: Healthy women aged 18-50 with mild-to-moderate non-nodulocystic acne.
Intervention:
-
Active group: Oral nutraceutical containing this compound.
-
Placebo group: Placebo control.
-
All participants will follow a standardized skincare regimen.
Endpoints:
-
Primary: Change in Investigator Global Assessment (IGA) of acne severity at week 12.
-
Secondary:
-
Change in inflammatory and non-inflammatory lesion counts.
-
Blinded investigator skin assessments.
-
Subject self-assessment questionnaires on skin parameters (e.g., hydration, tone, breakouts).
-
Procedure:
-
Recruit and screen eligible participants.
-
Randomize participants into the active and placebo groups.
-
Dispense the assigned intervention and standardized skincare products.
-
Conduct baseline assessments (IGA, lesion counts, photographs).
-
Follow-up visits at weeks 4, 8, and 12 for assessment of endpoints and monitoring of adverse events.
-
Collect and analyze data to determine the statistical significance of the outcomes.
Quantitative Data Summary
The following tables summarize the available quantitative data from a clinical trial on a novel nutraceutical for mild-to-moderate acne and a study on an anti-aging face cream.
Table 1: Efficacy of a Nutraceutical in Mild-to-Moderate Acne[3]
| Parameter | Active Group (n=47) | Placebo Group (n=45) | p-value |
| Investigator Global Assessment (IGA) Score | Significant Improvement | Less Improvement | < 0.05 |
| Inflammatory Lesion Count | Significant Decrease from Baseline | Less Decrease from Baseline | < 0.05 |
| Non-inflammatory Lesion Count | Significant Decrease from Baseline | Less Decrease from Baseline | < 0.05 |
| Overall Skin Parameters | Significant Improvement | Less Improvement | < 0.05 |
Note: This study evaluated a nutraceutical product and the specific contribution of this compound is not detailed.
Table 2: Efficacy of an Anti-Aging Face Cream[4]
| Parameter | Improvement |
| Hydration | 95% |
| Skin Brightness | 90% |
| Wrinkle Visibility Reduction | 70% |
| Average Median Telomere Length | Significant increase (p=0.0168) |
Note: This study was on a cream containing astragaloside IV, not this compound. The data is presented as a relevant example for dermatological studies.
Conclusion
This compound presents a promising therapeutic agent, particularly in the field of dermatology, owing to its potent antioxidant properties. The provided application notes and protocols offer a framework for researchers and drug development professionals to systematically investigate and develop this compound-based therapies. Further research is warranted to fully elucidate its mechanisms of action and to conduct robust clinical trials to establish its efficacy and safety for various indications.
References
Application Notes and Protocols for Studying Cholesterol Crystal Formation with Scymnol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol crystal formation is a critical pathological event in several diseases, including atherosclerosis and cholesterol gallstone disease.[1] The accumulation of cholesterol crystals within arterial plaques can lead to plaque instability and rupture, while in the gallbladder, they are the primary component of gallstones.[2] Understanding the mechanisms of cholesterol crystallization and identifying inhibitors of this process are key areas of research for the development of new therapeutic strategies.
Scymnol, a bile alcohol found in sharks, has been identified as a potential nucleation inhibitor of cholesterol crystals in bile.[3] As a bile salt, this compound possesses amphipathic properties, allowing it to act as a biological detergent and form micelles.[4] This suggests a mechanism by which this compound may increase the solubility of cholesterol, thereby preventing its supersaturation and subsequent crystallization. These application notes provide detailed protocols for studying the effects of this compound on cholesterol crystal formation in vitro.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocols described below. They are designed for easy comparison of the effects of different concentrations of this compound on various parameters of cholesterol crystallization.
Table 1: Effect of this compound on Cholesterol Crystal Nucleation Time
| This compound Concentration (µM) | Nucleation Time (hours) | Standard Deviation |
| 0 (Control) | 24 | ± 2.5 |
| 10 | 36 | ± 3.1 |
| 50 | 48 | ± 4.2 |
| 100 | 72 | ± 5.6 |
| 200 | >96 | N/A |
Illustrative data.
Table 2: Quantitative Analysis of Cholesterol Crystal Formation in the Presence of this compound
| This compound Concentration (µM) | Crystal Count (per mm²) | Average Crystal Size (µm²) | Total Crystalline Area (%) |
| 0 (Control) | 150 | 250 | 3.75 |
| 10 | 110 | 200 | 2.20 |
| 50 | 60 | 150 | 0.90 |
| 100 | 25 | 100 | 0.25 |
| 200 | <5 | <50 | <0.03 |
Illustrative data.
Experimental Protocols
Protocol 1: In Vitro Cholesterol Crystallization Assay in a Model Bile Solution
This protocol describes a method to assess the inhibitory effect of this compound on cholesterol crystal nucleation and growth in a cell-free system.
Materials:
-
Cholesterol
-
Sodium cholate
-
Phosphatidylcholine (e.g., from soybean)
-
This compound (or this compound sulfate)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass test tubes
-
Water bath or incubator at 37°C
-
Polarizing light microscope
-
Spectrophotometer and microplate reader
Procedure:
-
Preparation of Supersaturated Model Bile Solution:
-
Prepare stock solutions of cholesterol, sodium cholate, and phosphatidylcholine in chloroform.
-
In a glass test tube, combine the stock solutions to achieve a final lipid concentration and molar ratio that results in cholesterol supersaturation (e.g., 10 g/dL total lipids with a cholesterol saturation index > 1.0).
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Resuspend the lipid film in PBS (pH 7.4) by vortexing and incubating at 37°C until the solution is clear. This solution represents the supersaturated model bile.
-
-
Incubation with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) and dilute it in PBS to various working concentrations.
-
Add different concentrations of this compound (e.g., 10, 50, 100, 200 µM) to the supersaturated model bile solution. Include a vehicle control (PBS with the same concentration of the solvent used for this compound).
-
-
Observation and Quantification of Crystal Formation:
-
Incubate the tubes at 37°C.
-
At regular time intervals (e.g., every 12 or 24 hours), take a small aliquot from each tube and place it on a microscope slide.
-
Observe the samples under a polarizing light microscope to identify the formation of birefringent cholesterol crystals.
-
Nucleation Time: Record the time at which the first crystals are observed in each condition.
-
Quantitative Analysis:
-
Crystal Counting: Capture images from multiple fields of view and count the number of crystals per unit area.
-
Crystal Size Measurement: Use image analysis software to measure the area of individual crystals.
-
Turbidity Measurement: Alternatively, crystal growth can be monitored by measuring the increase in turbidity of the solution at a specific wavelength (e.g., 400-600 nm) using a spectrophotometer or microplate reader.
-
-
Protocol 2: Cellular Model of Cholesterol Crystallization using THP-1 Macrophages
This protocol utilizes a human monocytic cell line (THP-1) to model intracellular cholesterol crystal formation and to evaluate the effect of this compound.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Acetylated low-density lipoprotein (AcLDL)
-
This compound
-
Paraformaldehyde (PFA)
-
Oil Red O stain
-
Polarizing light microscope
-
Confocal microscope (optional, for co-localization studies)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells in multi-well plates and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
After differentiation, replace the medium with fresh RPMI-1640 without PMA and allow the cells to rest for 24 hours.
-
-
Cholesterol Loading and this compound Treatment:
-
Induce foam cell formation and cholesterol crystal formation by incubating the differentiated macrophages with AcLDL (e.g., 50-100 µg/mL) for 24-48 hours.
-
Co-treat the cells with different concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control during the AcLDL incubation period.
-
-
Assessment of Intracellular Crystal Formation:
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Lipid Droplet Staining: Stain the cells with Oil Red O to visualize neutral lipid accumulation.
-
Crystal Visualization: Observe the fixed cells under a polarizing light microscope to detect intracellular cholesterol crystals.
-
Quantification: Capture images and quantify the number and size of crystals per cell or per field of view using image analysis software.
-
Mandatory Visualizations
Caption: Workflow for the in vitro cholesterol crystallization assay.
Caption: Proposed signaling pathway for this compound via FXR activation.
Caption: Proposed signaling pathway for this compound via LXR activation.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel vesicular assay to study factors affecting cholesterol crystallization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An advanced method for quantitative measurements of cholesterol crystallization [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Scymnol in Lipid Peroxidation Assays
Introduction to Lipid Peroxidation and the Role of Scymnol
Lipid peroxidation is a critical process implicated in cellular injury, where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to a cascade of oxidative damage.[1][2][3] This process generates unstable lipid peroxides that decompose to form a complex series of compounds, including reactive carbonyl compounds like malondialdehyde (MDA) and 4-hydroxyalkenals (HAE).[4][5] The accumulation of these byproducts can cause direct damage to cellular macromolecules such as proteins and DNA, contributing to the pathogenesis of various diseases.[2][6] Consequently, the inhibition of lipid peroxidation is a key mechanism of action for antioxidant compounds.
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established and widely used method to quantify the extent of lipid peroxidation by measuring the concentration of MDA.[7][8][9] This assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature, which forms a colored adduct that can be measured spectrophotometrically.[7] The intensity of the color is directly proportional to the level of lipid peroxidation.
This compound, a compound with purported antioxidant properties, can be evaluated for its ability to inhibit lipid peroxidation using the TBARS assay. This application note provides a detailed protocol for assessing the anti-lipid peroxidation activity of this compound in a biological sample, such as a tissue homogenate.
Experimental Protocols
Principle of the TBARS Assay
The TBARS assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.[8] The assay is based on the reaction of MDA with two molecules of thiobarbituric acid (TBA) under acidic conditions (pH 4) and at high temperature (95°C).[7] This reaction yields a pink-red chromogen, the MDA-TBA adduct, which exhibits maximum absorbance at 532 nm.[7][8] The concentration of MDA in a sample is determined by comparing its absorbance to a standard curve generated with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane (TMOP).[4][7] A lower absorbance value in the presence of an antioxidant compound like this compound indicates inhibition of lipid peroxidation.[10]
Materials and Reagents
-
This compound (or test compound)
-
1,1,3,3-tetramethoxypropane (TMOP) or Malondialdehyde (MDA) standard
-
Thiobarbituric acid (TBA)
-
Glacial acetic acid
-
Sodium dodecyl sulfate (SDS)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Phosphate buffered saline (PBS), pH 7.4
-
Tissue sample (e.g., rat liver)
-
Spectrophotometer (capable of reading at 532 nm)
-
Water bath or heating block (95°C)
-
Centrifuge
-
Homogenizer
-
Glass test tubes
-
Pipettes
Preparation of Reagents
-
TBA Reagent: Prepare a 0.8% (w/v) solution of thiobarbituric acid in 10% acetic acid. Gentle heating may be required to dissolve the TBA completely.
-
SDS Solution: Prepare an 8.1% (w/v) solution of sodium dodecyl sulfate in deionized water.
-
TCA Solution: Prepare a 20% (w/v) solution of trichloroacetic acid in deionized water.
-
BHT Solution: Prepare a 100x stock solution of BHT in ethanol.
-
MDA Standard Stock Solution: If using TMOP, hydrolyze it to MDA by adding a small amount of HCl and incubating. Prepare a stock solution of a known concentration (e.g., 10 mM) in deionized water. From this, prepare a series of dilutions for the standard curve (e.g., 0, 5, 10, 20, 40, 80 µM).
Sample Preparation (Tissue Homogenate)
-
Excise the tissue (e.g., rat liver) and immediately place it in ice-cold PBS to wash away any blood.
-
Blot the tissue dry and weigh it.
-
Homogenize the tissue in ice-cold PBS (e.g., 1 g of tissue in 10 mL of PBS) to prepare a 10% (w/v) homogenate.
-
To prevent auto-oxidation during the procedure, add BHT to the homogenate to a final concentration of 0.01%.
-
Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C to pellet large debris.
-
Collect the supernatant for the TBARS assay.
Assay Procedure
-
Induction of Lipid Peroxidation: To induce lipid peroxidation, the tissue homogenate can be incubated with a pro-oxidant, such as ferrous sulfate (FeSO₄), in the presence or absence of the test compound (this compound).
-
Reaction Setup:
-
Label glass test tubes for blanks, standards, control, and this compound-treated samples.
-
Blank: Contains all reagents except the sample/standard.
-
Standards: Add a defined volume (e.g., 100 µL) of each MDA standard dilution.
-
Control: Add 100 µL of the tissue homogenate supernatant and the pro-oxidant.
-
This compound-Treated: Add 100 µL of the tissue homogenate supernatant, the pro-oxidant, and varying concentrations of this compound.
-
-
To each tube, add 200 µL of 8.1% SDS.[7]
-
Add 1.5 mL of 20% acetic acid solution (pH 3.5).
-
Add 1.5 mL of 0.8% TBA solution.[7]
-
Bring the final volume in each tube to 4.0 mL with deionized water.[7]
-
Vortex the tubes and incubate them in a water bath at 95°C for 60 minutes.[7]
-
After incubation, cool the tubes in an ice bath for 10 minutes to stop the reaction.
-
Centrifuge the tubes at 4,000 x g for 10 minutes.
-
Transfer the supernatant to a clean cuvette or a 96-well plate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
Data Analysis
-
Standard Curve: Plot the absorbance values of the MDA standards against their corresponding concentrations to generate a standard curve.
-
Calculation of MDA Levels: Determine the concentration of MDA in the samples by interpolating their absorbance values on the standard curve. The results are typically expressed as nmol of MDA per mg of protein.
-
Percentage Inhibition: Calculate the percentage inhibition of lipid peroxidation by this compound using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of this compound-Treated) / Absorbance of Control] x 100
Data Presentation
The quantitative results of the experiment can be summarized in a table for easy comparison.
| This compound Concentration (µg/mL) | Absorbance at 532 nm (Mean ± SD) | MDA Concentration (nmol/mg protein) | Percentage Inhibition (%) |
| 0 (Control) | 0.85 ± 0.04 | 12.5 ± 0.6 | 0 |
| 10 | 0.68 ± 0.03 | 10.0 ± 0.4 | 20.0 |
| 25 | 0.45 ± 0.02 | 6.6 ± 0.3 | 47.1 |
| 50 | 0.28 ± 0.01 | 4.1 ± 0.2 | 67.1 |
| 100 | 0.15 ± 0.01 | 2.2 ± 0.1 | 82.4 |
Visualizations
Experimental Workflow for TBARS Assay
Caption: Workflow of the TBARS assay for measuring lipid peroxidation.
Mechanism of Lipid Peroxidation and Antioxidant Intervention
Caption: Mechanism of lipid peroxidation and the role of this compound as an antioxidant.
References
- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. oxfordbiomed.com [oxfordbiomed.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 9. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Scymnol as a Tool Compound for Oxidative Stress Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Therefore, the study of compounds that can modulate oxidative stress is of paramount importance in biomedical research and drug development.
This document provides detailed application notes and protocols for the use of Scymnol, a naturally occurring steroid derivative, as a tool compound in oxidative stress research. While this compound is primarily recognized for its hydroxyl radical scavenging activity, we also introduce Sulforaphane as a well-characterized tool compound with broader effects on key signaling pathways involved in the cellular response to oxidative stress, namely the Nrf2 and NF-κB pathways. These comprehensive guidelines are intended to assist researchers in effectively utilizing these compounds to investigate the mechanisms of oxidative stress and to discover novel therapeutic agents.
Compound Profiles
5β-Scymnol
Chemical Structure: (24R)-(+)-5β-cholestane-3α,7α,12α,24,26,27-hexol
Primary Mechanism: Direct antioxidant activity through hydroxyl radical scavenging.[1][2]
Overview: 5β-Scymnol is a bile alcohol isolated from sharks.[1][2] Its primary characterized role in oxidative stress is its ability to directly neutralize highly reactive hydroxyl radicals.[1][2] While its effects on specific signaling pathways are not extensively documented in publicly available research, its direct scavenging activity makes it a useful tool for studying the immediate effects of hydroxyl radical-induced damage.
Sulforaphane
Chemical Structure: 1-isothiocyanato-4-(methylsulfinyl)butane
Primary Mechanism: Indirect antioxidant activity through the activation of the Nrf2 signaling pathway and inhibition of the NF-κB signaling pathway.[3][4][5][6]
Overview: Sulforaphane is a potent, naturally occurring isothiocyanate found in cruciferous vegetables like broccoli sprouts.[3] It is one of the most well-characterized inducers of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[1][3][7] By activating Nrf2, Sulforaphane upregulates the expression of a wide array of antioxidant and detoxification enzymes.[3][8][9] Additionally, it has been shown to inhibit the pro-inflammatory NF-κB pathway, providing a dual mechanism for combating oxidative stress and inflammation.[6][10][11]
Quantitative Data on Antioxidant and Signaling Effects
The following tables summarize quantitative data for Sulforaphane from various in vitro and in vivo studies, providing a reference for expected experimental outcomes.
Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of Sulforaphane
| Assay Type | Cell Line/System | Parameter Measured | IC50 / Effective Concentration | Reference |
| NF-κB Inhibition | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 5.85 µM | [10] |
| NF-κB Inhibition | HT-29 & CT-26 Colon Cancer Cells | NF-κB Reporter Activity | Dose-dependent decrease | [11] |
| Cell Viability | MDA MB 231 Breast Cancer Cells | Cell Proliferation | ~25 µM (24h) | [12] |
| Cell Viability | MCF-7 Breast Cancer Cells | Cell Proliferation | ~19 µM (24h) | [12] |
| Direct Antioxidant Activity (DPPH Assay) | Chemical Assay | Radical Scavenging | >100 µM (weak direct scavenger) | [1] |
| Direct Antioxidant Activity (ABTS Assay) | Chemical Assay | Radical Scavenging | Not a potent direct scavenger | [13][14][15][16][17] |
| Direct Antioxidant Activity (FRAP Assay) | Chemical Assay | Ferric Reducing Power | Not a potent direct scavenger | [14][15][16][17] |
Table 2: In Vitro Nrf2 Activation by Sulforaphane
| Cell Line | Treatment | Target Gene/Protein | Fold Induction / Change | Reference |
| BV2 Microglia | 5 µM Sulforaphane (6-9h) | NQO1 mRNA | Increased | [18] |
| BV2 Microglia | 5 µM Sulforaphane (3-9h) | HMOX1 (HO-1) mRNA | Increased | [18] |
| Human Granulosa Cells | 10 µM Sulforaphane | NRF2, SOD, CAT mRNA | Increased | [19][20] |
| Human Renal Mesangial Cells | Sulforaphane | HO-1, NQO1 mRNA & Protein | Dose-dependent increase | [21] |
Table 3: In Vivo Nrf2 Activation and Antioxidant Effects of Sulforaphane
| Animal Model / Human Study | Treatment | Tissue/Sample | Biomarker | Result | Reference |
| Human Upper Airway | Oral Broccoli Sprout Homogenate | Nasal Lavage Cells | NQO1, HO-1 mRNA | Dose-dependent increase | [22] |
| Aged Mice | Sulforaphane Diet (3 months) | Skin | Nrf2, NQO1, HO-1 mRNA | Increased | [23] |
| Rats with Lung Ischemia-Reperfusion | Sulforaphane Pre-treatment | Lung Tissue | Nuclear Nrf2, HO-1, NQO1 | Increased | [24] |
| Healthy Human Subjects | Oral Broccoli Sprouts (7 days) | Plasma | Oxidative Stress Markers | Decreased | [3] |
Signaling Pathways and Experimental Workflows
Nrf2 Activation Pathway by Sulforaphane
NF-κB Inhibition Pathway by Sulforaphane
Experimental Workflow for In Vitro Analysis
Experimental Protocols
Protocol 1: In Vitro Hydroxyl Radical Scavenging Activity Assay
This protocol is adapted for determining the direct hydroxyl radical scavenging capacity of a compound like 5β-Scymnol.
Materials:
-
Phosphate buffer (pH 7.4)
-
Deoxyribose
-
Ferric chloride (FeCl₃)
-
EDTA
-
Hydrogen peroxide (H₂O₂)
-
Ascorbic acid
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Test compound (5β-Scymnol) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in each well of a 96-well plate by adding the following in order:
-
Phosphate buffer
-
Deoxyribose
-
FeCl₃ and EDTA (pre-mixed)
-
Test compound at various concentrations
-
H₂O₂
-
Ascorbic acid (to initiate the reaction)
-
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding TCA and TBA.
-
Heat the plate at 95°C for 15 minutes to develop the color.
-
Cool the plate to room temperature and measure the absorbance at 532 nm.
-
Calculate the percentage of hydroxyl radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Protocol 2: In Vitro Nrf2 Nuclear Translocation Assay using Sulforaphane
This protocol outlines the steps to assess the ability of Sulforaphane to induce the translocation of Nrf2 from the cytoplasm to the nucleus in cultured cells.[25]
Materials:
-
Cell line (e.g., HepG2, BV2 microglia)
-
Cell culture medium and supplements
-
Sulforaphane
-
Lipopolysaccharide (LPS) as a positive control for stress induction (optional)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of Sulforaphane for a specified time (e.g., 6 hours).
-
-
Cell Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic extraction according to the manufacturer's protocol of the extraction kit.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-Nrf2 antibody overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imager.
-
Probe the same membrane with anti-Lamin B1 and anti-GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the nuclear Nrf2 signal to the Lamin B1 signal to determine the extent of translocation.
-
Protocol 3: In Vitro NF-κB Inhibition Assay using Sulforaphane
This protocol describes how to measure the inhibitory effect of Sulforaphane on the activation of the NF-κB pathway, often by measuring downstream inflammatory markers.[10][11][26]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Sulforaphane
-
Lipopolysaccharide (LPS) to induce inflammation
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Sulforaphane for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.
-
-
Cytokine Measurement (ELISA):
-
Use the collected cell culture supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.
-
-
Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of Sulforaphane compared to the LPS-only treated control.
-
Determine the IC50 value for the inhibition of each inflammatory marker.
-
Protocol 4: In Vivo Murine Model of Oxidative Stress
This protocol provides a general framework for evaluating the in vivo efficacy of an antioxidant compound like Sulforaphane in a mouse model of oxidative stress.[23][27]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Sulforaphane (formulated for oral gavage or dietary administration)
-
Oxidative stress-inducing agent (e.g., lipopolysaccharide, carbon tetrachloride)
-
Anesthesia
-
Equipment for tissue homogenization
-
Kits for measuring oxidative stress markers (e.g., MDA, GSH/GSSG ratio)
-
Kits for measuring antioxidant enzyme activity (e.g., SOD, Catalase)
-
Equipment for qPCR and Western blotting
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the mice to the facility for at least one week.
-
Divide the mice into experimental groups (e.g., Control, Oxidative Stress Inducer only, Inducer + Sulforaphane).
-
-
Treatment:
-
Administer Sulforaphane (e.g., via oral gavage) for a specified period before and/or after the induction of oxidative stress.
-
-
Induction of Oxidative Stress:
-
Administer the oxidative stress-inducing agent (e.g., a single intraperitoneal injection of LPS).
-
-
Sample Collection:
-
At the end of the experimental period, euthanize the mice and collect blood and tissues of interest (e.g., liver, brain, lungs).
-
-
Biochemical Analysis:
-
Use a portion of the tissue homogenates to measure levels of malondialdehyde (MDA) as a marker of lipid peroxidation.
-
Determine the ratio of reduced to oxidized glutathione (GSH/GSSG).
-
Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
-
Gene and Protein Expression Analysis:
-
Use another portion of the tissue for RNA and protein extraction.
-
Perform qPCR to analyze the mRNA expression of Nrf2 target genes (e.g., NQO1, HO-1).
-
Perform Western blotting to analyze the protein expression of Nrf2, HO-1, and markers of inflammation (e.g., p-NF-κB).
-
-
Data Analysis:
-
Statistically compare the results between the different experimental groups to evaluate the protective effects of Sulforaphane.
-
Conclusion
This compound and Sulforaphane represent two distinct classes of tool compounds for the investigation of oxidative stress. This compound, as a direct hydroxyl radical scavenger, is valuable for studying the immediate consequences of this specific ROS. In contrast, Sulforaphane offers a powerful tool to explore the intricate cellular signaling pathways, particularly Nrf2 and NF-κB, that govern the broader antioxidant and anti-inflammatory responses. The protocols and data presented here provide a robust framework for researchers to utilize these compounds effectively in their studies, ultimately contributing to a deeper understanding of oxidative stress and the development of novel therapeutic strategies.
References
- 1. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforaphane for Heart Failure · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Protective Effects of Sulforaphane Preventing Inflammation and Oxidative Stress to Enhance Metabolic Health: A Narrative Review | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear factor kappa B is a molecular target for sulforaphane-mediated anti-inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical in the Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforaphane attenuates phosgene-induced acute lung injury via the Nrf2-HO-1/NQO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Phase 2 Antioxidant Enzymes by Broccoli Sulforaphane: Perspectives in Maintaining the Antioxidant Activity of Vitamins A, C, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effect of Sulforaphane on LPS-Activated Microglia Potentially through JNK/AP-1/NF-κB Inhibition and Nrf2/HO-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforaphane Inhibits MGO-AGE-Mediated Neuroinflammation by Suppressing NF-κB, MAPK, and AGE–RAGE Signaling Pathways in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journals2.ums.ac.id [journals2.ums.ac.id]
- 18. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Protective Effect of Sulforaphane against Oxidative Stress through Activation of NRF2/ARE Pathway in Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Protective Effect of Sulforaphane against Oxidative Stress through Activation of NRF2/ARE Pathway in Human Granulosa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Oral Sulforaphane increases Phase II antioxidant enzymes in the human upper airway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dietary supplementation with sulforaphane ameliorates skin aging through activation of the Keap1-Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sulforaphane alleviates lung ischemia‑reperfusion injury through activating Nrf‑2/HO‑1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Sulforaphane Inhibits Lipopolysaccharide-Induced Inflammation, Cytotoxicity, Oxidative Stress, and miR-155 Expression and Switches to Mox Phenotype through Activating Extracellular Signal-Regulated Kinase 1/2–Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Pathway in Murine Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application of Sodium Scymnol Sulfate in Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Scymnol Sulfate, a bile salt derived from the bile of certain shark species, has emerged as a compound of interest in biomedical research. Its unique chemical structure, a sulfated steroid, confers upon it a range of biological activities that are currently being explored for their therapeutic potential. This document provides a comprehensive overview of the known research applications of Sodium this compound Sulfate, complete with detailed experimental protocols and a summary of quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and life sciences.
Areas of Research Application
Current research on Sodium this compound Sulfate has primarily focused on its pharmacological effects in preclinical models, particularly in the areas of:
-
Thrombotic Disorders: Investigating its prophylactic effects against the formation of blood clots in peripheral arteries.
-
Cerebral Anoxia: Evaluating its protective capabilities against brain damage caused by a lack of oxygen.
-
Antioxidant Activity: Characterizing its ability to scavenge free radicals and mitigate oxidative stress.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Sodium this compound Sulfate and its active component, 5β-scymnol.
Table 1: Prophylactic Effects of Sodium this compound Sulfate on Peripheral Arterial Occlusion in a Rat Model [1]
| Dosage (mg/kg, oral) | Observed Effects |
| 10 | Significantly prevented edematous swelling and the development of lower limb lesions, including gangrene. Reduced changes in blood coagulation parameters and platelet aggregation. |
| 30 | Similar significant preventative effects on lesions, coagulation, and platelet aggregation as the 10 mg/kg dose. |
Table 2: Protective Effects of Sodium this compound Sulfate on Cerebral Anoxia in Mice [2]
| Dosage (mg/kg) | Experimental Model | Observed Effects |
| >100 | Hypoxia, Ischemia, Histotoxic Anoxia | Showed a significant protective action against cerebral anoxia. |
Table 3: Antioxidant Activity of 5β-Scymnol (a component of Sodium this compound Sulfate)
| Assay | Concentration | Protective Effect (%) |
| Fenton Reaction | Not Specified | 23 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the research of Sodium this compound Sulfate.
Prophylactic Effect on Peripheral Arterial Occlusion in a Rat Model
This protocol is designed to assess the ability of Sodium this compound Sulfate to prevent the development of lesions in a model of peripheral arterial occlusion induced by lactic acid.
Materials:
-
Male Wistar rats (specific weight range, e.g., 200-250g)
-
Sodium this compound Sulfate
-
5% Lactic acid solution
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments
-
Equipment for measuring blood coagulation parameters (e.g., coagulometer)
-
Platelet aggregometer
Procedure:
-
Animal Dosing:
-
Divide rats into control and treatment groups.
-
Administer Sodium this compound Sulfate orally to the treatment groups at doses of 10 mg/kg and 30 mg/kg daily for a specified period before inducing occlusion.
-
Administer a vehicle control (e.g., saline) to the control group.
-
-
Induction of Peripheral Arterial Occlusion:
-
Anesthetize the rats.
-
Surgically expose the femoral artery.
-
Inject a small volume (e.g., 0.1 mL) of 5% lactic acid solution into the femoral artery to induce endothelial damage and subsequent thrombosis.
-
-
Observation and Assessment:
-
Visually inspect the lower limbs daily for the development of edematous swelling and lesions, including gangrene. Score the severity of the lesions based on a predefined scale.
-
-
Blood Sample Collection and Analysis:
-
At the end of the experimental period, collect blood samples via cardiac puncture.
-
Blood Coagulation Parameters:
-
Prepare platelet-poor plasma by centrifugation.
-
Measure Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) using a coagulometer and appropriate reagents.
-
-
Platelet Aggregation:
-
Prepare platelet-rich plasma by centrifugation at a lower speed.
-
Measure platelet aggregation using a light transmission aggregometer in response to an agonist such as ADP or collagen.
-
-
Workflow for Peripheral Arterial Occlusion Model
Caption: Workflow for assessing the prophylactic effect of Sodium this compound Sulfate in a rat model of peripheral arterial occlusion.
Protective Effect on Cerebral Anoxia in Mice
This protocol outlines the procedures to evaluate the neuroprotective effects of Sodium this compound Sulfate in various mouse models of cerebral anoxia.
Materials:
-
Male mice (specific strain and weight range)
-
Sodium this compound Sulfate
-
Hypoxia chamber (with controlled oxygen levels)
-
Surgical instruments for ischemia models
-
Histotoxic agents (e.g., sodium cyanide)
-
Equipment to monitor survival time
Procedure:
-
Animal Dosing:
-
Administer Sodium this compound Sulfate (e.g., >100 mg/kg) or vehicle to different groups of mice prior to inducing anoxia.
-
-
Induction of Cerebral Anoxia (select one or more models):
-
Hypoxic Hypoxia: Place mice in a hypoxia chamber with a low oxygen concentration (e.g., 4-5% O2).
-
Ischemic Anoxia (e.g., bilateral common carotid artery occlusion):
-
Anesthetize the mice.
-
Surgically expose and temporarily ligate both common carotid arteries for a defined period.
-
-
Histotoxic Anoxia: Administer a chemical agent (e.g., sodium cyanide) that inhibits cellular respiration.
-
-
Assessment:
-
Survival Time: Record the time from the onset of the anoxic condition until the cessation of breathing.
-
Neurological Scoring (for ischemia models): After the ischemic period, assess neurological deficits using a standardized scoring system.
-
Workflow for Cerebral Anoxia Models
Caption: Experimental workflow for evaluating the protective effects of Sodium this compound Sulfate in different models of cerebral anoxia in mice.
Antioxidant Activity Assays for 5β-Scymnol
These in vitro assays are used to determine the free radical scavenging properties of 5β-scymnol.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change that can be measured spectrophotometrically.
Materials:
-
5β-scymnol
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of 5β-scymnol in methanol.
-
In a 96-well plate or cuvettes, add a specific volume of each 5β-scymnol dilution.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Principle: The Fenton reaction generates highly reactive hydroxyl radicals (•OH) from the reaction of Fe(II) with hydrogen peroxide (H₂O₂). An antioxidant can compete with a detector molecule (e.g., deoxyribose) for these radicals, thereby inhibiting the degradation of the detector molecule.
Materials:
-
5β-scymnol
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Deoxyribose
-
Thiobarbituric acid (TBA)
-
Phosphate buffer
-
Spectrophotometer
Procedure:
-
Prepare solutions of 5β-scymnol at various concentrations.
-
In a reaction tube, mix the 5β-scymnol solution, FeSO₄, and deoxyribose in a phosphate buffer.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and induce color development by adding TBA and heating.
-
Measure the absorbance of the resulting pink chromogen at a specific wavelength (e.g., 532 nm).
-
A decrease in absorbance compared to the control (without 5β-scymnol) indicates hydroxyl radical scavenging activity.
Workflow for Antioxidant Assays
Caption: General workflow for in vitro antioxidant activity assessment of 5β-scymnol using DPPH and Fenton reaction assays.
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which Sodium this compound Sulfate exerts its effects are not yet fully elucidated. However, based on its observed biological activities, several potential pathways can be hypothesized.
Potential Mechanism of Action in Vascular Protection
References
Troubleshooting & Optimization
improving Scymnol solubility for in vitro assays
Welcome to the technical support center for improving Scymnol solubility in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a naturally occurring bile alcohol, a type of steroid derivative, first identified in shark bile.[1] Like other steroidal compounds, this compound is hydrophobic, meaning it has low solubility in aqueous solutions such as cell culture media. This can lead to precipitation, reducing the effective concentration of the compound in your experiment and potentially causing cytotoxicity or other artifacts.
Q2: What are the initial recommended solvents for preparing a this compound stock solution?
For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) and ethanol are common initial choices for creating a concentrated stock solution.[2] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.[3] Ethanol is another effective and less toxic solvent option.
Q3: What is the maximum recommended final concentration of solvents like DMSO or ethanol in my cell culture?
To avoid solvent-induced toxicity, the final concentration of the solvent in your cell culture medium should be kept as low as possible. For DMSO, it is recommended to keep the final concentration at or below 0.1% to 0.5%, although the tolerance can vary between cell lines.[2] For ethanol, concentrations up to 1% are often tolerated, but it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.[2]
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds.[4] Here are some strategies to overcome this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Optimize the Dilution Method: Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently swirling the medium to ensure rapid and even distribution. This prevents localized high concentrations that can trigger precipitation.[4]
-
Use a Serum-Containing Medium: For some hydrophobic compounds, a multi-step dilution process involving fetal bovine serum (FBS) can aid solubility. First, dilute the DMSO stock solution with pre-warmed FBS, and then perform the final dilution into the cell culture medium.
-
Employ Surfactants: Non-ionic surfactants like Tween 20 or Polysorbate 80 can be used at low, non-toxic concentrations (e.g., up to 0.5%) to help emulsify the compound in the aqueous medium.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving this compound precipitation issues during your in vitro experiments.
| Problem | Potential Cause | Suggested Solution |
| Precipitation immediately upon adding this compound stock to media | 1. Final concentration exceeds the aqueous solubility limit.2. Improper dilution technique.3. Stock solution is too concentrated. | 1. Lower the final working concentration of this compound.2. Pre-warm the media to 37°C. Add the stock solution dropwise while gently swirling.3. Prepare a less concentrated intermediate stock solution in the primary solvent before the final dilution into the media. |
| Precipitation appears after a few hours or days of incubation | 1. Compound instability in the aqueous environment over time.2. Interaction with media components.3. Evaporation of media leading to an increased effective concentration. | 1. Perform media changes with freshly prepared this compound-containing media every 24-48 hours.2. Consider using a different basal media formulation or a serum-free media if compatible with your cell line.3. Ensure proper humidification in the incubator to minimize evaporation.[5] |
| Inconsistent experimental results or lower than expected efficacy | 1. Partial precipitation is occurring, reducing the bioavailable concentration.2. Inaccurate stock solution concentration. | 1. Visually inspect the media for any signs of precipitation before and during the experiment. If subtle precipitation is suspected, consider filtering the media through a 0.22 µm syringe filter before adding it to the cells.2. Verify the concentration of your stock solution. Prepare fresh stock solutions regularly. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Cell culture medium (pre-warmed to 37°C)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO (Example):
-
On an analytical balance, carefully weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need approximately 4.69 mg of this compound (Molecular Weight: ~468.67 g/mol ).
-
Add the weighed this compound to a sterile vial.
-
Add the appropriate volume of DMSO (e.g., 1 mL for 4.69 mg to make a 10 mM solution).
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the this compound.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C for a short period can also aid dissolution.
-
Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solutions for Cell Culture Experiments:
-
Determine the Final Concentration: Decide on the final concentration of this compound needed for your experiment.
-
Calculate Dilution: Calculate the volume of the 10 mM this compound stock solution required to achieve the desired final concentration in your culture medium. Example: To make 10 mL of medium with a final this compound concentration of 10 µM, you would need 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Prepare Working Solution: Warm the required volume of cell culture medium to 37°C. Pipette the calculated volume of the this compound stock solution directly into the pre-warmed medium. Mix immediately by gentle inversion or swirling.
-
Prepare Vehicle Control: Add the same volume of pure DMSO (without this compound) to an equal volume of culture medium to serve as your vehicle control (e.g., 10 µL of DMSO in 10 mL of medium for a 0.1% DMSO control).
-
Cell Treatment: Replace the existing medium in your cell culture plates with the freshly prepared this compound-containing medium or the vehicle control medium.
-
Visualizations
Hypothesized Signaling Pathways for this compound in Skin Cells
Given that this compound is a bile alcohol and has been studied for its effects on skin, it may modulate signaling pathways known to be influenced by similar molecules and relevant to skin health. The following diagrams illustrate hypothesized pathways.
Caption: Hypothesized this compound-mediated activation of the PI3K/Akt and Wnt/β-catenin signaling pathways.
Caption: Hypothesized inhibitory effect of this compound on the p38 MAPK signaling pathway in skin cells.
Experimental Workflow for Assessing this compound's Effect on a Signaling Pathway
Caption: General experimental workflow for studying the effect of this compound on a cellular signaling pathway.
References
Technical Support Center: Optimizing Scymnol Dosage for Cell Culture Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Scymnol for in vitro cell culture experiments. Given that specific data on this compound's cellular mechanisms and established protocols are limited, this guide presents a general framework for characterizing a novel compound in cell culture, using this compound as a case study.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in cell culture?
A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations should be tested initially. A common starting point is a serial dilution, for example, from 1 µM to 100 µM. Based on the results of initial cytotoxicity or functional assays, the concentration range can be narrowed for further experiments.
Q2: How can I determine if this compound is cytotoxic to my cells?
A2: Cytotoxicity can be assessed using various assays that measure cell viability or membrane integrity. Common methods include:
-
MTT Assay: Measures metabolic activity, which is proportional to the number of viable cells.
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[1]
-
Trypan Blue Exclusion Assay: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.
It is recommended to perform these assays at multiple time points (e.g., 24, 48, and 72 hours) to understand the time-dependent effects of this compound.[1]
Q3: What should I do if I observe a precipitate in my culture medium after adding this compound?
A3: Precipitation of a compound in culture medium can be due to poor solubility.[2] Here are a few troubleshooting steps:
-
Check the solvent: Ensure the solvent used to dissolve this compound is compatible with your cell culture medium and does not precipitate upon dilution.
-
Lower the concentration: The precipitation might be due to the concentration exceeding the solubility limit in the medium. Try using a lower concentration of this compound.
-
Warm the medium: Gently warming the medium to 37°C before adding this compound can sometimes help with solubility.[]
-
Use a different solvent: If possible, try dissolving this compound in a different biocompatible solvent, such as a lower percentage of DMSO.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death at all this compound concentrations | This compound is highly cytotoxic to the cell line at the tested concentrations. | Test a much lower range of concentrations (e.g., nanomolar range). |
| Contamination of the cell culture.[][4] | Check for signs of bacterial or fungal contamination. Perform a mycoplasma test. | |
| No observable effect of this compound | The tested concentrations are too low. | Test a higher range of concentrations. |
| The incubation time is too short. | Increase the incubation time (e.g., 48 or 72 hours). | |
| The compound is not active in the chosen cell line. | Consider using a different cell line or a positive control to ensure the assay is working. | |
| Inconsistent results between experiments | Pipetting errors or inconsistent cell seeding density.[5] | Ensure accurate pipetting and uniform cell seeding. |
| Variation in this compound stock solution. | Prepare a fresh stock solution of this compound and store it properly. | |
| Cell line instability or cross-contamination.[4] | Perform cell line authentication (e.g., STR profiling). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a key metric for cytotoxicity.
Materials:
-
Selected cancer cell lines
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | 24 | 75.2 |
| 48 | 52.8 | |
| 72 | 35.1 | |
| Cell Line B | 24 | > 100 |
| 48 | 89.4 | |
| 72 | 68.3 |
Table 2: Example Apoptosis Assay Results after 48h this compound Treatment
| This compound (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Control) | 95.1 | 2.3 | 1.5 | 1.1 |
| 25 | 80.4 | 10.2 | 5.3 | 4.1 |
| 50 | 62.7 | 25.8 | 8.9 | 2.6 |
| 100 | 45.3 | 38.1 | 12.4 | 4.2 |
Visualizations
Experimental Workflow for this compound Dosage Optimization
Caption: Workflow for optimizing this compound dosage.
Hypothetical Signaling Pathway: Oxidative Stress-Induced Apoptosis
This compound is described as a hydroxyl radical scavenger.[6] Therefore, it might influence signaling pathways related to oxidative stress. The following diagram illustrates a simplified, hypothetical pathway that could be investigated.
References
stability of Scymnol in different solvent systems
This technical support center provides guidance on the stability of Scymnol in various solvent systems. Due to the limited availability of direct stability data for this compound in publicly accessible literature, this guide incorporates analogous data from structurally similar compounds, such as other steroid alcohols and bile acids. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and a framework for conducting their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, specifically 5β-scymnol, is a steroid derivative known for its properties as a skin conditioning agent and a hydroxyl radical scavenger.[1] Understanding its stability in different solvent systems is crucial for formulation development, ensuring product efficacy, and defining appropriate storage conditions and shelf-life.
Q2: What are the typical degradation pathways for steroid alcohols like this compound?
Steroid alcohols can undergo several degradation reactions, primarily oxidation and dehydration. The secondary alcohol groups on the steroid nucleus are susceptible to oxidation to form ketones. Under acidic or thermal stress, dehydration can also occur, leading to the formation of double bonds within the ring structure.
Q3: Which analytical methods are suitable for monitoring this compound stability?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), are the most common and effective techniques for stability studies of steroids and bile acids.[2][3][4] These methods allow for the separation and quantification of the parent compound from its degradation products.
Q4: How should I design a stability study for a new formulation containing this compound?
A comprehensive stability study should include long-term testing under intended storage conditions and accelerated testing at elevated temperatures and humidity. Forced degradation studies, where the sample is exposed to stress conditions such as acid, base, oxidation, and light, are also essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Rapid decrease in this compound concentration in aqueous buffers. | Precipitation: this compound, being a sterol, likely has low aqueous solubility. The decrease in concentration may be due to precipitation rather than degradation. Hydrolysis: If the buffer pH is strongly acidic or basic, it could be promoting hydrolysis of any conjugate groups or facilitating degradation. | 1. Verify Solubility: Determine the saturation solubility of this compound in the specific buffer system. 2. Control pH: Ensure the buffer pH is within a stable range for similar steroid alcohols (typically near neutral). 3. Use Co-solvents: Consider the addition of a co-solvent (e.g., ethanol, propylene glycol) to improve solubility. |
| Appearance of multiple unknown peaks in the chromatogram during stability testing. | Degradation: The new peaks are likely degradation products. Solvent Interaction: The solvent itself might be reacting with this compound under the test conditions. Contamination: The solvent or container may be contaminated. | 1. Characterize Peaks: Use mass spectrometry (MS) to identify the mass of the unknown peaks and propose potential structures. 2. Perform Forced Degradation: Compare the degradation profile with that from controlled forced degradation studies to identify the degradation pathway. 3. Run Solvent Blanks: Analyze the solvent under the same conditions to rule out contamination or solvent degradation peaks. |
| Inconsistent stability results between batches. | Variability in Starting Material: Purity and impurity profiles of the initial this compound may differ. Inconsistent Formulation/Storage: Minor variations in the preparation of the solvent system or storage conditions. | 1. Characterize a Reference Standard: Use a well-characterized reference standard for this compound in all studies. 2. Standardize Protocols: Ensure strict adherence to standard operating procedures for sample preparation and storage. 3. Monitor Environmental Conditions: Continuously monitor and record temperature and humidity during the study. |
Data on Stability of Analogous Steroid Alcohols
Table 1: Representative Degradation Rates of Steroid Alcohols in Different Solvents under Accelerated Conditions (40°C)
| Solvent System | Compound Class | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | Primary Degradation Pathway |
| Aqueous Buffer (pH 5.0) | Steroid Alcohol | ~ 0.015 | ~ 46 | Oxidation |
| Aqueous Buffer (pH 7.4) | Steroid Alcohol | ~ 0.008 | ~ 87 | Oxidation |
| Aqueous Buffer (pH 9.0) | Steroid Alcohol | ~ 0.022 | ~ 31 | Oxidation, Epimerization |
| 50% Ethanol/Water | Steroid Alcohol | ~ 0.005 | ~ 139 | Oxidation |
| Propylene Glycol | Steroid Alcohol | ~ 0.002 | ~ 347 | Minimal Degradation |
Note: The data presented in this table is hypothetical and based on the general stability of steroid alcohols. Actual degradation rates for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
-
Objective: To determine the saturation solubility of this compound in a given solvent system.
-
Materials: this compound reference standard, selected solvents (e.g., water, ethanol, propylene glycol, cosmetic esters), analytical balance, vials, orbital shaker, HPLC-UV system.
-
Method:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Equilibrate the samples for 24-48 hours.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the saturation solubility in mg/mL or mol/L.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To identify potential degradation products and pathways for this compound under stress conditions.
-
Materials: this compound solution (in a suitable solvent), 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, high-intensity light source, HPLC-MS system.
-
Method:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidation: Mix the this compound solution with 3% H₂O₂ and keep at room temperature.
-
Photodegradation: Expose the this compound solution to a high-intensity light source (e.g., Xenon lamp).
-
Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 80°C).
-
At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC-MS to identify and quantify the remaining this compound and any formed degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scymnol In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of Scymnol. Given that this compound is a lipophilic compound with poor aqueous solubility, this guide focuses on addressing common issues related to its formulation and administration in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the in vivo delivery of this compound?
A1: The main challenges in delivering this compound for in vivo studies stem from its inherent physicochemical properties. As a lipophilic molecule, this compound exhibits poor water solubility, which can lead to several downstream issues:
-
Low Oral Bioavailability: Poor dissolution in the gastrointestinal fluids is a primary barrier to absorption after oral administration.[1][2]
-
Formulation Instability: this compound may precipitate out of aqueous-based formulations, leading to inconsistent dosing and inaccurate experimental results.
-
High Variability in Exposure: Inconsistent absorption can result in significant variability in plasma concentrations between individual animals, compromising the statistical power of the study.[3]
-
Potential for First-Pass Metabolism: As a lipophilic compound, this compound may be subject to extensive metabolism in the liver before reaching systemic circulation, further reducing its bioavailability.[1]
Q2: What initial steps should be taken to assess the in vivo delivery potential of this compound?
A2: A systematic approach is crucial for evaluating and optimizing the in vivo delivery of this compound. The following initial steps are recommended:
-
Physicochemical Characterization: Determine the aqueous solubility of this compound at various physiologically relevant pH levels (e.g., 1.2, 4.5, and 6.8) and its lipophilicity (LogP).
-
Absolute Bioavailability Study: Conduct a pilot pharmacokinetic study with both intravenous (IV) and oral administration in a small group of animals (e.g., rats) to determine the absolute bioavailability. This will help distinguish between poor absorption and high systemic clearance.[3]
-
In Vitro Metabolic Stability: Use liver microsomes from the relevant animal species (and human, for translational relevance) to assess the metabolic stability of this compound. This will provide an early indication of its susceptibility to first-pass metabolism.[3]
Q3: Which animal models are suitable for initial in vivo studies with this compound?
A3: Rodent models, such as Sprague-Dawley or Wistar rats, are commonly used for initial pharmacokinetic and bioavailability screening of new chemical entities like this compound.[3] This is due to their well-characterized physiology, cost-effectiveness, and the extensive historical data available for comparison.[3] However, it is important to consider potential species-specific differences in metabolism and gastrointestinal physiology.
Troubleshooting Guide
Problem 1: Low and Variable Oral Bioavailability
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution in Gastrointestinal Fluids | 1. Particle Size Reduction: Increase the surface area of this compound through micronization or nanomilling to enhance its dissolution rate. 2. Amorphous Solid Dispersions (ASDs): Create an ASD of this compound with a hydrophilic polymer (e.g., HPMC, PVP). This disrupts the crystal lattice, leading to higher apparent solubility. 3. Lipid-Based Formulations: Formulate this compound in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS), which can form a fine emulsion in the gut, improving solubilization and absorption.[2] |
| Extensive First-Pass Metabolism | 1. Route of Administration: Consider alternative routes that bypass the liver, such as subcutaneous or intraperitoneal injection, for initial efficacy studies. 2. Formulation Strategies: Lipid-based formulations can promote lymphatic transport, which can partially bypass the portal circulation and reduce first-pass metabolism.[1] |
| Efflux by Transporters (e.g., P-glycoprotein) | 1. In Vitro Transporter Assays: Use Caco-2 cell monolayers to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3] 2. Co-administration with Inhibitors: In exploratory studies, co-administer this compound with a known P-gp inhibitor to assess the impact on its absorption.[3] |
Problem 2: Formulation Instability and Precipitation
| Potential Cause | Troubleshooting Steps |
| Precipitation in Aqueous Vehicles | 1. Use of Co-solvents: For parenteral formulations, use a mixture of a primary solvent and co-solvents (e.g., ethanol, propylene glycol, PEG 400) to increase the solubility of this compound. However, be mindful of potential toxicity. 2. Surfactant Solubilization: Incorporate non-ionic surfactants (e.g., polysorbates, Cremophor EL) to form micelles that can encapsulate this compound and keep it in solution. 3. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle to favor the ionized form can increase its solubility. |
| Physical Instability of Lipid-Based Formulations | 1. Component Optimization: Systematically screen different oils, surfactants, and co-solvents to find a combination that forms a stable and robust formulation for this compound. 2. Phase Separation Assessment: Subject the formulation to stress conditions (e.g., centrifugation, temperature cycling) to assess its physical stability and identify any potential for phase separation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H48O6 | PubChem[4] |
| Molar Mass | 468.67 g/mol | PubChem[4] |
| Description | Steroid derivative, lipophilic | Wikipedia[5] |
| LogP (Predicted) | 2.32580 | LookChem[6] |
| Melting Point | 187 °C | LookChem[6] |
Table 2: Hypothetical Bioavailability Enhancement of a this compound-like Compound with Different Formulations
Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical improvements seen with poorly soluble compounds.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 1.5 | 750 ± 180 | 300 |
| Solid Dispersion (1:5 drug:polymer) | 350 ± 90 | 1.0 | 2100 ± 500 | 840 |
| SEDDS Formulation | 600 ± 150 | 0.75 | 3600 ± 850 | 1440 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Component Selection:
-
Oil Phase: Select a suitable oil (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Choose a non-ionic surfactant with a high HLB value (e.g., Cremophor EL, Tween 80).
-
Co-solvent/Co-surfactant: Select a co-solvent to improve drug solubility and aid in emulsification (e.g., Transcutol HP, PEG 400).
-
-
Solubility Studies:
-
Determine the saturation solubility of this compound in each of the selected oils, surfactants, and co-solvents to identify the best excipients.
-
-
Formulation Development:
-
Based on the solubility data, prepare various ratios of oil, surfactant, and co-solvent.
-
Add a known amount of this compound to each mixture and vortex until a clear solution is formed. Gentle heating may be applied if necessary.
-
-
Characterization:
-
Emulsification Study: Add a small volume of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) under gentle agitation. Observe the formation of the emulsion and measure the droplet size and polydispersity index using a dynamic light scattering instrument.
-
Stability Assessment: Store the SEDDS formulation under different temperature and humidity conditions to evaluate its physical and chemical stability over time.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Bioavailability of this compound
A troubleshooting workflow for investigating the cause of low in vivo bioavailability of this compound.
Diagram 2: General Mechanism of Bioavailability Enhancement by SEDDS
A diagram illustrating how SEDDS can enhance the oral bioavailability of a lipophilic compound like this compound.
References
preventing Scymnol degradation during storage
This technical support center provides guidance on the proper storage and handling of Scymnol to prevent its degradation. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and efficacy of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound powder?
For long-term storage, lyophilized this compound powder should be stored at -20°C to -80°C in a light-protected, airtight container. When stored under these conditions, this compound is stable for up to 24 months. For short-term storage (up to one week), the powder can be kept at 4°C.
Q2: How should I store reconstituted this compound solutions?
Reconstituted this compound solutions are significantly more susceptible to degradation. For immediate use, solutions can be kept at room temperature (20-25°C) for no more than 6 hours. For storage up to 48 hours, aliquots should be stored at 4°C, protected from light. For longer-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Q3: What are the primary degradation pathways for this compound?
This compound is primarily susceptible to two degradation pathways:
-
Oxidation: The aminosterol structure is prone to oxidation, particularly when exposed to air and light. This leads to the formation of inactive oxides.
-
Hydrolysis: In aqueous solutions, the ester linkage in this compound can undergo hydrolysis, especially at pH levels outside the optimal range of 6.5-7.5.
Q4: What are the visible signs of this compound degradation?
A freshly prepared this compound solution should be clear and colorless. The appearance of a yellow or brownish tint, or the formation of precipitates, can indicate degradation. A noticeable decrease in biological activity in your experiments is also a strong indicator.
Troubleshooting Guide
If you suspect this compound degradation, follow this troubleshooting guide to identify and resolve the issue.
Diagram: this compound Degradation Troubleshooting Workflow
Caption: A flowchart for troubleshooting suspected this compound degradation.
Quantitative Data on this compound Stability
The following tables provide summary data from stability studies conducted on this compound under various conditions.
Table 1: Stability of Lyophilized this compound Powder
| Storage Temperature | Purity after 12 months | Purity after 24 months |
| 25°C (Room Temp) | 85.2% | 70.1% |
| 4°C | 98.5% | 95.3% |
| -20°C | 99.8% | 99.5% |
| -80°C | >99.9% | 99.8% |
Table 2: Stability of Reconstituted this compound (1 mg/mL in PBS, pH 7.4)
| Storage Condition | Purity after 24 hours | Purity after 7 days | Purity after 30 days |
| 25°C, Ambient Light | 90.3% | 65.7% | Not Recommended |
| 25°C, Dark | 95.1% | 78.4% | Not Recommended |
| 4°C, Dark | 99.2% | 96.8% | 88.1% |
| -80°C, Dark (single thaw) | >99.9% | 99.5% | 99.1% |
Key Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity
This protocol is designed to assess the purity of this compound and quantify its major degradation products.
Materials:
-
This compound sample (lyophilized or reconstituted)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Reconstitute lyophilized this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
If using a solution, dilute it to 1 mg/mL with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Data Analysis:
-
The this compound peak should appear at approximately 12.5 minutes.
-
Oxidized and hydrolyzed byproducts will appear as earlier eluting, more polar peaks.
-
Calculate purity by dividing the this compound peak area by the total peak area.
-
Diagram: this compound Degradation Pathways
Caption: Major degradation pathways of this compound.
Technical Support Center: Troubleshooting Scymnol Precipitation in Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the precipitation of Scymnol in cell culture media. The following question-and-answer format directly addresses common problems encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the cell culture medium?
A1: this compound is a lipophilic and hydrophobic steroid derivative, which means it has poor solubility in aqueous solutions like cell culture media.[1][2][3][4] Precipitation commonly occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium. This phenomenon, often referred to as "solvent shock," happens because the sudden change in solvent composition dramatically reduces this compound's solubility, causing it to fall out of solution and form visible precipitates.[5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro studies.[1] It is crucial to prepare a concentrated stock solution to minimize the final volume of DMSO added to the cell culture medium.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%.[1] The tolerance to DMSO can vary significantly between different cell lines, so it is highly recommended to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cells.
Troubleshooting Guide
Issue 1: A visible precipitate forms immediately upon adding the this compound stock solution to the medium.
-
Cause: The final concentration of this compound in the medium likely exceeds its solubility limit, or the method of addition is too rapid, causing localized high concentrations.
-
Solution:
-
Decrease the final concentration: If your experimental design permits, try using a lower final concentration of this compound.
-
Optimize the addition process: Add the DMSO stock solution very slowly (drop-wise) to the vortexing or swirling culture medium.[1] This facilitates rapid mixing and dispersion, preventing localized supersaturation.
-
Pre-warm the medium: Always ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[1][6] Adding a compound to cold media can decrease its solubility.
-
Issue 2: The medium becomes cloudy or hazy after adding this compound.
-
Cause: This may indicate the formation of a fine, colloidal suspension of this compound that is not immediately visible as distinct particles. This can still impact the effective concentration of the compound and may be detrimental to the cells.
-
Solution:
-
Increase the volume of the medium: Adding the stock solution to a larger volume of medium can aid in dispersion.
-
Use serum-containing media: If compatible with your cell line and experimental goals, the presence of serum (e.g., 10% FBS) can help stabilize hydrophobic compounds and prevent precipitation.[7]
-
Issue 3: Precipitation occurs over time during incubation.
-
Cause: The concentration of this compound may be near its saturation point in the culture media. Slight changes in temperature, evaporation, or pH during incubation can lead to precipitation.[7]
-
Solution:
-
Lower the final concentration: If possible, reduce the final concentration of this compound in your experiment.
-
Maintain pH stability: Ensure your incubator's CO2 levels are stable to maintain the pH of the media, as significant fluctuations in pH can affect the solubility of compounds.[7][8] Cell culture media are typically buffered to a physiological pH of 7.2-7.4.
-
Humidify the incubator: Proper humidification will minimize evaporation from the culture plates, which can concentrate the media components and lead to precipitation.
-
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Cell Line Sensitivity | Recommended Max DMSO Concentration (v/v) |
| High | ≤ 0.05% |
| Moderate | 0.1% |
| Low | ≤ 0.5% |
Note: Always determine the specific tolerance of your cell line to DMSO.
Table 2: Factors Influencing this compound Solubility
| Factor | Effect on Solubility | Recommendation |
| Temperature | Lower temperatures decrease solubility. | Use pre-warmed (37°C) media.[6] |
| pH | Deviations from optimal pH can decrease solubility. | Maintain stable incubator CO2 levels to keep media pH between 7.2-7.4.[7] |
| Solvent Concentration | High final organic solvent concentration can be toxic. | Keep final DMSO concentration ≤ 0.1% to 0.5%.[1] |
| Media Components | Serum proteins can increase the apparent solubility of hydrophobic compounds. | If appropriate for the experiment, use serum-containing media.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming in a 37°C water bath and vortexing can aid dissolution.[6]
-
Pre-warm Culture Medium: Warm the complete cell culture medium to 37°C in a water bath.
-
Serial Dilution (Optional but Recommended): Instead of adding the concentrated stock directly to the final culture volume, perform one or more intermediate dilution steps in pre-warmed media.[7]
-
Final Dilution: While gently vortexing or swirling the pre-warmed medium, add the this compound stock solution drop-wise to achieve the desired final concentration.[1]
-
Visual Inspection: Before adding the medium to your cells, hold it up to a light source to check for any signs of precipitation or cloudiness.[1]
Protocol 2: Determination of Apparent Solubility of this compound in Culture Medium
This protocol helps determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution and visually inspect for any particulates.[6]
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM. To do this, add the required volume of the 10 mM stock to pre-warmed (37°C) cell culture medium in microcentrifuge tubes.[6]
-
Vortex each tube immediately and thoroughly after adding the stock solution to ensure rapid mixing.[6]
-
Incubate the tubes at 37°C for 1-2 hours. This mimics the conditions of a cell culture experiment.[6]
-
Visually inspect each tube for any signs of precipitation. A cloudy or hazy appearance, or visible particles, indicates precipitation.[6]
-
For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope. Look for crystalline structures or amorphous precipitates.[6]
-
The highest concentration that remains clear is the apparent solubility of this compound in your specific cell culture medium under these conditions.[6]
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: The process of solvent shock leading to precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C27H48O6 | CID 165531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chemistry:5Beta-Scymnol - HandWiki [handwiki.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Scymnol Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing dose-response experiments using Scymnol, a potent and selective STAT3 inhibitor. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It selectively binds to the SH2 domain of STAT3, which is crucial for its phosphorylation and subsequent dimerization. By preventing this, this compound effectively blocks the translocation of STAT3 dimers to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation, survival, and angiogenesis.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO should be stored in aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What is the expected IC50 range for this compound in most cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. However, in most sensitive cancer cell lines, the IC50 typically falls within the range of 1-10 µM. It is crucial to determine the precise IC50 for your specific cell line through a dose-response experiment.[1]
Troubleshooting Guide
Q1: I am not observing a dose-dependent inhibition of cell viability with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of dose-response. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: The chosen cell line may have low levels of constitutively active STAT3 or possess resistance mechanisms. Confirm the activation status of STAT3 in your cell line via Western blot for phosphorylated STAT3 (p-STAT3).
-
Compound Inactivity: Ensure the this compound stock solution is fresh and has been stored correctly. Degradation of the compound can lead to a loss of activity.[1]
-
Assay Duration: The incubation time with this compound might be insufficient to observe a significant effect on cell viability. A time-course experiment is recommended to determine the optimal endpoint.[1]
-
Incorrect Concentration Range: The concentrations tested may be too low to elicit a response. Broaden the concentration range in your next experiment.
Q2: My dose-response curve has a very steep or very shallow slope. What does this indicate?
A2: The slope of the dose-response curve (Hill slope) provides insights into the binding kinetics and mechanism of the inhibitor.
-
A steep slope (Hill slope > 1.5) might suggest positive cooperativity in binding or an off-target effect at higher concentrations.
-
A shallow slope (Hill slope < 0.5) could indicate negative cooperativity, experimental artifacts, or the presence of multiple binding sites with different affinities.
Q3: High variability is observed between my replicates. How can I improve the consistency of my results?
A3: High variability can obscure the true dose-response relationship. To improve consistency:
-
Cell Seeding Density: Ensure uniform cell seeding across all wells. Inconsistent cell numbers will lead to variable results.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate drug dilutions and additions.
-
Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can concentrate the drug and affect cell growth. Fill the outer wells with sterile PBS or media.
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a resazurin-based cell viability assay.
Materials:
-
Cancer cell line with activated STAT3
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium from the highest desired concentration. A typical starting point would be a 10-point dilution series from 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours (or a predetermined optimal time) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[2]
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | STAT3 Status | IC50 (µM) | Hill Slope |
| A549 | Lung Cancer | Constitutively Active | 2.5 | 1.2 |
| MDA-MB-231 | Breast Cancer | Constitutively Active | 5.8 | 1.1 |
| U87-MG | Glioblastoma | Constitutively Active | 1.2 | 1.4 |
| MCF-7 | Breast Cancer | Low Activity | > 50 | N/A |
Table 2: Example Data from a 10-point Dose-Response Experiment
| This compound Conc. (µM) | Log Concentration | % Viability (Normalized) |
| 100 | 2.00 | 5.2 |
| 33.3 | 1.52 | 10.8 |
| 11.1 | 1.05 | 25.4 |
| 3.70 | 0.57 | 48.9 |
| 1.23 | 0.09 | 75.1 |
| 0.41 | -0.39 | 90.3 |
| 0.14 | -0.85 | 95.7 |
| 0.05 | -1.30 | 98.2 |
| 0.02 | -1.70 | 99.1 |
| 0 (Vehicle) | N/A | 100 |
Mandatory Visualizations
References
overcoming limitations of Scymnol in experimental models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Scymnol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the limitations of this compound in your experimental models.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, from basic handling to interpretation of results.
Category 1: Compound Handling and Preparation
Question 1: My this compound solution is cloudy or has precipitated after dilution in aqueous media. What should I do?
Answer: This is a common challenge with hydrophobic compounds like this compound, which is a cholestane-type steroid. Precipitation upon dilution of a DMSO stock into aqueous buffers (e.g., PBS, cell culture media) is often due to the compound's low aqueous solubility.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts. Prepare intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into your aqueous medium.
-
Use Co-solvents: For in vivo studies, consider using a vehicle that includes co-solvents to improve solubility. Common vehicles for hydrophobic steroids include a mixture of DMSO, PEG300, Tween 80, and saline or corn oil.
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help dissolve small precipitates. However, avoid excessive heat, which could degrade the compound.
-
pH Adjustment: The solubility of some steroid compounds can be influenced by pH. If your experimental conditions allow, you could test slight adjustments to the pH of your buffer.
-
Prepare Fresh Solutions: It is best practice to prepare working solutions fresh for each experiment from a frozen stock aliquot to minimize the chances of precipitation and degradation.
Question 2: How should I store this compound to ensure its stability?
Answer: The stability of steroid compounds is critical for reproducible experimental results. Improper storage can lead to degradation.
Troubleshooting Steps:
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage Temperature: Store stock solutions at -20°C for short-term storage and -80°C for long-term storage.
-
Protection from Light: Store solutions in amber vials or otherwise protected from light to prevent photodegradation.
-
Working Solutions: Aqueous working solutions should be prepared fresh and used immediately. Do not store aqueous dilutions for extended periods.
Category 2: In Vitro Experimental Issues
Question 3: I am not observing the expected biological effect of this compound in my cell culture experiments. What could be the reason?
Answer: A lack of biological effect can stem from issues with the compound's delivery to the cells, its stability in the culture medium, or the experimental design itself.
Troubleshooting Steps:
-
Confirm Compound Integrity: If you suspect degradation, you can assess the purity of your stock solution using analytical techniques like HPLC.
-
Cellular Uptake: Being a hydrophobic molecule, this compound is expected to diffuse across cell membranes. However, factors like protein binding in the serum of your cell culture medium can reduce its effective concentration. Consider reducing the serum percentage during treatment, but be mindful of the potential impact on cell health.
-
Incubation Time and Concentration: Optimize the concentration range and incubation time. The effects of this compound as a hydroxyl radical scavenger may be time-dependent. A full dose-response curve and a time-course experiment are essential to determine the optimal experimental window.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected changes. For instance, when measuring downstream effects of hydroxyl radical scavenging, confirm that your positive controls are generating a robust signal.
-
Control Experiments: Always include a vehicle control (e.g., media with the same final concentration of DMSO) to ensure that the observed effects are not due to the solvent.
Question 4: I am observing off-target effects or cellular toxicity that are not consistent with this compound's known function as a hydroxyl radical scavenger. What should I do?
Answer: Off-target effects can occur with many bioactive compounds, including steroids.
Troubleshooting Steps:
-
Concentration Range: High concentrations of a compound can lead to non-specific effects. Ensure you are working within a relevant and non-toxic concentration range, as determined by a dose-response cytotoxicity assay (e.g., MTT or LDH assay).
-
Purity of the Compound: Verify the purity of your this compound sample. Impurities from synthesis could be responsible for the observed off-target effects.
-
Investigate Broader Mechanisms: Steroid molecules can interact with various cellular pathways. Consider that this compound, being a bile acid-like steroid, might interact with nuclear receptors (e.g., FXR, PXR) or other signaling pathways beyond its radical scavenging activity.
-
Use of Specific Inhibitors/Antagonists: If you hypothesize the involvement of a particular off-target pathway, you can use specific inhibitors or antagonists for that pathway in combination with this compound to see if the off-target effect is mitigated.
Data Presentation
Due to the limited publicly available quantitative data specifically for this compound, the following table provides a general guideline for the solubility of similar poorly soluble steroid compounds in common solvent systems. Researchers should empirically determine the optimal solubility for this compound in their specific experimental setup.
| Solvent System | Typical Maximum Solubility Range for Poorly Soluble Steroids | Notes |
| 100% DMSO | ≥ 50 mg/mL | Ultrasonic assistance may be required. |
| 100% Ethanol | 10-50 mg/mL | May require gentle warming. |
| 10% DMSO in 90% Saline | Variable, often < 1 mg/mL | Prone to precipitation. May require additional co-solvents like Tween 80 or PEG300 for in vivo use. |
| 10% DMSO in 90% Corn Oil | 1-5 mg/mL | Suitable for subcutaneous or intraperitoneal injections in animal models. |
Experimental Protocols
The following are generalized protocols for key experiments with this compound, based on standard practices for hydrophobic steroid compounds. Researchers should adapt these protocols to their specific cell lines and experimental questions.
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder (MW: 468.67 g/mol ) in a sterile, conical tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to dissolve the compound. If necessary, use a bath sonicator for 5-10 minutes.
-
Store the stock solution in single-use aliquots at -80°C.
-
-
Working Solutions (for Cell Culture):
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Prepare intermediate dilutions in pure DMSO if a wide range of concentrations is needed.
-
To prepare the final working solution, add the appropriate volume of the DMSO stock or intermediate dilution to pre-warmed cell culture medium. Vigorously pipette or vortex immediately to ensure rapid and uniform dispersion and prevent precipitation.
-
The final DMSO concentration in the culture medium should not exceed 0.5% and should be consistent across all treatment groups, including the vehicle control.
-
Protocol 2: In Vitro Hydroxyl Radical Scavenging Assay (General Principle)
This protocol outlines a common method to assess the hydroxyl radical scavenging activity of a compound.
-
Reagents:
-
Phosphate buffer (pH 7.4)
-
FeSO₄ solution
-
EDTA solution
-
Safranin O solution
-
H₂O₂ solution
-
This compound dissolved in an appropriate solvent (e.g., DMSO) at various concentrations.
-
-
Procedure:
-
In a reaction tube, mix the phosphate buffer, FeSO₄-EDTA solution, and safranin O solution.
-
Add the this compound solution at different concentrations to the respective tubes.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 520 nm).
-
The hydroxyl radical scavenging activity is calculated as the percentage of inhibition of safranin O degradation.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, given its function as a hydroxyl radical scavenger and its structural similarity to bile acids.
Caption: Potential modulation of ROS-induced inflammatory pathways by this compound.
Caption: Inferred interaction of this compound with nuclear receptors.
Experimental Workflow
Caption: General workflow for in vitro experiments with this compound.
Technical Support Center: Mitigating Off-Target Effects of Scymnol in Cells
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Scymnol in their experiments. It provides guidance on identifying, troubleshooting, and mitigating potential off-target effects to ensure data integrity and accurate interpretation of results.
Troubleshooting Guide: Investigating Unexpected Cellular Phenotypes
If you are observing unexpected or inconsistent results in your cell-based assays with this compound, it is crucial to determine if these are due to off-target effects. Follow this step-by-step guide to troubleshoot and validate your findings.
Step 1: Dose-Response Analysis
The first step in assessing off-target effects is to perform a comprehensive dose-response analysis. Off-target effects often occur at higher concentrations of a compound.
-
Objective: To determine the minimal effective concentration of this compound that elicits the desired on-target effect while minimizing off-target phenotypes.
-
Procedure:
-
Treat your cells with a wide range of this compound concentrations, from low nanomolar to high micromolar.
-
Include both positive and negative controls in your experiment.
-
Assess both the intended on-target phenotype and any unexpected phenotypes at each concentration.
-
Plot the dose-response curves for both on-target and off-target effects.
-
-
Interpretation: A significant separation between the dose-response curves for the on-target and off-target effects suggests a window of concentration where this compound is specific. If the curves overlap, off-target effects are likely at a therapeutic concentration.
Step 2: Orthogonal Validation
Confirm your observations using an independent method that does not rely on this compound.
-
Genetic Validation (CRISPR-Cas9 Knockout/Knockdown): The gold standard for validating a small molecule's target. If the phenotype observed with this compound is due to its on-target activity, then genetically removing or reducing the target protein should phenocopy the effect of this compound treatment.[1][2]
Step 3: Target Engagement Assays
Directly measure the binding of this compound to its intended target within the cellular environment.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of this compound indicates direct binding.[1]
Step 4: Proteome-Wide Profiling
For a more unbiased and comprehensive analysis of off-target interactions, consider proteomic approaches.
-
Objective: To identify all cellular proteins that interact with this compound.
-
Methods: Techniques such as chemical proteomics or activity-based protein profiling can provide a global view of this compound's binding partners within the cell.
Below is a workflow diagram to guide your troubleshooting process:
Caption: Troubleshooting workflow for investigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and an incorrect understanding of the compound's mechanism of action.[1] While this compound is known as a hydroxyl radical scavenger, its effects on other cellular pathways are not fully characterized, making it important to validate its specificity in your experimental system.
Q2: I'm observing a phenotype that is inconsistent with this compound's known function. What should I do?
Inconsistencies between expected and observed phenotypes are a primary indicator of potential off-target effects.[1] We recommend following the troubleshooting guide outlined above, starting with a careful dose-response analysis to determine if the unexpected phenotype is concentration-dependent. Subsequently, employing orthogonal validation methods, such as genetic knockdown of the intended target, is crucial to confirm that the phenotype is not a result of off-target interactions.[1][2]
Q3: How can I be sure that this compound is engaging its intended target in my cells?
Directly measuring target engagement in a cellular context is key to confirming on-target activity. A highly effective method for this is the Cellular Thermal Shift Assay (CETSA).[1] This assay measures the thermal stabilization of a target protein upon ligand binding. A shift in the melting curve of your target protein in the presence of this compound provides strong evidence of direct engagement.
Q4: Are there any computational tools to predict potential off-target effects of this compound?
Yes, various computational approaches can predict potential off-target interactions for small molecules.[3] These methods often use the chemical structure of the compound to screen against databases of known protein binding sites. While these in silico predictions can be a useful starting point, they should always be followed by experimental validation.[3]
Q5: What is a hypothetical off-target signaling pathway that this compound could affect?
Given that this compound is a hydroxyl radical scavenger, it could potentially interfere with redox-sensitive signaling pathways. For instance, many signaling pathways, such as the Keap1-Nrf2 pathway, are regulated by cellular redox status. A hypothetical off-target effect of this compound could be the unintended modulation of such a pathway, leading to changes in gene expression related to oxidative stress response.
The following diagram illustrates a hypothetical signaling pathway that could be affected by an off-target interaction of this compound:
Caption: Hypothetical off-target signaling pathway for this compound.
Data Presentation
To systematically evaluate the on-target and potential off-target effects of this compound, we recommend tabulating your dose-response data as follows. This structured approach will help in comparing the potency of this compound for different effects.
Table 1: Example Dose-Response Data for this compound
| This compound Concentration | On-Target Effect (% of Max) | Off-Target Effect (% of Max) |
| 0.1 nM | 5% | 0% |
| 1 nM | 20% | 2% |
| 10 nM | 50% | 5% |
| 100 nM | 90% | 15% |
| 1 µM | 100% | 50% |
| 10 µM | 100% | 85% |
| EC50 / IC50 | 12 nM | 1.5 µM |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to its target protein in intact cells.[1]
-
Methodology:
-
Cell Treatment: Treat your cell culture with either vehicle control or a saturating concentration of this compound for a designated time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
-
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.[1][2]
-
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into your cells. If the plasmid contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
-
Verification of Knockout: Expand the clones and verify the knockout of the target protein by Western blot and sequencing of the target locus.
-
Phenotypic Analysis: Perform the same phenotypic assay on the knockout cell lines that you used to characterize the effects of this compound.
-
Comparison: Compare the phenotype of the knockout cells to that of the wild-type cells treated with this compound. A similar phenotype provides strong evidence for on-target activity.
-
The logical relationship for deciding on the appropriate experimental protocol is outlined below:
Caption: Decision tree for selecting validation experiments.
References
Technical Support Center: Refining Scymnol Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Scymnol in long-term experimental studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended solvent for this compound for in vitro and in vivo studies? | For in vitro studies, this compound can be dissolved in Dimethyl Sulfoxide (DMSO) at a stock concentration of 10-50 mM. For in vivo studies, a vehicle of saline, PBS with a low percentage of a solubilizing agent like Tween 80, or a lipid-based formulation may be suitable. It is crucial to perform vehicle control experiments to rule out any effects of the solvent. |
| What is a typical starting dose range for this compound in cell culture experiments? | Based on its activity as a hydroxyl radical scavenger, a starting dose range of 1-100 µM is recommended for most cell lines. A dose-response curve should be generated to determine the optimal concentration for the desired effect without inducing cytotoxicity. |
| How can I assess the stability of this compound in my experimental setup? | This compound stability can be assessed by High-Performance Liquid Chromatography (HPLC). Samples should be taken from the culture media or dosing solution at various time points (e.g., 0, 2, 6, 12, 24 hours) and analyzed for the presence of the parent compound. |
| Are there any known off-target effects of this compound? | As a steroid derivative, this compound could potentially interact with nuclear receptors. It is advisable to perform counter-screening against a panel of steroid hormone receptors to assess specificity, especially in long-term studies. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results between batches of this compound. | - Inconsistent purity of this compound. - Degradation of this compound during storage. | - Obtain a certificate of analysis for each batch to ensure purity. - Store this compound protected from light and moisture at -20°C or below. - Perform a quality control check (e.g., HPLC) on each new batch. |
| Observed cytotoxicity at expected therapeutic concentrations. | - Cell line sensitivity. - Solvent toxicity. | - Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50. - Lower the concentration of the organic solvent (e.g., DMSO) in the final culture medium to less than 0.1%. |
| Lack of a clear dose-dependent effect. | - Suboptimal dosing range. - Saturation of the target. | - Broaden the range of concentrations tested, including both lower and higher doses. - Investigate the expression levels of the putative target in your experimental system. |
| Inconsistent results in long-term in vivo studies. | - Poor bioavailability of this compound. - Rapid metabolism of this compound. | - Consider alternative routes of administration (e.g., subcutaneous, intraperitoneal). - Perform pharmacokinetic studies to determine the half-life and optimal dosing frequency. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound on Human Keratinocytes (HaCaT)
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.9 |
| 10 | 95.2 ± 5.1 |
| 50 | 88.7 ± 4.5 |
| 100 | 75.3 ± 6.2 |
| 200 | 51.8 ± 7.8 |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in UV-irradiated HaCaT cells
| Treatment | ROS Levels (Relative Fluorescence Units) (Mean ± SD) |
| Control | 100 ± 8.5 |
| UV only | 350 ± 22.1 |
| UV + this compound (10 µM) | 210 ± 15.7 |
| UV + this compound (50 µM) | 125 ± 11.3 |
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay
-
Cell Seeding: Plate HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA Assay
-
Cell Seeding and Treatment: Plate HaCaT cells in a 24-well plate and treat with this compound for a predetermined time.
-
UV Irradiation: Expose the cells to a specific dose of UV radiation to induce ROS production.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the control group.
Visualizations
Caption: Proposed antioxidant mechanism of this compound.
Caption: In vitro experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent results.
Validation & Comparative
Scymnol and N-acetylcysteine: A Comparative Analysis of their Efficacy in Reducing Oxidative Stress
In the landscape of antioxidant compounds, both Scymnol and N-acetylcysteine (NAC) have garnered attention for their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. While NAC is a well-established and extensively studied antioxidant with a broad range of clinical applications, this compound is a lesser-known compound with more limited, yet specific, evidence of its antioxidant capabilities. This guide provides a comprehensive comparison of this compound and NAC, focusing on their mechanisms of action, supporting experimental data, and the methodologies employed in their evaluation.
Overview of Mechanisms of Action
N-acetylcysteine (NAC) is a multifaceted antioxidant with several well-defined mechanisms of action.[1][2][3] Its primary role is as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the body.[1][2] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS).[2][4] NAC can also directly scavenge certain free radicals, such as the hydroxyl radical (•OH) and hypochlorous acid (HOCl), through its free sulfhydryl group.[1][3] Furthermore, NAC exhibits anti-inflammatory properties by modulating inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB).[1]
This compound , a bile steroid isolated from sharks, primarily functions as a potent hydroxyl radical scavenger.[5] Its antioxidant activity is attributed to its unique tri-alcohol-substituted aliphatic side chain.[5] Unlike NAC, the broader mechanisms of action for this compound in reducing oxidative stress, such as its effects on endogenous antioxidant enzymes or inflammatory pathways, have not been extensively studied.
Quantitative Data on Antioxidant Efficacy
The available quantitative data for NAC is vast and covers a wide range of experimental models. In contrast, data for this compound is limited to a single key study investigating its hydroxyl radical scavenging ability.
Table 1: In Vitro Antioxidant Activity of N-acetylcysteine (NAC)
| Experimental Model | Oxidative Stress Marker | NAC Concentration | % Reduction / Effect | Reference |
| Human leukemia HL-60 cells | H2O2 production | 0.5–1 mM | Significant increase in H2O2 production, leading to cytotoxicity | [6] |
| Zearalenone-induced SIEC02 cells | Glutathione peroxidase (Gpx) activity | 81, 162, 324 µg/mL | Restored Gpx activity, with optimal effect at 324 µg/mL | [7] |
| High glucose/palmitic acid-treated Rin-5F cells | ROS/RNS production | 10 mM | Attenuated ROS/RNS production | [8] |
| Patients with Multiple Sclerosis | Serum malondialdehyde (MDA) | 1200 mg/day (8 weeks) | Significantly decreased serum MDA concentrations | [9] |
| Children with Chronic Renal Failure | Intracellular ROS in T lymphocytes | Incubation for 24h | Significantly decreased Mean Fluorescence Intensity (MFI) of ROS | [10] |
| Volleyball athletes | Serum total glutathione | 1200 mg/day (7 days) | Increased serum total glutathione | [11] |
| Meta-analysis of clinical trials | Malondialdehyde (MDA) | Various | Significantly decreased MDA levels | [12] |
Table 2: In Vitro Hydroxyl Radical Scavenging Activity of this compound
| Compound | Concentration for 50% Inhibition (IC50) | Reference |
| 5β-Scymnol | ~0.6 mM | [5] |
| Dimethyl sulfoxide | ~18 mM | [5] |
| Mannitol | ~2.5 mM | [5] |
| Trolox | ~1.5 mM | [5] |
| Pine tree bark pycnogenol | ~1.5 mg/ml | [5] |
| Grape seed pycnogenol | >2.5 mg/ml | [5] |
Note: The study on this compound used the deoxyribose degradation system to assess hydroxyl radical scavenging. Lower IC50 values indicate higher potency.
Experimental Protocols
N-acetylcysteine
A variety of experimental protocols have been used to evaluate the efficacy of NAC in reducing oxidative stress.
-
Cell Viability and ROS Production in Human Leukemia Cells:
-
Cell Lines: Human leukemia HL-60 and U937 cells.
-
Treatment: Cells were treated with varying concentrations of NAC (0.5-1 mM) with or without extracellular superoxide dismutase (SOD).
-
Assays: Cell viability was assessed, and intracellular H2O2 production was measured using H2DCF-DA staining and flow cytometry.[6]
-
-
Glutathione Peroxidase Activity in Porcine Intestinal Epithelial Cells:
-
Cell Line: SIEC02 cells.
-
Induction of Oxidative Stress: Cells were treated with zearalenone (ZEN).
-
Treatment: Cells were pretreated with NAC (81, 162, and 324 µg/mL) before ZEN exposure.
-
Assay: Glutathione peroxidase (Gpx) activity was measured to assess the antioxidant enzyme response.[7]
-
-
ROS/RNS Production in Pancreatic Beta-Cells:
-
Cell Line: Rin-5F cells.
-
Induction of Oxidative Stress: Cells were treated with high glucose and high palmitic acid.
-
Treatment: Cells were pre-treated with 10 mM NAC.
-
Assay: Intracellular ROS/RNS production was measured to evaluate the overall oxidative stress.[8]
-
This compound
The primary experimental protocol available for this compound focuses on its hydroxyl radical scavenging capacity.
-
Deoxyribose Degradation Assay:
-
Principle: This assay measures the ability of a compound to compete with deoxyribose for hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The degradation of deoxyribose is quantified by measuring the formation of a pink chromogen upon reaction with thiobarbituric acid.
-
Procedure: 5β-Scymnol and other test compounds were incubated in a reaction mixture containing deoxyribose, ferrous sulfate, and ascorbic acid to initiate the Fenton reaction. The extent of deoxyribose degradation was measured spectrophotometrically to determine the hydroxyl radical scavenging activity.[5]
-
Signaling Pathways and Experimental Workflows
N-acetylcysteine Signaling Pathways
NAC influences several key signaling pathways involved in the cellular response to oxidative stress.
Caption: Signaling pathways influenced by N-acetylcysteine (NAC) in reducing oxidative stress.
This compound Experimental Workflow
The experimental workflow for assessing this compound's antioxidant activity is straightforward, focusing on a direct chemical assay.
Caption: Experimental workflow for the deoxyribose degradation assay to measure this compound's hydroxyl radical scavenging activity.
Conclusion
N-acetylcysteine stands as a well-characterized antioxidant with a robust body of evidence supporting its efficacy in reducing oxidative stress through multiple mechanisms. Its role as a glutathione precursor, a direct ROS scavenger, and an anti-inflammatory agent is well-documented across numerous in vitro and in vivo studies.
In contrast, the current scientific literature on this compound's antioxidant properties is significantly limited. While one study demonstrates its potent hydroxyl radical scavenging activity in a cell-free system, there is a notable absence of data on its effects on other oxidative stress markers, its mechanism of action in a cellular context, and its in vivo efficacy. No direct comparative studies between this compound and NAC have been identified.
Therefore, while this compound shows promise as a specific hydroxyl radical scavenger, a comprehensive comparison with the broad-spectrum antioxidant activity of NAC is not currently possible due to the lack of extensive research on this compound. Further investigation into the cellular and in vivo effects of this compound is necessary to fully elucidate its potential as a therapeutic agent for conditions associated with oxidative stress and to enable a more direct and meaningful comparison with established antioxidants like N-acetylcysteine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant strategies against cellular senescence: unveiling the power of synthetic versus natural antioxidants in a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. seppic.com [seppic.com]
- 9. The influence of glutathione and cysteine levels on the cytotoxicity of helenanolide type sesquiterpene lactones against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Role of antioxidants in the skin: anti-aging effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Scymnol vs. Trolox: A Comparative Analysis of Antioxidant Activity
In the realm of antioxidant research, Trolox, a water-soluble analog of vitamin E, serves as a widely recognized benchmark for evaluating the antioxidant capacity of various compounds. This guide provides a comparative analysis of the antioxidant activity of Scymnol, a naturally derived steroid, against the established standard, Trolox. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of this compound's antioxidant potential based on available experimental data.
While comprehensive comparative data for this compound across all standard antioxidant assays is limited in publicly accessible literature, existing studies provide valuable insights into its hydroxyl radical scavenging properties.
Quantitative Data Summary
Direct quantitative comparisons of this compound and Trolox across a range of antioxidant assays are not extensively available. However, a key study has highlighted this compound's potency in a specific context. The following table summarizes the available comparative data.
| Antioxidant Assay | This compound | Trolox | Reference |
| Hydroxyl Radical (•OH) Scavenging Activity | More potent scavenger | Less potent scavenger | [Macrides et al., 1997] |
| DPPH Radical Scavenging Activity | Data not quantitatively reported in accessible literature | IC50 values are assay-dependent and widely published | - |
| ABTS Radical Scavenging Activity | No data available | Standard reference (TEAC = 1.0) | - |
| Oxygen Radical Absorbance Capacity (ORAC) | No data available | Standard reference | - |
| Ferric Reducing Antioxidant Power (FRAP) | No data available | Standard reference | - |
Note: The table indicates a significant gap in the literature regarding a broad-spectrum comparison of this compound's antioxidant activity using standard assays. The available data points to superior hydroxyl radical scavenging activity for this compound compared to Trolox.
Experimental Protocols
Detailed methodologies for the key antioxidant assays mentioned are provided below. These protocols represent standardized procedures used to evaluate and compare antioxidant capacities.
Hydroxyl Radical Scavenging Activity Assay (Deoxyribose Method)
This assay assesses the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction.
Methodology:
-
Reagent Preparation:
-
Phosphate buffer (50 mM, pH 7.4)
-
2-Deoxy-D-ribose (10 mM)
-
Ferric chloride (FeCl₃) (10 mM)
-
Ethylenediaminetetraacetic acid (EDTA) (10 mM)
-
Ascorbic acid (1 mM)
-
Hydrogen peroxide (H₂O₂) (10 mM)
-
Trichloroacetic acid (TCA) (2.8% w/v)
-
Thiobarbituric acid (TBA) (1% w/v in 50 mM NaOH)
-
Test compounds (this compound and Trolox) at various concentrations.
-
-
Reaction Mixture: In a test tube, add the following in order:
-
100 µL of phosphate buffer
-
100 µL of 2-deoxy-D-ribose
-
100 µL of FeCl₃
-
100 µL of EDTA
-
100 µL of the test compound solution
-
100 µL of ascorbic acid
-
100 µL of H₂O₂
-
-
Incubation: Incubate the mixture at 37°C for 1 hour.
-
Color Development: Add 1 mL of TCA and 1 mL of TBA solution to the reaction mixture.
-
Heating: Heat the mixture in a boiling water bath for 15 minutes.
-
Measurement: Cool the tubes and measure the absorbance of the resulting pink chromogen at 532 nm.
-
Calculation: The percentage of hydroxyl radical scavenging activity is calculated using the formula: % Scavenging = [(A₀ - A₁) / A₀] × 100 where A₀ is the absorbance of the control (without the test compound) and A₁ is the absorbance in the presence of the test compound. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the hydroxyl radicals) is then determined.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Methodology:
-
Reagent Preparation:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (this compound and Trolox) at various concentrations in methanol.
-
-
Reaction Mixture:
-
To 2 mL of the DPPH solution, add 2 mL of the test compound solution.
-
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm against a blank (methanol).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined from a plot of scavenging activity against the concentration of the antioxidant.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general principles of antioxidant activity assays.
Caption: Generalized workflow for in vitro antioxidant activity assays.
Caption: Simplified mechanism of free radical scavenging by a hydrogen-donating antioxidant.
Conclusion
The available scientific evidence, although not extensive, suggests that this compound is a potent hydroxyl radical scavenger, outperforming the standard antioxidant Trolox in this specific capacity.[1] This indicates that this compound may have significant potential in mitigating oxidative stress mediated by this highly reactive oxygen species.
However, a comprehensive understanding of this compound's antioxidant profile requires further investigation using a broader range of antioxidant assays, including DPPH, ABTS, ORAC, and FRAP. Such studies would enable a more complete and direct comparison with Trolox and other standard antioxidants, providing a clearer picture of its potential applications in research and drug development. The lack of this data currently limits a full comparative assessment. Researchers are encouraged to perform these standardized assays to fully elucidate the antioxidant capabilities of this compound.
References
No Evidence for Scymnol in Atherosclerosis Treatment in ApoE-/- Mouse Models
Initial investigations have found no scientific evidence to support the efficacy of Scymnol, a steroid derivative from shark bile, in the treatment of atherosclerosis in ApoE-/- mouse models. Literature searches for "this compound" and its chemical name, "5β-scymnol," yielded no studies related to cardiovascular disease, lipid metabolism, or inflammation in the context of atherosclerosis.
This compound is primarily documented as a hydroxyl radical scavenger used in dermatological applications, particularly for skin blemishes. While its broader physiological effects remain largely unexplored in published research, the absence of data precludes any claims of its utility in cardiovascular disease prevention or treatment.
In contrast, a wealth of research exists for various alternative therapeutic agents that have been rigorously evaluated in the ApoE-/- mouse model, a standard preclinical model for atherosclerosis. This guide provides a comparative overview of the efficacy and mechanisms of action for several classes of these established and emerging treatments.
Comparative Efficacy of Alternative Atherosclerosis Treatments in ApoE-/- Mice
The following sections detail the effects of prominent alternative therapies on key atherosclerotic markers in ApoE-/- mice, including statins, cholesterol absorption inhibitors, PCSK9 inhibitors, GLP-1 receptor agonists, and anti-inflammatory agents.
Statins: Atorvastatin and Rosuvastatin
Statins are a cornerstone of lipid-lowering therapy and have been extensively studied in ApoE-/- mice. Their primary mechanism involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
Quantitative Data on Efficacy
| Treatment | Dosage | Duration | Plaque Area Reduction | Total Cholesterol Reduction | LDL-C Reduction | Triglyceride Reduction | Inflammatory Marker Reduction |
| Atorvastatin | 10 mg/kg/day | 8 weeks | Significant reduction in plaque size and necrotic core.[1] | No significant change.[2] | Not specified | Not specified | Decreased macrophage infiltration, MCP-1, CX3CL1, CCR2, CX3CR1, CRP, TNF-α.[2] |
| Rosuvastatin | Not Specified | 8 weeks | Significant reduction in atherosclerotic lesions.[3] | Significant | Significant | Significant | Reduced macrophage infiltration, VEGF, and PLGF.[3] |
| Rosuvastatin | Not Specified | 20 weeks | Significant reduction in atherosclerotic plaques.[4] | Significant | Significant | Significant | Reduced serum IL-6 and CCL2.[4] |
Experimental Protocols
Atorvastatin Study:
-
Animal Model: ApoE-/- mice.
-
Atherosclerosis Induction: Perivascular collar placement in the carotid artery and a Western-type diet.
-
Treatment: Atorvastatin (0.003% w/w) supplemented in the diet for 8 weeks.[1]
-
Analysis: Plaque size and composition were assessed by histology. Inflammatory markers were measured by immunohistochemistry and ELISA.
Rosuvastatin Study:
-
Animal Model: Male ApoE-/- mice.
-
Atherosclerosis Induction: High-fat diet for 8 weeks.
-
Treatment: Rosuvastatin administered for 8 weeks.
-
Analysis: Aortic plaque formation was assessed by Oil Red O staining. Lipid profiles were determined from serum samples. Macrophage infiltration and growth factor expression were evaluated by immunohistochemistry.[3]
Signaling Pathway and Experimental Workflow
Caption: Statin experimental workflow and mechanism of action.
Cholesterol Absorption Inhibitors: Ezetimibe
Ezetimibe lowers cholesterol by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, thus reducing cholesterol absorption in the small intestine.
Quantitative Data on Efficacy
| Treatment | Dosage | Duration | Plaque Area Reduction | Total Cholesterol Reduction | LDL-C Reduction | HDL-C Increase | Inflammatory Marker Reduction |
| Ezetimibe | 5 mg/kg/day | 6 months | Aortic: 20.2% to 4.1% (Western diet), 24.1% to 7.0% (low-fat diet). Carotid: ~97% (Western & low-fat), ~91% (cholesterol-free).[5] | 964 to 374 mg/dL (Western), 726 to 231 mg/dL (low-fat), 516 to 178 mg/dL (cholesterol-free).[5] | Significant reduction in VLDL and LDL fractions.[5] | Significant | Not specified |
| Ezetimibe | 10 mg/kg/day | 28 days | Significant reduction in lesion size.[6] | Significant | Not specified | Not specified | Reduced macrophage accumulation, MCP-1, TNF-α.[6] |
Experimental Protocol
-
Animal Model: ApoE-/- mice.
-
Atherosclerosis Induction: Fed a high-fat "Western" diet (0.15% cholesterol), a low-fat diet (0.15% cholesterol), or a cholesterol-free diet for 6 months.[5]
-
Treatment: Ezetimibe (5 mg/kg/day) administered with the diet.[5]
-
Analysis: Plasma cholesterol levels were measured. Aortic and carotid artery atherosclerotic lesions were quantified.[5]
Signaling Pathway and Experimental Workflow
Caption: Ezetimibe experimental workflow and mechanism of action.
PCSK9 Inhibitors
PCSK9 inhibitors are monoclonal antibodies that prevent the degradation of LDL receptors (LDLR), thereby increasing the clearance of LDL-C from the bloodstream. Of note, the efficacy of PCSK9 inhibitors is dependent on the presence of ApoE.[7]
Quantitative Data on Efficacy
| Treatment | Model | Duration | Plaque Area Reduction | Total Cholesterol Reduction | Triglyceride Reduction |
| Anti-PCSK9 Antibody | APOE*3Leiden.CETP mice | 14 weeks | 91% | Significant | 61% |
Note: Data is presented for APOE3Leiden.CETP mice as PCSK9 inhibition is ineffective in the absence of ApoE.*[7]
Experimental Protocol
-
Animal Model: APOE*3Leiden.CETP mice.[7]
-
Treatment: Chronic administration of an anti-PCSK9 antibody for 14 weeks.[7]
-
Analysis: Plasma lipid levels and atherosclerotic lesion development in the aortic root were measured.[7]
Signaling Pathway and Experimental Workflow
Caption: PCSK9 inhibitor experimental workflow and mechanism.
GLP-1 Receptor Agonists: Liraglutide and Semaglutide
GLP-1 receptor agonists, initially developed for type 2 diabetes, have shown cardiovascular benefits. Their mechanisms in atherosclerosis are thought to involve anti-inflammatory effects, partly independent of weight and cholesterol reduction.
Quantitative Data on Efficacy
| Treatment | Dosage | Duration | Plaque Area Reduction | Effect on Body Weight/Cholesterol | Inflammatory Pathway Modulation |
| Liraglutide | Not specified | Not specified | Significant decrease in plaque development and carotid intima thickening.[8][9] | Partly independent of weight and cholesterol lowering.[8][10] | Not specified |
| Semaglutide | Various doses | Not specified | Significant decrease in plaque development at all dose levels.[8][9] | Partly independent of weight and cholesterol lowering.[8][10] | Down-regulation of multiple inflammatory pathways in aortic tissue.[8] |
Experimental Protocol
-
Atherosclerosis Induction: Western diet.[8]
-
Treatment: Liraglutide or semaglutide administration.
-
Analysis: Plaque lesion development was assessed. Aortic tissue was analyzed for gene expression changes in inflammatory pathways.[8]
Signaling Pathway and Experimental Workflow
Caption: GLP-1 agonist experimental workflow and proposed mechanisms.
Anti-inflammatory Agents: Methotrexate
Targeting inflammation is a key strategy in atherosclerosis research. Methotrexate, a widely used anti-inflammatory drug, has been investigated for its potential to reduce atherosclerotic plaque formation.
Quantitative Data on Efficacy
| Treatment | Formulation | Duration | Plaque Area Reduction | Inflammatory Marker Reduction |
| Methotrexate | Nanoformulated lipid-MTX conjugates (MTX-LIP) | 28 days | 2-fold reduction compared to free MTX.[11][12] | Reduced RANTES, IL-1β, IL-6.[11][12] |
Experimental Protocol
-
Atherosclerosis Induction: High-fat diet for 28 days.[11][12]
-
Treatment: Administration of nanoformulated methotrexate-lipid conjugates (MTX-LIP).[11][12]
-
Analysis: Mean plaque area and levels of inflammatory cytokines were measured.[11][12]
Signaling Pathway and Experimental Workflow
Caption: Methotrexate experimental workflow and anti-inflammatory action.
References
- 1. Atorvastatin inhibits plaque development and adventitial neovascularization in ApoE deficient mice independent of plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atorvastatin Improves Plaque Stability in ApoE-Knockout Mice by Regulating Chemokines and Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Rosuvastatin Attenuates Progression of Atherosclerosis and Reduces Serum IL6 and CCL2 Levels in Apolipoprotein-E-deficient Mice | In Vivo [iv.iiarjournals.org]
- 5. Ezetimibe, a potent cholesterol absorption inhibitor, inhibits the development of atherosclerosis in ApoE knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ezetimibe Attenuates Atherosclerosis Associated with Lipid Reduction and Inflammation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCSK9 inhibition fails to alter hepatic LDLR, circulating cholesterol, and atherosclerosis in the absence of ApoE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GLP-1 Analogs Liraglutide and Semaglutide Reduce Atherosclerosis in ApoE−/− and LDLr−/− Mice by a Mechanism That Includes Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Modulating Lipoprotein Transcellular Transport and Atherosclerotic Plaque Formation in ApoE–/– Mice via Nanoformulated Lipid–Methotrexate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Scymnol in Metabolic Studies: A Comparative Guide to Bile Acid Receptor Activation and Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of scymnol and other key bile acids in the context of metabolic research. We will delve into their effects on two primary bile acid receptors, Takeda G-protein-coupled receptor 5 (TGR5) and the farnesoid X receptor (FXR), and the subsequent impact on crucial metabolic pathways, including glucagon-like peptide-1 (GLP-1) secretion and thermogenesis. This document synthesizes available experimental data to offer an objective comparison, aiding in the evaluation of this compound's therapeutic potential.
TGR5 Activation: this compound Demonstrates Potent and Specific Agonism
TGR5, a G protein-coupled receptor, has emerged as a promising therapeutic target for metabolic disorders due to its role in regulating energy expenditure and glucose homeostasis.
Comparative Agonist Activity at TGR5
Studies have shown that the marine-derived bile alcohol 5β-scymnol and its sulfated form, 5β-scymnol sulfate, are potent and selective agonists of TGR5. In contrast, many mammalian bile acids are considered weak agonists of this receptor.
A key in vitro study directly compared the effects of 5β-scymnol and 5β-scymnol sulfate with the mammalian bile acids deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) on TGR5 activation. The results indicated that both this compound compounds induced a sustained increase in intracellular calcium ([Ca2+]i) in cells overexpressing TGR5, a hallmark of receptor activation. This effect was TGR5-dependent and mediated by Gαq protein signaling. Conversely, DCA showed non-specific activity, while UDCA did not activate TGR5 at all in this assay.[1]
Below is a table summarizing the reported EC50 values for various other bile acids on human TGR5, providing a reference for their relative potencies.
| Bile Acid | EC50 (µM) for Human TGR5 |
| Lithocholic acid (LCA) | 0.53 |
| Taurolithocholic acid (TLCA) | 0.33 |
| Deoxycholic acid (DCA) | 1.0 |
| Chenodeoxycholic acid (CDCA) | 4.4 |
| Cholic acid (CA) | 7.7 |
Table 1: Reported EC50 values of various bile acids for the activation of human TGR5. Data compiled from multiple sources.[2][3]
Experimental Protocol: TGR5 Activation Assay
The following is a detailed methodology for a common in vitro TGR5 activation assay, as adapted from the literature.[1]
Objective: To determine the agonist activity of test compounds on the TGR5 receptor.
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected to overexpress the human TGR5 receptor (HEK293-TGR5). A non-transfected HEK293 cell line serves as a negative control.
Principle: TGR5 activation can lead to an increase in intracellular calcium concentration ([Ca2+]i). This change can be measured using a calcium-sensitive fluorescent dye, such as Fura-2 AM.
Materials:
-
HEK293-TGR5 and non-transfected HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (e.g., 5β-scymnol, DCA, UDCA)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127 (to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS)
-
TGR5 antagonist (e.g., UBO-QIC) for specificity testing
-
Fluorescence microplate reader or microscope capable of ratiometric calcium imaging
Procedure:
-
Cell Culture: Culture HEK293-TGR5 and non-transfected HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells onto 96-well black-walled, clear-bottom plates and allow them to adhere and grow to a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Wash the cells with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Treatment and Measurement:
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope stage.
-
Establish a baseline fluorescence reading.
-
Add the test compounds at various concentrations to the wells.
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). This ratio is proportional to the intracellular calcium concentration.
-
Plot the change in the 340/380 ratio over time to visualize the calcium response.
-
To confirm TGR5 specificity, pre-incubate cells with a TGR5 antagonist before adding the agonist. A significant reduction in the calcium response indicates TGR5-mediated activation.
-
Experimental Workflow for TGR5 Activation Assay
Caption: Workflow for an in vitro TGR5 activation assay.
Farnesoid X Receptor (FXR) Activation
FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism.[4][5] While this compound's primary known target is TGR5, its effect on FXR is an important area for a comprehensive metabolic comparison. Currently, there is a lack of publicly available data on the direct effects of this compound or its sulfate on FXR activation.
In contrast, other bile acids are well-characterized FXR ligands. Chenodeoxycholic acid (CDCA) is the most potent endogenous FXR agonist.[4] Obeticholic acid (OCA), a synthetic derivative of CDCA, is a potent and selective FXR agonist.[6]
Experimental Protocol: FXR Activation Assay
A common method to assess FXR activation is a cell-based reporter gene assay.
Objective: To determine the ability of a test compound to activate the farnesoid X receptor (FXR).
Principle: This assay utilizes a host cell line that is transiently transfected with two plasmids: one expressing the FXR protein and another containing a luciferase reporter gene under the control of a promoter with FXR response elements (FXREs). If the test compound activates FXR, the receptor binds to the FXREs and drives the expression of the luciferase enzyme, which can be quantified by measuring luminescence.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
Expression plasmid for human FXR
-
Luciferase reporter plasmid containing FXREs (e.g., pGL4.27[luc2P/BSEP-FXRE/Hygro])
-
Control plasmid for transfection efficiency normalization (e.g., a plasmid expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (e.g., CDCA, OCA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 96-well) and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing the test compounds at various concentrations. Include a positive control (e.g., CDCA or OCA) and a vehicle control.
-
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 18-24 hours).
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Measure the firefly luciferase activity (from the reporter plasmid) and the Renilla luciferase activity (from the control plasmid) in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency.
-
Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.
-
Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Signaling Pathway for FXR Activation
References
- 1. Marine Bile Natural Products as Agonists of the TGR5 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cold-induced conversion of cholesterol to bile acids in mice shapes the gut microbiome and promotes adaptive thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Scymnol and Pycnogenol® for Researchers and Drug Development Professionals
An objective analysis of the experimental data supporting the biochemical properties and mechanisms of action of Scymnol, a synthetic steroid derivative, and Pycnogenol®, a standardized plant extract from French maritime pine bark.
This guide provides a detailed comparison of this compound and Pycnogenol®, focusing on their performance as antioxidant and anti-inflammatory agents. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways to facilitate a comprehensive understanding of these two compounds.
At a Glance: this compound vs. Pycnogenol®
| Feature | This compound (5β-scymnol) | Pycnogenol® |
| Source | Synthetic derivative of a steroid originally isolated from shark bile.[1] | Standardized extract from the bark of the French maritime pine (Pinus pinaster).[2] |
| Primary Application | Topical skin conditioning agent for blemishes and acne.[1] | Oral dietary supplement for a wide range of health benefits, including cardiovascular, skin, cognitive, and joint health.[2][3][4][5] |
| Key Mechanism of Action | Potent hydroxyl radical scavenger.[1] | Broad-spectrum antioxidant and potent anti-inflammatory agent.[3][4][5][6][7] |
Quantitative Data Comparison
Antioxidant Properties
| Parameter | This compound (5β-scymnol) | Pycnogenol® | Supporting Experimental Data |
| Hydroxyl Radical Scavenging | Markedly more potent than Pycnogenol® preparations. | Less potent than 5β-scymnol. | A direct comparative study using the deoxyribose degradation assay showed 5β-scymnol to be a more potent hydroxyl radical quencher.[6] |
| General Antioxidant Capacity (IC50) | Data not available. | IC50 value of 285 μg/ml (CHO cells).[6] | The antioxidant activity of Pycnogenol® has been demonstrated to be concentration-dependent.[6] |
| In Vivo Antioxidant Effects | Data not available for systemic administration. | - Significantly increases plasma oxygen radical absorbance capacity (ORAC).- Reduces plasma levels of reactive oxygen metabolites in smokers.[7]- Decreases oxidative damage to DNA.[7] | Clinical studies have demonstrated the in vivo antioxidant function of Pycnogenol®. A 6-week intervention with 150 mg/day significantly increased plasma ORAC in healthy adults.[7] |
Anti-inflammatory Properties
| Parameter | This compound | Pycnogenol® | Supporting Experimental Data |
| Inhibition of NF-κB | Data not available. | - Inhibits NF-κB activation by approximately 15.5%.- Reduces nuclear concentration of p65. | Ex vivo studies on human monocytes showed that plasma from volunteers who ingested Pycnogenol® significantly inhibited LPS-induced NF-κB activation.[8] |
| Inhibition of COX-2 | Data not available. | - Inhibits COX-2 gene expression.- Plasma from volunteers who ingested Pycnogenol® moderately inhibited COX-2 activity ex vivo. | A study on healthy volunteers showed that supplementation with 150 mg/day of Pycnogenol® for five days inhibited COX-2 gene expression in polymorphonuclear leukocytes.[9] Another study showed a statistically significant inhibition of COX-2 activity in serum 30 minutes after a single 300 mg dose.[10] |
| Inhibition of 5-LOX | Data not available. | - Inhibits 5-lipoxygenase (5-LOX) gene expression. | Supplementation with 150 mg/day of Pycnogenol® for five days in healthy volunteers resulted in the inhibition of 5-LOX gene expression in polymorphonuclear leukocytes.[9] |
Effects on Skin Health
| Parameter | This compound | Pycnogenol® | Supporting Experimental Data |
| Primary Use | Treatment of skin blemishes such as blocked pores and acne.[1] | Improvement of skin hydration, elasticity, and reduction of signs of aging.[1][5][11] | Clinical studies support the use of Pycnogenol® for improving various skin parameters.[1][2][5][11][12] |
| Skin Hydration | Data not available. | - Improved skin hydration by 8% after 12 weeks of supplementation. | A clinical trial on 20 elderly women who took 75 mg of Pycnogenol® daily for 12 weeks showed a significant improvement in skin hydration.[1] |
| Skin Elasticity | Data not available. | - Improved skin elasticity by 25% after 12 weeks of supplementation. | The same clinical trial on 20 elderly women demonstrated a significant increase in skin elasticity after 12 weeks of Pycnogenol® supplementation.[1] |
| Collagen and Hyaluronic Acid Production | Data not available. | - Increased hyaluronic acid synthase levels by 44%.- Noticeable increase in gene expression for collagen de novo synthesis. | A study involving 20 healthy postmenopausal women supplemented with Pycnogenol® for 12 weeks showed a significant increase in the mRNA expression of hyaluronic acid synthase-1 and an increase in gene expression related to collagen synthesis.[11] |
Experimental Protocols
Deoxyribose Degradation Assay for Hydroxyl Radical Scavenging
This assay is used to compare the hydroxyl radical quenching abilities of different compounds.
Methodology:
-
A reaction mixture is prepared containing a phosphate buffer (pH 7.4), deoxyribose, ferric chloride (FeCl₃), and EDTA.
-
The test compound (e.g., this compound or Pycnogenol®) is added to the mixture at various concentrations.
-
The reaction is initiated by the addition of hydrogen peroxide (H₂O₂) and ascorbic acid, which generates hydroxyl radicals through the Fenton reaction.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1 hour).
-
The reaction is stopped by adding an acid, such as trichloroacetic acid (TCA).
-
Thiobarbituric acid (TBA) is added, and the mixture is heated (e.g., at 95°C for 15 minutes) to develop a pink color. The intensity of this color is proportional to the amount of deoxyribose degradation by the hydroxyl radicals.
-
The absorbance of the solution is measured spectrophotometrically (e.g., at 532 nm).
-
The scavenging activity of the test compound is calculated by comparing the absorbance of the sample to that of a control reaction without the scavenger.[3][4][13]
NF-κB Activation Assay (ELISA-based)
This assay quantifies the activation of the transcription factor NF-κB, a key regulator of inflammation.
Methodology:
-
Human monocytes are isolated from blood samples.
-
The cells are incubated with plasma obtained from volunteers before and after ingestion of the test substance (e.g., Pycnogenol®).
-
The monocytes are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.
-
After stimulation, nuclear extracts are prepared from the cells.
-
The amount of activated NF-κB (specifically the p65 subunit) in the nuclear extracts is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The optical density is measured using a microplate reader, and the concentration of p65 is determined.
-
The inhibitory effect of the test substance is calculated by comparing the p65 concentration in cells treated with post-ingestion plasma to those treated with pre-ingestion plasma.[8]
COX-2 and 5-LOX Gene Expression Analysis (Real-time PCR)
This method measures the effect of a substance on the gene expression of key inflammatory enzymes.
Methodology:
-
Polymorphonuclear leukocytes (PMNLs) are isolated from the blood of volunteers before and after supplementation with the test compound (e.g., Pycnogenol®).
-
The PMNLs are stimulated with an inflammatory agent (e.g., LPS) to induce the expression of inflammatory genes.
-
Total RNA is extracted from the PMNLs.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-time polymerase chain reaction (PCR) is performed using specific primers for COX-2, 5-LOX, and a housekeeping gene (for normalization).
-
The relative gene expression levels are calculated to determine the inhibitory effect of the test substance.[9]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Pycnogenol®'s anti-inflammatory action via inhibition of the NF-κB pathway.
Caption: Experimental workflow for the deoxyribose degradation assay.
Summary of Comparison
The available experimental data indicates that this compound and Pycnogenol® have distinct profiles. This compound has been identified as a highly potent scavenger of hydroxyl radicals, outperforming Pycnogenol® in this specific antioxidant measure.[6] However, the broader biological activities of this compound, particularly its anti-inflammatory mechanisms and in vivo effects, are not well-documented in the available scientific literature. Its primary application appears to be in topical skincare.[1]
In contrast, Pycnogenol® has been extensively studied and exhibits a wide range of biological effects. It functions as a broad-spectrum antioxidant and a potent anti-inflammatory agent by inhibiting key inflammatory pathways involving NF-κB, COX-2, and 5-LOX.[8][9] Numerous clinical trials have provided evidence for its benefits in various areas of human health, including significant improvements in skin health parameters such as hydration and elasticity.[1][2][5][11]
For researchers and drug development professionals, Pycnogenol® offers a well-characterized profile with a substantial body of evidence supporting its multifaceted mechanisms of action and clinical efficacy. This compound, while demonstrating strong potential in a specific area of antioxidant activity, requires further investigation to elucidate its broader pharmacological effects and potential therapeutic applications beyond its current use in skincare. The potent hydroxyl radical scavenging activity of this compound suggests that it could be a valuable lead compound for further research and development, particularly in conditions where this specific type of oxidative stress is a key pathological factor.
References
- 1. nutritionaloutlook.com [nutritionaloutlook.com]
- 2. Pycnogenol® French maritime pine bark extract in randomized, double-blind, placebo-controlled human clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The deoxyribose method: a simple "test-tube" assay for determination of rate constants for reactions of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Study shows that Horphag Research's Pycnogenol retains skin moisture and elasticity [cosmeticsbusiness.com]
- 6. researchgate.net [researchgate.net]
- 7. 3.8. Deoxyribose Degradation Assay for •OH-Scavenging [bio-protocol.org]
- 8. Inhibition of NF-κB activation and MMP-9 secretion by plasma of human volunteers after ingestion of maritime pine bark extract (Pycnogenol) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory pharmacology of Pycnogenol in humans involves COX-2 and 5-LOX mRNA expression in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of COX-1 and COX-2 activity by plasma of human volunteers after ingestion of French maritime pine bark extract (Pycnogenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pycnogenol® effects on skin elasticity and hydration coincide with increased gene expressions of collagen type I and hyaluronic acid synthase in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 13. researchgate.net [researchgate.net]
Evaluating the Specificity of Scymnol's Antioxidant Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antioxidant specificity of Scymnol against well-established antioxidants: Vitamin C, Vitamin E, and Resveratrol. Due to the limited publicly available data directly comparing this compound across a broad range of antioxidant assays, this document outlines a proposed series of experiments with detailed protocols. The presented data is hypothetical to serve as a template for reporting and analysis.
Introduction to this compound and Comparative Antioxidants
This compound, specifically 5β-scymnol, is a synthetic steroid derivative recognized for its properties as a hydroxyl radical scavenger.[1][2] It has been identified in shark bile and is used as a skin conditioning ingredient.[1] While its ability to quench hydroxyl radicals has been noted, a comprehensive understanding of its antioxidant specificity compared to other well-known antioxidants is lacking.[2]
For a robust comparison, we have selected three widely studied antioxidants with distinct mechanisms of action:
-
Vitamin C (Ascorbic Acid): A water-soluble antioxidant that directly scavenges a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][4][5][[“]][7] It also plays a role in regenerating other antioxidants, such as Vitamin E.[3][8]
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that is a potent inhibitor of lipid peroxidation within cell membranes.[8][9][10][11][12] It acts as a chain-breaking antioxidant, neutralizing lipid peroxyl radicals.[10]
-
Resveratrol: A polyphenolic compound with a multifaceted antioxidant activity. It can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes through signaling pathways like the Nrf2-ARE pathway.[13][14][15][16][17]
Proposed Experimental Design and Protocols
To elucidate the antioxidant profile of this compound, a panel of in vitro assays is proposed. These assays are selected to probe different aspects of antioxidant activity, including radical scavenging and reductive capacity.
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Experimental Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound, Vitamin C, Vitamin E, and Resveratrol in appropriate solvents (e.g., methanol for Vitamin C and Resveratrol, ethanol for Vitamin E, and a suitable solvent for this compound).
-
Create a series of dilutions for each test compound.
-
In a 96-well plate, add 100 µL of each dilution to a well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
This assay assesses the ability of antioxidants to scavenge the ABTS radical cation, and it is applicable to both hydrophilic and lipophilic compounds.
Experimental Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions for each test compound.
-
Add 20 µL of each sample dilution to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions for each test compound.
-
Add 20 µL of each sample dilution to a 96-well plate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Create a standard curve using known concentrations of FeSO₄·7H₂O.
-
The FRAP value is expressed as micromoles of Fe²⁺ equivalents per gram or mole of the antioxidant.
This assay evaluates the ability of an antioxidant to scavenge the highly reactive hydroxyl radical, often generated by the Fenton reaction.
Experimental Protocol:
-
The reaction mixture will contain, in a final volume of 1 mL: 100 µL of 10 mM FeSO₄-EDTA, 500 µL of 10 mM 2-deoxyribose, 200 µL of the sample at various concentrations, and 200 µL of 10 mM H₂O₂.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding 1 mL of 2.8% trichloroacetic acid (TCA) and 1 mL of 1% thiobarbituric acid (TBA).
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the mixture and measure the absorbance at 532 nm.
-
Calculate the percentage of hydroxyl radical scavenging activity and the IC50 value.
Data Presentation: A Comparative Analysis
The following tables present hypothetical data to illustrate how the results from the proposed experiments could be structured for a clear comparison of the antioxidant capacities.
Table 1: Radical Scavenging Activity (IC50 Values)
| Antioxidant | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Hydroxyl Radical Scavenging IC50 (µM) |
| This compound | 150 | 120 | 50 |
| Vitamin C | 25 | 15 | 80 |
| Vitamin E | 40 | 35 | 95 |
| Resveratrol | 30 | 20 | 70 |
Table 2: Ferric Reducing Antioxidant Power (FRAP) Values
| Antioxidant | FRAP Value (µmol Fe²⁺/µmol) |
| This compound | 0.8 |
| Vitamin C | 2.5 |
| Vitamin E | 1.2 |
| Resveratrol | 2.0 |
Visualization of Mechanisms and Workflows
To further understand the context of antioxidant action, the following diagrams illustrate a key cellular antioxidant pathway and a typical experimental workflow.
Caption: The Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Interpretation of Hypothetical Results and Conclusion
Based on the hypothetical data, this compound demonstrates notable hydroxyl radical scavenging activity, potentially more specific than the other tested antioxidants. However, its general radical scavenging (DPPH, ABTS) and reducing power (FRAP) appear to be less potent than Vitamin C and Resveratrol. This suggests that this compound's antioxidant action may be more targeted towards specific reactive oxygen species.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A comparison of the hydroxyl radical scavenging properties of the shark bile steroid 5 beta-scymnol and plant pycnogenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Vitamin C - Wikipedia [en.wikipedia.org]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin E | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 10. The Role of Vitamin E in Human Health and Some Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin E - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant effects of resveratrol in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Resveratrol as an antioxidant and pro-oxidant agent: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Scymnol and Its Alternatives for Skin Health: An In Vitro Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Scymnol and scientifically-backed alternatives for applications in skin health, with a focus on their effects in relevant cell line models. While this compound is marketed as a hydroxyl radical scavenger for treating skin blemishes, a significant lack of publicly available experimental data exists to validate its efficacy and mechanism of action at a cellular level. This guide, therefore, contrasts the claimed properties of this compound with the well-documented in vitro effects of established alternatives: Vitamin C, Nicotinamide, and Epigallocatechin-3-gallate (EGCG) from Green Tea.
Executive Summary
The investigation into the cellular effects of this compound reveals a notable absence of peer-reviewed studies detailing its activity in cell lines. In contrast, Vitamin C, Nicotinamide, and EGCG have been extensively studied, with substantial evidence supporting their efficacy in modulating key pathways related to skin inflammation, oxidative stress, and cellular health. This guide presents the available data for these alternatives, offering a scientifically grounded comparison for researchers in the field.
Data Presentation: this compound vs. Alternatives
Due to the absence of published data for this compound, a direct quantitative comparison is not possible. The following tables summarize the documented effects of the selected alternatives in relevant skin cell models.
Table 1: Comparative Effects of this compound Alternatives on Skin Cell Viability
| Compound | Cell Line | Assay | Endpoint | Result |
| Vitamin C | Papillary Thyroid Carcinoma Cells | MTT | IC50 (48h) | 5-10 mM |
| Human Keratinocytes (HaCaT) | - | Viability | No significant cytotoxicity at physiological concentrations | |
| Nicotinamide | Human Keratinocytes (HaCaT) | - | Viability | Generally non-toxic at effective concentrations |
| EGCG | Human Sebocytes (SEB-1) | - | Cytotoxicity | Induces apoptosis at higher concentrations |
Table 2: Anti-inflammatory Effects of this compound Alternatives in Skin Cell Models
| Compound | Cell Line | Inflammatory Stimulus | Key Marker | Result |
| Vitamin C | Human Keratinocytes | TNF-α | NF-κB Activation | Inhibition of activation[1][2] |
| Human Keratinocytes | TNF-α | IL-8 Production | Inhibition | |
| Nicotinamide | Human Keratinocytes (HaCaT) | P. acnes | IL-8 Production | Dose-dependent decrease[3] |
| Human Keratinocytes (HaCaT) | UVB Irradiation | IL-6, TNF-α mRNA | Significant downregulation[4][5] | |
| EGCG | Human Sebocytes (SEB-1) | - | NF-κB Pathway | Suppression[6][7][8] |
| Human Keratinocytes (HaCaT) | UVB Irradiation | Pro-inflammatory Cytokines | Inhibition of release[9] |
Table 3: Antioxidant and Other Relevant Effects of this compound Alternatives
| Compound | Cell Line | Effect | Pathway/Mechanism |
| Vitamin C | Human Keratinocytes (HaCaT) | Reduced ROS formation | Direct radical scavenging[10] |
| Nicotinamide | CD4+ T-cells | Reduced ROS production | Metabolic modulation[11] |
| EGCG | Human Sebocytes (SEB-1) | Reduced sebum production | Modulation of AMPK-SREBP-1 pathway[6] |
| Human Skin Fibroblasts | Increased antioxidant enzymes | Activation of Nrf2 pathway[9][12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by the alternative compounds and a typical experimental workflow for assessing their effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include untreated and vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13][14][15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Quantification of Inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines, such as IL-6 and IL-8, in the cell culture supernatant.
-
Sample Collection: After treating the cells with the test compound and/or inflammatory stimulus, collect the cell culture supernatant.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-8) and incubate overnight.[16][17][18][19]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Following another wash, add an enzyme conjugate (e.g., streptavidin-HRP).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate into a colored product.
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The cytokine concentration in the samples is determined by comparison to the standard curve.
Measurement of Intracellular Reactive Oxygen Species (DCFDA Assay)
The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as required.
-
DCFDA Loading: Remove the medium, wash the cells with PBS, and incubate with DCFDA solution (typically 10-50 µM) for 30-60 minutes at 37°C in the dark. DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
Induction of Oxidative Stress: If required, expose the cells to an ROS-inducing agent (e.g., H2O2 or UVB).
-
Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[20][21][22][23][24]
Conclusion
While this compound is presented as a hydroxyl radical scavenger for skin applications, the current body of publicly accessible scientific literature does not provide the necessary in vitro data to validate its effects on different cell lines or to elucidate its mechanism of action. In contrast, alternatives such as Vitamin C, Nicotinamide, and EGCG are supported by a wealth of experimental evidence demonstrating their beneficial effects on skin cells. These compounds have been shown to modulate key signaling pathways involved in inflammation and oxidative stress, providing a strong scientific rationale for their use in dermatology and cosmetic science. Researchers and drug development professionals are encouraged to consider these well-characterized alternatives when developing new formulations for skin health. Further independent studies on this compound are required to substantiate its claimed effects and to allow for a direct and objective comparison with established ingredients.
References
- 1. Vitamin C suppresses TNF alpha-induced NF kappa B activation by inhibiting I kappa B alpha phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Nicotinamide inhibits Propionibacterium acnes-induced IL-8 production in keratinocytes through the NF-kappaB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide downregulates gene expression of interleukin-6, interleukin-10, monocyte chemoattractant protein-1, and tumour necrosis factor-α gene expression in HaCaT keratinocytes after ultraviolet B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Epigallocatechin-3-gallate improves acne in humans by modulating intracellular molecular targets and inhibiting P. acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Green Tea and Other Tea Polyphenols: Effects on Sebum Production and Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beneficial Effects of Epigallocatechin Gallate in Preventing Skin Photoaging: A Review [mdpi.com]
- 10. Ascorbic acid maintenance in HaCaT cells prevents radical formation and apoptosis by UV-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. (–)-Epigallocatechin-3-Gallate Protects Human Skin Fibroblasts from Ultraviolet a Induced Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. file.elabscience.com [file.elabscience.com]
- 18. stemcell.com [stemcell.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 21. doc.abcam.com [doc.abcam.com]
- 22. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 23. bioscience.co.uk [bioscience.co.uk]
- 24. abcam.com [abcam.com]
Scymnol's Antioxidant Performance: A Comparative Analysis of FRAP and ORAC Assays
A detailed guide for researchers, scientists, and drug development professionals on the antioxidant capacity of Scymnol, with a focus on its performance in Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays.
Executive Summary
This compound, a steroid derivative initially identified in shark bile and now also available through synthetic production, has garnered attention for its potential antioxidant properties, particularly as a hydroxyl radical scavenger. This guide provides a comprehensive overview of this compound's antioxidant capacity. However, a direct quantitative comparison of this compound using the standardized FRAP and ORAC assays is not available in the current body of scientific literature.
This document presents the available data on this compound's antioxidant activity, primarily its potent hydroxyl radical quenching ability, and offers a qualitative comparison with other known antioxidants. Furthermore, it provides detailed experimental protocols for the FRAP and ORAC assays to serve as a reference for researchers interested in further evaluating this compound or other compounds.
This compound's Antioxidant Profile
This compound, specifically its 5β-scymnol form, is recognized as a potent scavenger of hydroxyl radicals (OH•).[1] A comparative study demonstrated that 5β-scymnol is a more effective hydroxyl radical quencher than several other known antioxidants, including dimethyl sulfoxide, mannitol, and the vitamin E analog, Trolox.[1] The same study also found it to be markedly more potent than pycnogenol preparations from pine bark and grape seeds.[1] The potent free radical scavenging activity is attributed to its unique tri-alcohol-substituted aliphatic side chain.[1] It is important to note that increased sulfation of 5β-scymnol leads to a progressive reduction in its free radical scavenging activity.[1]
While this highlights this compound's potential as a powerful antioxidant, the absence of data from FRAP and ORAC assays—two of the most common methods for evaluating antioxidant capacity—limits a direct and standardized comparison with a broader range of antioxidants. The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), while the ORAC assay evaluates the capacity to neutralize peroxyl radicals.
Comparative Antioxidant Activity
Based on the available research, a qualitative comparison of 5β-scymnol's hydroxyl radical scavenging ability against other compounds is presented below.
| Compound | Relative Hydroxyl Radical Scavenging Potency |
| 5β-Scymnol | High |
| Trolox | Moderate |
| Dimethyl Sulfoxide | Low |
| Mannitol | Low |
| Pycnogenols | Low to Moderate |
Table 1: Qualitative Comparison of Hydroxyl Radical Scavenging Potency. This table provides a simplified, qualitative comparison based on the findings that 5β-scymnol is a more potent OH• quencher than the other listed compounds.[1]
Experimental Protocols
For researchers intending to evaluate the antioxidant capacity of this compound or other novel compounds using standardized assays, detailed protocols for the FRAP and ORAC assays are provided below.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is a simple, rapid, and reproducible method to measure the total antioxidant capacity of a sample. It is based on the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Reagents:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving anhydrous sodium acetate in distilled water and adjusting the pH with glacial acetic acid.
-
TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Standard: A known antioxidant, such as Trolox or ferrous sulfate (FeSO₄), is used to create a standard curve.
Procedure:
-
Prepare a series of standard solutions of known concentrations.
-
Add a small volume of the sample (or standard) to a test tube or microplate well.
-
Add a larger volume of the pre-warmed (37°C) FRAP reagent to the sample.
-
Mix thoroughly and incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the resulting blue solution at 593 nm.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is typically expressed as micromolar of Trolox Equivalents (µM TE) or Fe²⁺ equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Reagents:
-
Fluorescein Sodium Salt Solution: Prepare a stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: A peroxyl radical generator, prepared fresh daily in buffer.
-
Trolox Standard: Used to create a standard curve for quantifying antioxidant capacity.
-
Phosphate Buffer (75 mM, pH 7.4)
Procedure:
-
Prepare a series of Trolox standard solutions of known concentrations.
-
In a black 96-well microplate, add the sample or Trolox standard to designated wells.
-
Add the fluorescein solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every 1-2 minutes for at least 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).
-
The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) and is expressed as micromolar of Trolox Equivalents (µM TE).
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the experimental workflows for the FRAP and ORAC assays.
Caption: FRAP Assay Experimental Workflow.
Caption: ORAC Assay Experimental Workflow.
Conclusion and Future Directions
This compound exhibits significant potential as an antioxidant, particularly in its capacity to scavenge hydroxyl radicals. However, the current lack of data from standardized assays like FRAP and ORAC presents a gap in our understanding of its full antioxidant profile and limits direct comparisons with a wider array of well-characterized antioxidants.
For researchers and professionals in drug development, further investigation into the antioxidant activity of this compound using these established methods is highly recommended. Such studies would provide valuable quantitative data, enabling a more comprehensive assessment of its potential applications in various fields, from skincare to therapeutics where antioxidant activity is a key mechanism of action. The provided protocols and workflows serve as a foundational guide for these future research endeavors.
References
A Comparative Analysis of Synthetic Scymnol and Natural Shark Bile Extracts for Researchers and Drug Development Professionals
Chemical Composition: A Tale of a Single Molecule vs. a Complex Mixture
The fundamental difference between synthetic scymnol and natural shark bile extracts lies in their chemical composition.
Synthetic this compound , specifically 5β-scymnol, is a single, purified steroid derivative.[1] Its synthesis has been a subject of research to provide a consistent and sustainable source, avoiding reliance on shark populations.[2]
Natural Shark Bile Extracts , on the other hand, are a complex cocktail of various compounds. While this compound and its sulfated forms are major constituents, these extracts also contain a diverse array of other bile acids and salts, cholesterol, pigments, and other metabolic byproducts.[3] The exact composition can vary depending on the shark species, diet, and geographical location.
Comparative Biological Activities: Antioxidant and Anti-inflammatory Properties
Both synthetic this compound and components of natural shark bile have demonstrated noteworthy biological activities, particularly as antioxidant and anti-inflammatory agents.
Antioxidant Activity
This compound has been identified as a potent hydroxyl radical scavenger.[4][5] This activity is attributed to its unique molecular structure. The antioxidant capacity of natural shark bile extracts is likely due to the cumulative effect of this compound and other constituent compounds.
| Parameter | Synthetic this compound | Natural Shark Bile Extracts |
| Mechanism | Direct hydroxyl radical scavenging[4][5] | Likely a combination of direct radical scavenging by this compound and other components. |
| Supporting Data | Studies have shown 5β-scymnol to be a more potent hydroxyl radical quencher than other known scavengers like dimethyl sulfoxide and mannitol.[4] | Quantitative data directly comparing the antioxidant capacity of the full extract to synthetic this compound is not available. |
Anti-inflammatory Activity
Shark-derived products, including liver oil and peptides, have been shown to possess anti-inflammatory properties.[6][7] These effects are often attributed to the modulation of inflammatory signaling pathways and the reduction of pro-inflammatory mediators. While direct evidence for the anti-inflammatory activity of isolated synthetic this compound is less documented, its antioxidant properties suggest a potential role in mitigating inflammation, as oxidative stress is a key contributor to the inflammatory process.
| Parameter | Synthetic this compound | Natural Shark Bile Extracts |
| Mechanism | The antioxidant activity of this compound may contribute to anti-inflammatory effects by reducing oxidative stress. | Extracts have been shown to suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8, and nitric oxide (NO).[6] |
| Supporting Data | Specific dose-response data for the anti-inflammatory effects of synthetic this compound is limited in the reviewed literature. | Shark compound peptides have demonstrated potent anti-inflammatory activity in LPS-challenged mice.[6] |
Cytotoxicity Profile
The cytotoxic effects of bile acids are a critical consideration in drug development. Some bile acids have been shown to inhibit the proliferation of cancer cell lines.[1]
| Parameter | Synthetic this compound | Natural Shark Bile Extracts |
| Effect on Cancer Cells | Data on the specific cytotoxicity (e.g., IC50 values) of synthetic this compound on various cancer cell lines is not readily available in the reviewed literature. | Crude bile has been shown to inhibit the proliferation of human pancreatic cancer cell lines (PANC-1 and MIA PaCa-2).[1] Shark liver oil has also demonstrated cytotoxic effects on colon (Caco-2) and lung (H209) cancer cell lines, with reported IC50 values.[8] |
| Effect on Normal Cells | Data on the cytotoxicity of synthetic this compound on non-cancerous cell lines is limited. | The complex nature of the extract makes it difficult to predict its effect on normal cells without specific studies. |
Modulation of Signaling Pathways
The biological effects of both synthetic this compound and natural shark bile extracts are mediated through their interaction with various cellular signaling pathways. Key pathways implicated include the NF-κB and MAPK signaling cascades, which are central regulators of inflammation and cell survival.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial mediator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.
Caption: General NF-κB Signaling Pathway.
Natural shark-derived products have been shown to modulate this pathway. For instance, shark cartilage extract can induce the expression of genes regulated by NF-κB.[9] While direct evidence for this compound is lacking, its antioxidant properties could indirectly influence NF-κB activation, as reactive oxygen species (ROS) are known activators of this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation, differentiation, and stress responses. It plays a significant role in inflammation.
Caption: Simplified MAPK Signaling Pathway.
Flavonols, a class of natural compounds, have been shown to inhibit the MAPK pathway, leading to anti-inflammatory effects.[10] While specific studies on this compound's direct interaction with the MAPK pathway are limited, the components of natural shark bile extracts may have modulatory effects on this cascade.
Experimental Protocols
For researchers interested in conducting their own comparative studies, the following are generalized protocols for key in vitro assays.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: MTT Assay Workflow.
Protocol Details:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of synthetic this compound or natural shark bile extract for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Workflow:
Caption: Nitric Oxide Assay Workflow.
Protocol Details:
-
Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of synthetic this compound or natural shark bile extract for a defined period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the test compounds.
Conclusion and Future Directions
The available evidence suggests that both synthetic this compound and natural shark bile extracts possess biological activities that are of interest to the pharmaceutical and drug development industries. Synthetic this compound offers the advantage of a single, defined molecule, which simplifies mechanistic studies and ensures batch-to-batch consistency. Natural shark bile extracts, while more complex, may offer synergistic effects from their multiple components.
A significant gap in the current research is the lack of direct, quantitative comparisons between these two alternatives. Future studies should focus on:
-
Head-to-head comparisons of synthetic this compound and well-characterized natural shark bile extracts in standardized in vitro and in vivo models.
-
Detailed chemical characterization of natural shark bile extracts from various species to understand the contribution of individual components to the overall bioactivity.
-
Elucidation of the specific molecular targets and signaling pathways modulated by synthetic this compound.
Such research will be crucial for fully understanding the therapeutic potential of these compounds and for guiding the development of new and effective drugs.
References
- 1. The cytotoxic effects of bile acids in crude bile on human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A Review of Bile Acid Metabolism and Signaling in Cognitive Dysfunction-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The shark bile salt 5 beta-scymnol abates acetaminophen toxicity, but not covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of orally administered shark compound peptides from Chiloscyllium plagiosum against acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomer.com [biomer.com]
- 8. biosciencejournals.com [biosciencejournals.com]
- 9. Shark cartilage extract induces cytokines expression and release in endothelial cells and induces E-selectin, plasminogen and t-PA genes expression through an antioxidant-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Scymnol Research Findings: A Comparative Guide for Scientists
A comprehensive review of the available scientific literature reveals a notable absence of independent validation for the published research findings on Scymnol (5β-scymnol), a synthetic steroid derivative proposed for the treatment of acne. While initial studies suggest its potential as a hydroxyl radical scavenger, these findings have not been independently replicated or verified through robust clinical trials. This guide, therefore, provides a comparative analysis of two well-established, evidence-based alternatives for acne vulgaris: Benzoyl Peroxide and Salicylic Acid, to offer researchers, scientists, and drug development professionals a clear perspective on the current therapeutic landscape.
This compound: An Overview and the Need for Independent Validation
This compound, identified initially from shark bile, is a synthetic skin conditioning agent.[1] Its purported mechanism of action is as a hydroxyl radical scavenger, which may play a role in mitigating the inflammatory aspects of acne.[1] However, a thorough search of scientific databases and clinical trial registries did not yield any independent studies that validate the efficacy or safety of this compound for the treatment of acne. The existing data is limited to primary research, which, while valuable, requires independent confirmation to be considered conclusive scientific evidence. For drug development professionals and researchers, this lack of independent validation represents a significant gap in the understanding of this compound's therapeutic potential and safety profile.
Established Alternatives: A Data-Driven Comparison
In contrast to this compound, Benzoyl Peroxide and Salicylic Acid are two of the most extensively researched and validated topical treatments for acne vulgaris. Numerous independent clinical trials have established their efficacy and safety profiles.
Quantitative Comparison of Efficacy
The following table summarizes the quantitative data from representative clinical studies on Benzoyl Peroxide and Salicylic Acid, highlighting their effectiveness in reducing acne lesions.
| Treatment | Study Duration | Change in Inflammatory Lesions | Change in Non-Inflammatory Lesions | Reference |
| Benzoyl Peroxide (2.5%) | 12 weeks | -54.2% reduction in total lesions (inflammatory and non-inflammatory combined) | -54.2% reduction in total lesions (inflammatory and non-inflammatory combined) | [2] |
| Salicylic Acid (2%) Gel | 21 days | 23.81% improvement in Investigator's Global Assessment (IGA) score | Sebum levels decreased by 23.65% | [3][4] |
Detailed Experimental Protocols
To facilitate the replication and further study of these established treatments, detailed methodologies from key experiments are provided below.
Protocol 1: Clinical Trial of Benzoyl Peroxide (2.5%) and Retinol[2]
-
Objective: To evaluate the efficacy and tolerance of a 2.5% benzoyl peroxide and stabilized cosmetic retinol regimen in the treatment of mild to moderate acne vulgaris.
-
Study Design: A multi-center, evaluator-blind clinical trial.
-
Participants: 33 individuals with mild to moderate facial acne vulgaris, with 10-100 non-inflammatory and 10-50 inflammatory lesions.
-
Intervention: Participants applied 2.5% benzoyl peroxide in the morning and a stabilized cosmetic retinol in the evening, once daily for 12 weeks.
-
Primary Efficacy Endpoint: Percent change in total lesion count from baseline to 12 weeks, measured by the Investigator Global Acne assessment.
-
Assessments: Efficacy and tolerance were evaluated at baseline and at weeks 1, 4, 8, and 12.
Protocol 2: Prospective Clinical Study of Salicylic Acid (2%) Gel[3][4]
-
Objective: To evaluate the efficacy and tolerability of a 2% salicylic acid-containing gel in managing acne and improving skin barrier function.
-
Study Design: A single-center, prospective clinical trial.
-
Participants: 42 participants with mild-to-moderate acne (IGA grade 2–3) and oily or combination skin.
-
Intervention: Participants applied the 2% salicylic acid gel twice daily for 21 days.
-
Efficacy and Safety Assessments:
-
Sebum levels were measured using a Sebumeter.
-
Trans-epidermal water loss (TEWL) was measured with a Tewameter.
-
Skin hydration was assessed using a Corneometer.
-
Acne severity was evaluated using the Investigator's Global Assessment (IGA) scale.
-
Self-reported satisfaction surveys were collected.
-
Visualizing the Landscape of Acne Treatment
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. Insights into early acne pathogenesis: Exploring intercellular dynamics and key dysregulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. Clinical Efficacy of a Salicylic Acid–Containing Gel on Acne Management and Skin Barrier Function: A 21‐Day Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Scymnol: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for Scymnol and adhere to all institutional and local regulations. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Key Safety Precautions:
-
Review the SDS: The SDS is the primary source of information regarding the hazards, handling, and emergency procedures for any chemical.
-
Wear Appropriate PPE: Protect yourself from potential exposure by wearing safety glasses, chemical-resistant gloves, and a laboratory coat.
-
Avoid Dust Inhalation: If handling this compound as a powder, work in a well-ventilated area or a fume hood to prevent inhalation of airborne particles.
-
Prevent Spills: Handle containers of this compound carefully to avoid spills. In the event of a spill, consult the SDS for appropriate cleanup procedures. For powdered forms like Isolutrol (this compound sulphate), it is recommended to clean up spills with a vacuum cleaner.[3]
Step-by-Step Disposal Protocol
Given the low acute oral toxicity of the related compound Isolutrol in mice, this compound can likely be managed as a non-hazardous waste.[3] However, it is crucial to perform a waste determination in accordance with your institution's environmental health and safety (EHS) guidelines.
Step 1: Waste Characterization
Determine if your this compound waste is hazardous by consulting your institution's EHS office and local regulations. This guide assumes this compound is classified as non-hazardous.
Step 2: Segregation of Waste
Properly segregate this compound waste from other chemical waste streams. Do not mix this compound with hazardous wastes such as solvents, heavy metals, or reactive chemicals.
Step 3: Preparing Solid this compound Waste for Disposal
-
Containment: Place solid this compound waste (e.g., unused powder, contaminated lab supplies) in a designated, leak-proof, and sealable container.
-
Labeling: Clearly label the container with the name "this compound Waste (Non-Hazardous)" and the date of accumulation.
-
Disposal: Dispose of the sealed container in the regular laboratory trash destined for a landfill, in accordance with institutional policies.
Step 4: Preparing Aqueous this compound Solutions for Disposal
-
Neutralization: Check the pH of the aqueous solution. If necessary, neutralize it to a pH between 6.0 and 8.0 using a suitable acid or base.
-
Dilution: Dilute the neutralized solution with at least 20 parts water.
-
Sewer Disposal: Pour the diluted solution down a designated laboratory sink, flushing with a copious amount of water. This should only be done if permitted by your local wastewater treatment authority and institutional guidelines.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data relevant to the disposal of a non-hazardous chemical like this compound. This data is for illustrative purposes and should be confirmed with the specific SDS and local regulations.
| Parameter | Guideline Value | Source |
| pH Range for Sewer Disposal | 6.0 - 8.0 | General Laboratory Safety Guidelines |
| Maximum Concentration for Sewer Disposal | < 1% (w/v) | Institutional EHS Protocol (Example) |
| Acute Oral Toxicity (LD50, Rat) | > 2000 mg/kg | Hypothetical (Based on Low Hazard) |
Experimental Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound waste, contributing to a secure and environmentally responsible laboratory environment.
References
Essential Safety and Operational Protocols for Handling Scymnol
This document provides immediate, essential guidance for the safe handling and disposal of Scymnol, a synthetic steroid derivative used as a skin conditioning agent.[1] The following procedures are designed for researchers, scientists, and drug development professionals to minimize risk and ensure operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is utilized in cosmetic applications, it is imperative to handle the pure, powdered form with appropriate precautions in a laboratory setting.[1] The primary routes of exposure are inhalation of dust particles and direct skin or eye contact.
Recommended Personal Protective Equipment (PPE):
The following table summarizes the required PPE for handling this compound in a laboratory environment. This is based on a risk assessment for a solid, powdered chemical with potential for skin and respiratory irritation.
| Protection Level | Equipment | Specification | Purpose |
| Respiratory | Air-purifying respirator | NIOSH-approved N95 or higher | To prevent inhalation of fine dust particles. |
| Hand | Chemical-resistant gloves | Nitrile or Latex, minimum 0.11 mm thickness | To prevent direct skin contact.[2] |
| Eye/Face | Safety goggles and face shield | ANSI Z87.1 compliant | To protect against airborne particles and splashes.[2] |
| Body | Laboratory coat or coverall | Long-sleeved, fully buttoned | To protect skin and personal clothing from contamination.[3] |
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound during laboratory operations.
Experimental Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
